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  • Product: (1-Aminopropan-2-yl)dimethylamine hydrochloride
  • CAS: 1177335-06-6

Core Science & Biosynthesis

Foundational

(1-Aminopropan-2-yl)dimethylamine hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals Authored by [Your Name/Gemini], Senior Application Scientist Introduction: Unveiling a Versatile Diamine Building Block (1-Aminopropan-2-yl)dimethylamine hy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Introduction: Unveiling a Versatile Diamine Building Block

(1-Aminopropan-2-yl)dimethylamine hydrochloride, more systematically named N2,N2-dimethylpropane-1,2-diamine hydrochloride, is a vicinal diamine that presents a unique molecular architecture for applications in synthetic chemistry and drug discovery. Possessing both a primary and a tertiary amine group on adjacent carbons, this chiral compound offers differential reactivity and serves as a valuable building block for the synthesis of more complex molecules. Its hydrochloride salt form enhances stability and ease of handling, making it a practical starting material for a variety of chemical transformations.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a detailed synthesis protocol, and potential applications of N2,N2-dimethylpropane-1,2-diamine hydrochloride, offering a foundational resource for researchers and professionals in the field.

Chemical Structure and Identification

The fundamental structure of the compound consists of a propane backbone with a primary amine (-NH2) at the C1 position and a dimethylamino group (-N(CH3)2) at the C2 position. The hydrochloride salt is formed by the protonation of one or both of the basic nitrogen atoms, typically the more basic tertiary amine, by hydrochloric acid.

Systematic Name: N2,N2-Dimethylpropane-1,2-diamine hydrochloride Common Synonyms: (1-Aminopropan-2-yl)dimethylamine hydrochloride, 1-Amino-2-(dimethylamino)propane hydrochloride, 2-(Dimethylamino)propylamine hydrochloride[1][2] CAS Number: 1177335-06-6 (for the hydrochloride); 19764-58-0 (for the free base)[1][2] Molecular Formula: C5H15ClN2 Molecular Weight: 138.64 g/mol

G

Physicochemical Properties

A summary of the known and computed physicochemical properties of the free base, N2,N2-dimethylpropane-1,2-diamine, is presented below. Experimental data for the hydrochloride salt is limited; however, as a salt, it is expected to be a crystalline solid with higher water solubility and a higher melting point compared to its free base form.

PropertyValue (for free base)Source
Molecular Formula C5H14N2[1]
Molecular Weight 102.18 g/mol [1]
Appearance Liquid (predicted)
Boiling Point Not reported
Melting Point Not reported
Solubility Soluble in water and polar organic solventsGeneral property of small amines
pKa (predicted) 9.62 ± 0.10
XLogP3-AA (computed) -0.2[1]
Topological Polar Surface Area 29.3 Ų[1]

Synthesis Methodology: A Step-by-Step Protocol

The synthesis of N2,N2-dimethylpropane-1,2-diamine can be achieved through various established methods for the formation of vicinal diamines. A common and effective approach is the reductive amination of an appropriate amino ketone or the alkylation of a primary diamine. Below is a detailed, two-part experimental protocol for the synthesis of the free base followed by its conversion to the hydrochloride salt.

Part 1: Synthesis of N2,N2-dimethylpropane-1,2-diamine (Free Base)

This protocol outlines a plausible synthetic route based on the reductive amination of 1-amino-2-propanone.

Reaction Scheme:

CH3C(=O)CH2NH2 + 2(CH3)2SO4 + NaBH4 → CH3CH(N(CH3)2)CH2NH2

Materials and Reagents:

  • 1-Amino-2-propanone hydrochloride

  • Dimethyl sulfate

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Diethyl ether (Et2O)

  • Anhydrous magnesium sulfate (MgSO4)

  • Deionized water

Experimental Procedure:

  • Preparation of the Free Base of 1-Amino-2-propanone: In a 250 mL round-bottom flask, dissolve 1-amino-2-propanone hydrochloride in a minimal amount of deionized water. Cool the solution in an ice bath and slowly add a concentrated solution of sodium hydroxide until the pH is greater than 12.

  • Extraction: Extract the aqueous solution with diethyl ether (3 x 50 mL). Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Reductive Amination:

    • Filter the dried ether solution into a clean, dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Cool the solution in an ice bath and add dimethyl sulfate (2.2 equivalents) dropwise while stirring. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

    • Re-cool the mixture in an ice bath and add a solution of sodium borohydride (1.5 equivalents) in methanol dropwise.

  • Work-up and Isolation:

    • After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

    • Carefully quench the reaction by the slow addition of water.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to yield the crude N2,N2-dimethylpropane-1,2-diamine.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

Part 2: Formation of the Hydrochloride Salt

Reaction Scheme:

CH3CH(N(CH3)2)CH2NH2 + HCl → [CH3CH(N(CH3)2)CH2NH3]+Cl-

Materials and Reagents:

  • N2,N2-dimethylpropane-1,2-diamine (from Part 1)

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or isopropanol)

  • Anhydrous diethyl ether or isopropanol

Experimental Procedure:

  • Dissolution: Dissolve the purified N2,N2-dimethylpropane-1,2-diamine in a minimal amount of anhydrous diethyl ether or isopropanol in a flask.

  • Acidification: Cool the solution in an ice bath and slowly add a stoichiometric amount of hydrochloric acid (as a solution in the chosen solvent) dropwise with stirring.

  • Precipitation and Isolation: The hydrochloride salt should precipitate out of the solution. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Filtration and Drying: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether. Dry the resulting white solid under vacuum to yield pure N2,N2-dimethylpropane-1,2-diamine hydrochloride.

G

Applications in Research and Development

Vicinal diamines are a cornerstone in various areas of chemical synthesis, particularly as chiral ligands in asymmetric catalysis and as key intermediates in the preparation of pharmaceuticals and agrochemicals.[3][4]

Chiral Ligands in Asymmetric Catalysis

The chiral nature of N2,N2-dimethylpropane-1,2-diamine makes it an attractive candidate for the development of novel chiral ligands for transition metal-catalyzed asymmetric reactions. The two nitrogen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations, such as asymmetric hydrogenation, C-C bond formation, and amination reactions. The differential substitution at the nitrogen atoms (primary vs. tertiary) allows for fine-tuning of the steric and electronic properties of the resulting metal complexes.

Building Block in Pharmaceutical Synthesis

The 1,2-diamine motif is a common structural feature in many biologically active compounds. The primary amine group of N2,N2-dimethylpropane-1,2-diamine provides a reactive handle for further functionalization, such as acylation, alkylation, or sulfonylation, to build more complex molecular scaffolds. The tertiary amine can influence the pharmacokinetic properties of a drug molecule, such as its solubility and basicity, which can be crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. This compound can serve as a precursor for the synthesis of novel therapeutic agents, including enzyme inhibitors, receptor modulators, and antimicrobial agents.

Precursor for Heterocyclic Chemistry

The vicinal diamine functionality is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. For example, it can undergo condensation reactions with dicarbonyl compounds to form substituted pyrazines or with phosgene or its equivalents to generate cyclic ureas. These heterocyclic systems are prevalent in many areas of medicinal chemistry and materials science.

Safety and Handling

As with all amine-containing compounds, N2,N2-dimethylpropane-1,2-diamine and its hydrochloride salt should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The free base is expected to be corrosive and may cause skin and eye burns. The hydrochloride salt, while generally more stable, should still be handled with care. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(1-Aminopropan-2-yl)dimethylamine hydrochloride (N2,N2-dimethylpropane-1,2-diamine hydrochloride) is a valuable and versatile chiral building block with significant potential in asymmetric catalysis, pharmaceutical development, and heterocyclic synthesis. Its unique structure, featuring both a primary and a tertiary amine in a vicinal arrangement, offers a wide range of possibilities for chemical modification and the creation of novel, high-value molecules. This guide provides a solid foundation of its chemical properties, a detailed synthetic protocol, and an overview of its potential applications, serving as a useful resource for researchers and scientists working at the forefront of chemical innovation.

References

  • PubChem. Compound Summary for CID 89217, 1,2-Propanediamine, N2,N2-dimethyl-. National Center for Biotechnology Information. [Link]

  • Mol-Instincts. N2,N2-dimethylpropane-1,2-diamine. [Link]

  • PubChem. Compound Summary for CID 547031, 1,2-Propanediamine, N,N'-dimethyl-. National Center for Biotechnology Information. [Link]

  • de la Fuente, V., et al. (2012). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. Molecules, 17(11), 13299-13317. [Link]

  • Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines. Angewandte Chemie International Edition, 37(19), 2580-2627. [Link]

  • Zhang, L., et al. (2016). Synthesis of 1,2-propanediamine via reductive amination of isopropanolamine over Raney Ni under the promotion of K2CO3. RSC Advances, 6(70), 65846-65853. [Link]

Sources

Exploratory

In-Depth Technical Guide to the Synthesis of (1-Aminopropan-2-yl)dimethylamine Hydrochloride

Introduction (1-Aminopropan-2-yl)dimethylamine, more formally known by its IUPAC name N',N'-dimethylpropane-1,2-diamine, is a vicinal diamine with applications in the synthesis of more complex molecules, including pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1-Aminopropan-2-yl)dimethylamine, more formally known by its IUPAC name N',N'-dimethylpropane-1,2-diamine, is a vicinal diamine with applications in the synthesis of more complex molecules, including pharmacologically active compounds and as a ligand in coordination chemistry. This guide provides an in-depth exploration of a primary, field-proven synthetic pathway for this compound, culminating in its isolation as a stable hydrochloride salt. The focus is on providing not just a protocol, but a comprehensive understanding of the chemical principles and experimental considerations that underpin a successful synthesis.

The synthesis of N',N'-dimethylpropane-1,2-diamine can be efficiently achieved through the reductive amination of 1,2-diaminopropane. Among the various methods for reductive amination, the Eschweiler-Clarke reaction stands out for its reliability, operational simplicity, and high yields.[1][2] This classic organic transformation utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent, offering a direct route to tertiary amines from primary amines without the risk of forming quaternary ammonium salts.[2][3]

This guide will detail the Eschweiler-Clarke approach for the synthesis of the free diamine, followed by its conversion to the hydrochloride salt.

Synthesis Pathway: Reductive Amination via the Eschweiler-Clarke Reaction

The core of this synthesis is the methylation of the primary amino groups of 1,2-diaminopropane. The Eschweiler-Clarke reaction is particularly well-suited for this transformation. The overall reaction is as follows:

Step 1: Synthesis of N',N'-dimethylpropane-1,2-diamine (Free Base)

Step 2: Formation of the Hydrochloride Salt

Mechanistic Insights

The Eschweiler-Clarke reaction proceeds through a well-established mechanism.[3][4] Initially, the primary amine undergoes condensation with formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. The formic acid in the reaction mixture serves as a hydride donor, reducing the iminium ion to the methylated amine and releasing carbon dioxide.[1][3] This process is repeated to achieve dimethylation of one of the primary amino groups. Selective dimethylation of the secondary amine is favored due to its greater nucleophilicity compared to the primary amine.

Experimental Protocol
Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )CAS Number
1,2-DiaminopropaneC3H10N274.1378-90-0
Formaldehyde (37% aq. solution)CH2O30.0350-00-0
Formic Acid (98-100%)HCOOH46.0364-18-6
Hydrochloric Acid (concentrated)HCl36.467647-01-0
Diethyl Ether(C2H5)2O74.1260-29-7
Sodium HydroxideNaOH40.001310-73-2
Anhydrous Magnesium SulfateMgSO4120.377487-88-9
Step-by-Step Procedure for N',N'-dimethylpropane-1,2-diamine
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2-diaminopropane (1.0 eq), formic acid (2.2 eq), and a 37% aqueous solution of formaldehyde (2.2 eq).

  • Reaction: Heat the reaction mixture to 80-100°C and maintain it at this temperature for 12-18 hours. The evolution of carbon dioxide should be observed.[1][4]

  • Work-up: After cooling the reaction mixture to room temperature, make the solution basic (pH > 11) by the slow addition of a concentrated sodium hydroxide solution. This should be done in an ice bath to manage the exothermic reaction.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude N',N'-dimethylpropane-1,2-diamine.

Step-by-Step Procedure for (1-Aminopropan-2-yl)dimethylamine hydrochloride
  • Salt Formation: Dissolve the crude diamine in a minimal amount of anhydrous diethyl ether.

  • Precipitation: While stirring, slowly add a solution of hydrochloric acid in diethyl ether (prepared by bubbling dry HCl gas through anhydrous diethyl ether or by careful addition of concentrated HCl to ether in a well-ventilated fume hood) until no further precipitation is observed.

  • Isolation and Purification: Collect the precipitated white solid by vacuum filtration. Wash the solid with cold diethyl ether and dry it under vacuum to obtain (1-Aminopropan-2-yl)dimethylamine hydrochloride.

Visualization of the Synthesis Workflow

SynthesisWorkflow cluster_synthesis Synthesis of Free Base cluster_salt_formation Hydrochloride Salt Formation reagents 1,2-Diaminopropane Formaldehyde Formic Acid reaction Reaction at 80-100°C (Eschweiler-Clarke) reagents->reaction workup Basification (NaOH) Extraction (Et2O) reaction->workup drying Drying (MgSO4) Concentration workup->drying free_base N',N'-dimethyl- propane-1,2-diamine drying->free_base dissolution Dissolution in Et2O free_base->dissolution Crude Product precipitation Addition of HCl/Et2O dissolution->precipitation isolation Filtration and Drying precipitation->isolation final_product (1-Aminopropan-2-yl)dimethylamine hydrochloride isolation->final_product

Caption: Workflow for the synthesis of (1-Aminopropan-2-yl)dimethylamine hydrochloride.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess the purity of the hydrochloride salt.

Safety Considerations

  • 1,2-Diaminopropane: Corrosive and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

  • Formaldehyde: A known carcinogen and irritant. Handle with extreme care in a fume hood.

  • Formic Acid: Corrosive. Causes severe burns. Handle with appropriate PPE.

  • Hydrochloric Acid: Highly corrosive. Handle with care.

  • Diethyl Ether: Extremely flammable. Work in an area free of ignition sources.

Conclusion

The Eschweiler-Clarke reaction provides a robust and efficient method for the synthesis of N',N'-dimethylpropane-1,2-diamine from readily available starting materials.[1][2] The subsequent conversion to its hydrochloride salt allows for stable storage and easier handling of the final product. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can reliably produce this valuable diamine for a variety of applications in chemical synthesis and drug development.

References

  • Eschweiler–Clarke reaction - Grokipedia. (n.d.).
  • Eschweiler-Clarke reaction ~ Name-Reaction.com. (n.d.).
  • 1,2-Diaminopropane - Wikipedia. (n.d.).
  • Eschweiler–Clarke reaction - Wikipedia. (n.d.).
  • Eschweiler-Clarke Reaction - NROChemistry. (n.d.).

Sources

Foundational

An In-depth Technical Guide to the Identification and Characterization of (1-Aminopropan-2-yl)dimethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction (1-Aminopropan-2-yl)dimethylamine hydrochloride is a diamine salt with the Chemical Abstracts Service (CAS) number 1177335-06-6 .[1][2][3][4][5...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Aminopropan-2-yl)dimethylamine hydrochloride is a diamine salt with the Chemical Abstracts Service (CAS) number 1177335-06-6 .[1][2][3][4][5] Its molecular formula is C5H15ClN2, and it has a molecular weight of 138.64 g/mol .[5] As a molecule possessing both a primary and a tertiary amine, its hydrochloride salt form offers increased stability and solubility in aqueous media, making it a potentially valuable building block in pharmaceutical synthesis and other research applications. The unequivocal identification and characterization of such compounds are paramount to ensure the integrity of research and the quality of end-products.

This guide provides a comprehensive overview of the analytical methodologies for the definitive identification and purity assessment of (1-Aminopropan-2-yl)dimethylamine hydrochloride. The principles and protocols described herein are grounded in established analytical chemistry and are designed to provide a self-validating system for the characterization of this and similar amine hydrochloride compounds.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular structure is the foundation of any analytical strategy. The structure of (1-Aminopropan-2-yl)dimethylamine hydrochloride dictates its chemical and physical properties, which in turn inform the selection of appropriate analytical techniques.

PropertyValueSource
CAS Number 1177335-06-6[1][2][3][4][5]
Molecular Formula C5H15ClN2[5]
Molecular Weight 138.64 g/mol [5]
Canonical SMILES CN(C(C)CN)C.[H]Cl[5]

The presence of two amine groups, one primary and one tertiary, and a chiral center at the second carbon of the propane backbone are key structural features. The hydrochloride salt form implies that one or both of the nitrogen atoms are protonated, forming an ammonium salt which is balanced by a chloride anion.[6][7] This salt form generally imparts greater water solubility compared to the free base.[7]

Definitive Identification: A Multi-technique Approach

A single analytical technique is rarely sufficient for the unambiguous identification of a chemical entity. A combination of spectroscopic and chromatographic methods should be employed to build a comprehensive and self-validating analytical package.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy

  • Principle: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule.

  • Expected Signals: Based on the structure of (1-Aminopropan-2-yl)dimethylamine, one would expect to see distinct signals for the protons of the two methyl groups attached to the tertiary amine, the methine proton at the chiral center, the methylene protons adjacent to the primary amine, and the protons of the primary amine group itself. The integration of these signals should correspond to the number of protons in each group.[8]

  • Causality of Experimental Choice: The chemical shifts of the protons are influenced by the electronegativity of the neighboring atoms. For instance, the protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear at a higher chemical shift (further downfield). Spin-spin coupling between adjacent non-equivalent protons will result in the splitting of signals, providing valuable information about the connectivity of the atoms.

¹³C NMR Spectroscopy

  • Principle: ¹³C NMR provides information about the number of different types of carbon atoms in a molecule.

  • Expected Signals: For (1-Aminopropan-2-yl)dimethylamine, one would expect to see distinct signals for the two methyl carbons of the dimethylamino group, the methine carbon at the chiral center, and the methylene carbon adjacent to the primary amine.[9]

  • Causality of Experimental Choice: The chemical shift of each carbon is dependent on its hybridization and the electronic environment. Carbons bonded to nitrogen will be deshielded and appear at a higher chemical shift.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). The choice of solvent is critical; for the hydrochloride salt, D₂O or DMSO-d₆ are often good choices.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

    • Reference: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).[8][9]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled spectrum is standard, which shows a single peak for each unique carbon atom.

  • Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and analyze the chemical shifts and coupling patterns to assign the peaks to the corresponding protons in the molecule. Analyze the chemical shifts in the ¹³C NMR spectrum to assign the peaks to the corresponding carbon atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for confirming the molecular weight and gaining insights into the molecular structure.

  • Principle: The sample is ionized, and the resulting ions are separated based on their m/z ratio.

  • Expected Results: For (1-Aminopropan-2-yl)dimethylamine hydrochloride, one would expect to observe the molecular ion of the free base [C₅H₁₄N₂]⁺ upon ionization (e.g., using electrospray ionization - ESI). Fragmentation patterns can also be informative. For amines, a common fragmentation is the alpha-cleavage, which would lead to characteristic fragment ions.[10]

  • Causality of Experimental Choice: High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula.

Experimental Protocol: Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup:

    • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amine hydrochlorides.

    • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution mass measurements.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

  • Data Interpretation: Identify the peak corresponding to the protonated molecular ion of the free base. If using HRMS, compare the measured exact mass with the theoretical exact mass of the proposed molecular formula. Analyze the fragmentation pattern to further support the structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

  • Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.

  • Expected Absorptions: For (1-Aminopropan-2-yl)dimethylamine hydrochloride, characteristic IR absorption bands would be expected for the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹), and N-H bending of the primary amine (around 1590-1650 cm⁻¹).[11][12] The presence of the hydrochloride salt will result in a broad absorption band for the N-H⁺ stretching of the ammonium ion, typically in the 2400-3200 cm⁻¹ range.[11]

  • Causality of Experimental Choice: The presence and position of these characteristic absorption bands provide strong evidence for the presence of the amine functional groups and the hydrochloride salt form.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument Setup: An FTIR spectrometer is used to acquire the spectrum.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Purity Assessment: Chromatographic Methods

Once the identity of the compound is confirmed, it is essential to determine its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

  • Methodology for Amine Hydrochlorides: Reversed-phase HPLC with a C18 column is a common choice. Since amines can exhibit poor peak shape on silica-based columns due to interactions with residual silanol groups, a mobile phase with a suitable buffer and an ion-pairing agent may be necessary. Detection can be achieved using a UV detector if the molecule has a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[13]

  • Causality of Experimental Choice: HPLC is a versatile and widely used technique for the purity determination of non-volatile and thermally labile compounds, making it suitable for amine salts.

Experimental Protocol: HPLC Purity Determination

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration.

  • Instrument Setup:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of acetonitrile and water with a buffer (e.g., ammonium formate) is often effective.

    • Detector: ELSD, CAD, or MS detector.

  • Data Acquisition: Inject a known volume of the sample solution and run the HPLC method.

  • Data Analysis: Integrate the area of the main peak and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates volatile components of a mixture, and the separated components are then detected and identified by a mass spectrometer.

  • Methodology for Volatile Amines: For volatile amines, GC-MS is a highly sensitive and specific technique. The hydrochloride salt is non-volatile, so the sample must be treated with a base to liberate the free amine before injection.[14][15] Headspace GC-MS is a particularly useful technique for analyzing volatile amines in a sample matrix.[14][15]

  • Causality of Experimental Choice: GC-MS provides excellent separation and definitive identification of volatile impurities.

Experimental Protocol: Headspace GC-MS for Volatile Impurities

  • Sample Preparation: Place a known amount of the sample in a headspace vial. Add a strong base (e.g., NaOH solution) to liberate the free amine.

  • Instrument Setup:

    • GC Column: A column specifically designed for amine analysis (e.g., a "volatile amine" column) is recommended to prevent peak tailing.[16]

    • Carrier Gas: Helium is typically used.

    • MS Detector: A quadrupole mass spectrometer is commonly used.

  • Data Acquisition: Equilibrate the headspace vial at a specific temperature for a set time to allow the volatile amines to partition into the headspace. Inject a sample of the headspace gas into the GC-MS system.

  • Data Analysis: Identify any volatile impurities by their mass spectra and retention times.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the identification and characterization process for (1-Aminopropan-2-yl)dimethylamine hydrochloride.

G cluster_0 Initial Assessment cluster_1 Structural Elucidation cluster_2 Purity & Impurity Profiling cluster_3 Final Confirmation CAS Number & Literature Search CAS Number & Literature Search Physicochemical Properties Physicochemical Properties CAS Number & Literature Search->Physicochemical Properties NMR Spectroscopy NMR Spectroscopy Physicochemical Properties->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Physicochemical Properties->Mass Spectrometry IR Spectroscopy IR Spectroscopy Physicochemical Properties->IR Spectroscopy HPLC HPLC Physicochemical Properties->HPLC GC-MS GC-MS Physicochemical Properties->GC-MS Data Integration & Final Report Data Integration & Final Report NMR Spectroscopy->Data Integration & Final Report Mass Spectrometry->Data Integration & Final Report IR Spectroscopy->Data Integration & Final Report HPLC->Data Integration & Final Report GC-MS->Data Integration & Final Report

Caption: Analytical workflow for identification.

Conclusion

The definitive identification and characterization of (1-Aminopropan-2-yl)dimethylamine hydrochloride, CAS 1177335-06-6, requires a multi-faceted analytical approach. By systematically employing NMR and IR spectroscopy, and mass spectrometry for structural elucidation, coupled with chromatographic techniques like HPLC and GC-MS for purity assessment, researchers can ensure the identity and quality of this compound. The causality-driven selection of these techniques and the adherence to validated protocols are fundamental to achieving robust and reliable analytical results, which are the cornerstones of scientific integrity in research and development.

References

  • J Chromatogr. 1985 Feb 8;337(2):213-21. Gas chromatographic-mass spectrometric analysis of volatile amines produced by several strains of Clostridium. [Link]

  • Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. [Link]

  • Doc Brown's Chemistry. 13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. [Link]

  • PubMed Central. Derivatization-free determination of short-chain volatile amines in human plasma and urine by headspace gas chromatography-mass spectrometry. [Link]

  • Agn-chem. (1-aminopropan-2-yl)dimethylamine hydrochloride|1177335-06-6. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

  • ACS Publications. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. [Link]

  • Reddit. What are amine hydrochlorides? I've been "googleing" all week long and I just can't find the definition. [Link]

  • Chromatography Forum. Amine hydrochloride in HPLC [March 30, 2004]. [Link]

  • Purdue University. Amines. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of (1-Aminopropan-2-yl)dimethylamine Hydrochloride Powder

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Scarcity of Publicly Available Data In the landscape of chemical research and development, comprehensive characterization of novel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Scarcity of Publicly Available Data

In the landscape of chemical research and development, comprehensive characterization of novel or niche compounds is paramount. This guide addresses the physical characteristics of (1-Aminopropan-2-yl)dimethylamine hydrochloride (CAS No. 1177335-06-6). However, a thorough investigation of publicly accessible scientific literature and chemical databases reveals a significant dearth of empirical data for this specific molecule. Much of the available information is erroneously cross-referenced with its chloro-analogue, 2-Chloropropyldimethylamine hydrochloride (CAS No. 4584-49-0), a structurally distinct compound.

This guide, therefore, adopts a dual-pronged approach. Firstly, it will present the limited available information for (1-Aminopropan-2-yl)dimethylamine hydrochloride. Secondly, by drawing parallels with structurally similar compounds and foundational principles of physical chemistry, it will outline the necessary experimental protocols required to comprehensively characterize this powder. This serves as a methodological roadmap for researchers embarking on the empirical determination of its physical properties.

Section 1: Chemical Identity and Structural Elucidation

(1-Aminopropan-2-yl)dimethylamine hydrochloride is the hydrochloride salt of the diamine 1-(Dimethylamino)-2-propylamine. The presence of a primary amine and a tertiary amine within the same molecule, along with a chiral center at the second carbon, makes it a compound of interest in synthetic chemistry.

Molecular Formula: C₅H₁₅ClN₂

Molecular Weight: 138.64 g/mol

Structure:

Caption: 2D representation of (1-Aminopropan-2-yl)dimethylamine hydrochloride.

Section 2: Known and Inferred Physical Characteristics

Publicly available, empirically determined physical characteristics for (1-Aminopropan-2-yl)dimethylamine hydrochloride are sparse. One supplier note mentions the need for "Cold-chain transportation," which suggests potential thermal instability or hygroscopicity, though this is not conclusive[1].

Table 1: Summary of Known and Postulated Physical Properties
PropertyReported/Inferred ValueExperimental Protocol for Determination
Appearance Likely a white to off-white crystalline powderVisual Inspection
Melting Point Not availableCapillary Melting Point Determination
Solubility Expected to be soluble in water and polar organic solventsSolvent Solubility Screening
Hygroscopicity Inferred to be potentially hygroscopicGravimetric Moisture Sorption Analysis

Section 3: Methodologies for Empirical Characterization

Given the absence of comprehensive data, this section provides detailed, field-proven methodologies for researchers to determine the key physical characteristics of (1-Aminopropan-2-yl)dimethylamine hydrochloride powder.

Determination of Melting Point

Rationale: The melting point is a critical indicator of purity. A sharp melting range (typically 1-2 °C) is characteristic of a pure crystalline solid.

Step-by-Step Protocol:

  • Sample Preparation: A small amount of the dry powder is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Prep Pack capillary tube Instrument Place in apparatus Prep->Instrument Heat Controlled heating Instrument->Heat Observe Record melting range Heat->Observe Result Purity assessment Observe->Result

Caption: Workflow for determining the melting point of a solid powder.

Solubility Profile Assessment

Rationale: Understanding the solubility of a compound is fundamental for its application in drug formulation and as a reagent in synthesis. As a hydrochloride salt, high solubility in polar solvents is anticipated.

Step-by-Step Protocol:

  • Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, dichloromethane, acetone, hexane).

  • Sample Preparation: A known mass of the powder (e.g., 10 mg) is added to a known volume of each solvent (e.g., 1 mL) in separate vials.

  • Equilibration: The vials are agitated (e.g., vortexed or sonicated) and allowed to equilibrate at a controlled temperature (e.g., 25 °C).

  • Observation: The solubility is qualitatively assessed as freely soluble, sparingly soluble, or insoluble. For quantitative analysis, the saturated solution can be analyzed by techniques like HPLC or UV-Vis spectroscopy to determine the concentration.

Spectroscopic Characterization

Rationale: Spectroscopic techniques provide unambiguous confirmation of the chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will elucidate the carbon-hydrogen framework of the molecule. The number of signals, their chemical shifts, and splitting patterns will confirm the connectivity of the atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the functional groups present in the molecule. Characteristic peaks for N-H bonds (primary amine), C-H bonds, and C-N bonds are expected.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Section 4: Concluding Remarks and Future Directions

The physical characterization of (1-Aminopropan-2-yl)dimethylamine hydrochloride is an open area for investigation. The protocols outlined in this guide provide a robust framework for generating the foundational data required by researchers, scientists, and drug development professionals. The empirical determination of its melting point, solubility, and spectroscopic properties will be invaluable for its future applications in synthesis and pharmaceutical development. It is imperative for researchers working with this compound to perform these characterizations to ensure the quality and reliability of their work, and to contribute to the public body of scientific knowledge.

References

There are no direct scientific publications with empirical data on the physical characteristics of (1-Aminopropan-2-yl)dimethylamine hydrochloride (CAS 1177335-06-6) available in the public domain at the time of this writing. The following references are to supplier information and data for structurally related, but distinct, compounds that were identified during the search process.

  • PubChem. 2-Chloropropyldimethylamine hydrochloride.[Link]

Sources

Foundational

Technical Guide: A Comprehensive Solubility Profile of (1-Aminopropan-2-yl)dimethylamine Hydrochloride in Pharmaceutical Solvents

Introduction In the landscape of pharmaceutical sciences, the meticulous characterization of an active pharmaceutical ingredient (API) is the bedrock of successful drug development. Among the most critical physicochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical sciences, the meticulous characterization of an active pharmaceutical ingredient (API) is the bedrock of successful drug development. Among the most critical physicochemical properties, solubility stands out as a primary determinant of a drug's bioavailability, manufacturability, and overall therapeutic efficacy.[1] An inadequate understanding of an API's solubility can lead to significant downstream challenges, including poor absorption, variable dosing, and costly formulation redesigns.

This technical guide provides an in-depth exploration of the methodologies required to establish a comprehensive solubility profile for a representative small molecule, (1-Aminopropan-2-yl)dimethylamine hydrochloride . As this specific molecule is not extensively documented in public literature, we will approach this guide as a masterclass in solubility profiling, using its structure—a hydrophilic, basic amine salt—as a model to demonstrate the principles and practices applicable to a wide range of similar compounds encountered in drug discovery.

We will delve into the theoretical underpinnings of solubility, present validated, step-by-step experimental protocols for both thermodynamic and kinetic solubility determination, and discuss the interpretation of the resulting data within the context of regulatory frameworks like the Biopharmaceutics Classification System (BCS). This document is designed for researchers, formulation scientists, and drug development professionals seeking to build a robust and scientifically sound understanding of API solubility.

Physicochemical Foundations and Pre-analysis

Before commencing any solubility experiment, a foundational understanding of the API's intrinsic properties is essential. These characteristics govern its behavior in solution and are critical for designing meaningful experiments and accurately interpreting the results.

  • Chemical Structure and Ionization (pKa): (1-Aminopropan-2-yl)dimethylamine hydrochloride is the salt of a weak base. It possesses two amine functional groups, each with a specific acid dissociation constant (pKa). The pKa value dictates the pH at which 50% of the molecules are in their ionized (protonated) form and 50% are in their non-ionized (free base) form. For a basic compound, solubility is highly pH-dependent, typically increasing dramatically at pH values below its pKa due to the formation of the more soluble protonated species. Potentiometric titration is a standard method for experimentally determining pKa values.

  • Lipophilicity (LogP/LogD): The partition coefficient (LogP) measures a compound's distribution between an immiscible organic (e.g., octanol) and aqueous phase, indicating its lipophilicity ("oil-loving") or hydrophilicity ("water-loving"). For an ionizable molecule like our subject compound, the distribution coefficient (LogD) is more relevant as it is pH-dependent. A high LogP/D suggests lower aqueous solubility, while a low LogP/D indicates higher aqueous solubility.

  • Solid-State Properties: The crystalline form of an API significantly impacts its solubility.[2] Different polymorphs (crystalline structures) of the same compound can exhibit different solubilities and dissolution rates. It is crucial to characterize the solid form of the material being tested (e.g., using X-ray powder diffraction, XRPD) both before and after the solubility experiment to ensure that no phase transformations have occurred, which could confound the results.[3]

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In drug discovery and development, solubility is assessed in two primary forms: thermodynamic and kinetic. Understanding the difference is crucial for applying the data correctly.

  • Thermodynamic Equilibrium Solubility: This is the "true" solubility of a compound, defined as the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid drug at a specific temperature and pressure.[3] This value is a fundamental, material-sparing property used for physicochemical characterization and is the gold standard for regulatory submissions, such as for the BCS.[3][4] The most common method for its determination is the Shake-Flask Method .[5]

  • Kinetic Solubility: This measures the concentration of a compound at the point it begins to precipitate from a solution when added from a concentrated organic stock (typically DMSO).[6] These assays are rapid, require minimal compound, and are amenable to high-throughput screening (HTS), making them invaluable in early discovery for ranking compounds and identifying potential solubility liabilities.[7][8] However, kinetic solubility values are often higher than thermodynamic solubility because they can reflect a supersaturated state and are highly dependent on the experimental conditions (e.g., DMSO concentration, incubation time).[6][8]

Experimental Protocols for Solubility Determination

A robust solubility assessment requires meticulously executed and validated protocols. The following sections provide detailed methodologies grounded in established best practices.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is the benchmark for determining thermodynamic solubility and is recommended by regulatory bodies like the WHO and FDA for BCS classification.[9][10]

Objective: To determine the concentration of (1-Aminopropan-2-yl)dimethylamine hydrochloride in a saturated solution at equilibrium.

Principle: An excess amount of the solid API is agitated in a chosen solvent for a sufficient period to allow the system to reach equilibrium. After separating the solid and liquid phases, the concentration of the dissolved API in the supernatant is quantified.[11][12]

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a panel of pharmaceutically relevant aqueous and organic solvents. For BCS classification, aqueous buffers at pH 1.2, 4.5, and 6.8 are mandatory.[5][13] The temperature of all solvents should be controlled, typically at 25°C or 37°C ± 1°C.[5][13]

  • Sample Preparation: Add an excess amount of the solid API to a known volume of each solvent in a sealed vial (e.g., 2-5 mg of API in 1 mL of solvent). The key is to ensure undissolved solid remains at the end of the experiment.

  • Equilibration: Agitate the vials at a constant temperature using an orbital shaker or rotator. The time required to reach equilibrium must be established experimentally by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration in solution reaches a plateau.[5][12] An equilibration time of 48-72 hours is common.[12]

  • Phase Separation: After equilibration, allow the samples to rest to let the excess solid settle. Carefully separate the saturated solution (supernatant) from the undissolved solid. This is a critical step; filtration through a low-binding filter (e.g., 0.22 µm PVDF) or centrifugation at high speed are the preferred methods.[12]

  • Quantification: Accurately dilute the clear supernatant with an appropriate mobile phase and determine the API concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solid Phase Analysis: Recover the remaining solid from the vial and analyze it (e.g., via XRPD) to confirm that no change in the crystalline form occurred during the experiment.[3]

Workflow: Equilibrium Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_api Weigh Excess API combine Combine API & Solvent in Sealed Vials prep_api->combine prep_solvent Prepare Solvents (e.g., pH 1.2, 4.5, 6.8 Buffers) prep_solvent->combine equilibrate Agitate at Constant Temp. (e.g., 48-72 hours) combine->equilibrate Reach Equilibrium separate Separate Phases (Centrifuge or Filter) equilibrate->separate Isolate Saturated Solution quantify Quantify Supernatant (HPLC or LC-MS) separate->quantify Aqueous Phase analyze_solid Analyze Residual Solid (XRPD) separate->analyze_solid Solid Phase calculate Calculate Solubility (mg/mL) quantify->calculate analyze_solid->calculate Confirm Solid Form

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Protocol 2: Kinetic Solubility Assay (Nephelometric Method)

This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of many compounds.[7][8]

Objective: To rapidly estimate the solubility of (1-Aminopropan-2-yl)dimethylamine hydrochloride by measuring the concentration at which it precipitates from an aqueous buffer when added from a DMSO stock solution.

Principle: A concentrated DMSO stock solution of the API is serially diluted into an aqueous buffer in a microtiter plate. The formation of precipitate (undissolved particles) causes light to scatter, which is measured by a nephelometer. The concentration at which light scattering significantly increases above the background is reported as the kinetic solubility.[7][8]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the API in 100% DMSO (e.g., 10 mM).[14]

  • Plate Setup: In a clear microtiter plate (e.g., 96- or 384-well), add the desired aqueous buffer (e.g., PBS pH 7.4).

  • Serial Dilution: Add a small volume of the DMSO stock solution to the first well and perform serial dilutions across the plate to create a range of concentrations. The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize its co-solvent effect.

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).[7]

  • Measurement: Place the microtiter plate in a laser nephelometer and measure the light scattering in each well.

  • Data Analysis: Plot the light scattering units against the compound concentration. The kinetic solubility is determined as the concentration just before the sharp increase in the light scattering signal.

Workflow: Kinetic Solubility Assay

G stock Prepare 10 mM Stock in DMSO dispense Add Stock to Plate & Perform Serial Dilution stock->dispense plate Dispense Aqueous Buffer into Microtiter Plate plate->dispense incubate Incubate Plate (e.g., 2 hours at RT) dispense->incubate measure Measure Light Scattering (Nephelometry) incubate->measure analyze Plot Signal vs. Conc. & Determine Solubility measure->analyze

Sources

Exploratory

Key starting materials for synthesizing (1-Aminopropan-2-yl)dimethylamine hydrochloride

An In-Depth Technical Guide to the Key Starting Materials for the Synthesis of (1-Aminopropan-2-yl)dimethylamine Hydrochloride Introduction (1-Aminopropan-2-yl)dimethylamine, also known as N¹,N¹-dimethylpropane-1,2-diami...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Key Starting Materials for the Synthesis of (1-Aminopropan-2-yl)dimethylamine Hydrochloride

Introduction

(1-Aminopropan-2-yl)dimethylamine, also known as N¹,N¹-dimethylpropane-1,2-diamine, is a chiral diamine that serves as a valuable building block in organic synthesis. Its structure, featuring both a primary and a tertiary amine, allows for differential functionalization, making it a versatile precursor for the development of more complex molecules, including pharmaceutical intermediates and ligands for catalysis. The synthesis of its hydrochloride salt is crucial for improving its stability, handling, and solubility characteristics.

This technical guide provides an in-depth analysis of the primary synthetic routes to (1-Aminopropan-2-yl)dimethylamine hydrochloride, with a core focus on the selection and rationale behind the key starting materials. We will explore two strategically distinct and chemically robust pathways, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols for researchers, scientists, and drug development professionals.

Section 1: Overview of Primary Synthetic Strategies

The synthesis of (1-Aminopropan-2-yl)dimethylamine hydrochloride can be efficiently approached from two main retrosynthetic disconnections. Both strategies converge on the target molecule but begin with different, readily available amino alcohol precursors. The choice between these routes often depends on the availability of starting materials, cost considerations, and the specific capabilities of the laboratory.

  • Route A: Begins with 1-Amino-2-propanol . This pathway involves the protection of the primary amine, oxidation of the secondary alcohol to a ketone, reductive amination to install the dimethylamino group, and subsequent deprotection.

  • Route B: Begins with 1-(Dimethylamino)-2-propanol . This more direct route involves the oxidation of the alcohol to a ketone, followed by a reductive amination using ammonia to introduce the primary amine.

The following diagram illustrates these convergent strategies.

G start_A 1-Amino-2-propanol inter_A Protected Aminoketone Intermediate start_A->inter_A Protection & Oxidation start_B 1-(Dimethylamino)-2-propanol inter_B 1-(Dimethylamino)-2-propanone start_B->inter_B Oxidation target (1-Aminopropan-2-yl)dimethylamine inter_A->target Reductive Amination & Deprotection inter_B->target Reductive Amination (with Ammonia) final_product (1-Aminopropan-2-yl)dimethylamine Hydrochloride target->final_product HCl Salt Formation

Caption: Convergent synthetic pathways to the target molecule.

Section 2: Synthesis Route via a Protected Aminoketone Intermediate

This pathway is predicated on the strategic manipulation of functional groups, starting from the bifunctional molecule 1-amino-2-propanol. The sequence is designed to prevent unwanted side reactions by protecting the nucleophilic primary amine before subsequent transformations.

Key Starting Material: 1-Amino-2-propanol

1-Amino-2-propanol is an amino alcohol that is commercially available as a racemic mixture or in its chiral forms.[1] It serves as the foundational C3 backbone for this synthetic route. Its preparation is typically achieved through the nucleophilic ring-opening of propylene oxide with aqueous ammonia.[1]

  • Causality: The choice of 1-amino-2-propanol is strategic as it contains the required carbon skeleton and both nitrogen and oxygen functionalities, albeit at the incorrect oxidation state and with the wrong nitrogen substitution. This allows for a stepwise modification to achieve the desired product.

Synthesis of the Key Intermediate: Protected 1-Amino-2-propanone

Direct oxidation of 1-amino-2-propanol is problematic as the primary amine can interfere with the reaction or lead to self-condensation products. Therefore, the first critical step is the protection of the amine. Common protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) are ideal due to their stability under oxidative conditions and their relatively straightforward removal.

The protected amino alcohol is then oxidized to the corresponding ketone. A variety of modern oxidation reagents can be employed, such as Dess-Martin periodinane (DMP) or a Swern oxidation, which are known for their mild conditions and high yields.

Experimental Protocol: Oxidation of N-Boc-1-amino-2-propanol

This protocol describes a typical Dess-Martin oxidation.

Reagent Molar Equivalent Purpose Notes
N-Boc-1-amino-2-propanol1.0SubstrateEnsure starting material is dry.
Dess-Martin Periodinane1.2Oxidizing AgentAdd portion-wise to control temperature.
Dichloromethane (DCM)-SolventAnhydrous grade is required.
Sodium Bicarbonate (sat. soln.)-Quenching AgentUsed during workup to neutralize acid.
Sodium Thiosulfate (10% soln.)-Quenching AgentReduces excess DMP.

Step-by-Step Methodology:

  • Dissolve N-Boc-1-amino-2-propanol in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin periodinane in small portions over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.

  • Stir vigorously for 15 minutes until the organic layer is clear.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-1-amino-2-propanone intermediate.

Core Reaction: Reductive Amination and Deprotection

Reductive amination is a powerful method for forming amines from carbonyl compounds.[2] In this step, the ketone intermediate is reacted with dimethylamine to form an unstable enamine or iminium ion, which is immediately reduced in situ by a mild reducing agent.[3][4] Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice because they are selective for the protonated iminium intermediate over the starting ketone.[4]

Following the successful installation of the dimethylamino group, the Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

Final Step: Hydrochloride Salt Formation

If HCl was not used for deprotection, the final free base is converted to its hydrochloride salt. This is achieved by dissolving the purified base in a suitable solvent like diethyl ether or isopropanol and adding a solution of HCl in the same solvent. The hydrochloride salt typically precipitates as a crystalline solid, which can be isolated by filtration.

G A 1-Amino-2-propanol B N-Boc-1-amino-2-propanol A->B Boc₂O, Base C N-Boc-1-amino-2-propanone B->C Oxidation (DMP) D N-Boc-(1-Aminopropan-2-yl) dimethylamine C->D HN(CH₃)₂, NaBH₃CN E (1-Aminopropan-2-yl)dimethylamine D->E Deprotection (HCl) F Final Hydrochloride Salt E->F Precipitation

Caption: Experimental workflow for Route A.

Section 3: Synthesis Route via a Dimethylaminoketone Intermediate

This alternative route is often more efficient as it avoids the need for protection and deprotection steps. It begins with a commercially available or easily synthesized tertiary amino alcohol.

Key Starting Material: 1-(Dimethylamino)-2-propanol

1-(Dimethylamino)-2-propanol is a tertiary amine and an alcohol that is widely used as an intermediate in chemical synthesis.[5][6] It can be readily synthesized through the alkylation of dimethylamine with propylene oxide.[5] This reaction is typically performed under controlled conditions to ensure regioselectivity and minimize side products.

  • Causality: Starting with this molecule is advantageous because the tertiary amine is already installed and is non-reactive under the subsequent oxidation and reductive amination conditions, thus serving as a "pre-protected" functional group and shortening the overall synthetic sequence.

Synthesis of the Key Intermediate: 1-(Dimethylamino)-2-propanone

Similar to Route A, the core of this strategy involves the oxidation of the secondary alcohol to a ketone. The same mild oxidizing agents (DMP, Swern oxidation) are applicable here. The resulting 1-(dimethylamino)-2-propanone is a key aminopropanone derivative.[7][8]

Core Reaction: Reductive Amination with Ammonia

The final carbon-nitrogen bond is formed by the reductive amination of the 1-(dimethylamino)-2-propanone ketone. In this case, ammonia is used as the nitrogen source to form the primary amine.[4] To facilitate the reaction, ammonia is often used in the form of ammonium acetate or ammonium chloride, which also helps maintain a weakly acidic pH conducive to imine formation.[4] A reducing agent like sodium cyanoborohydride is again employed to reduce the intermediate imine to the target diamine.[3]

Experimental Protocol: Reductive Amination of 1-(Dimethylamino)-2-propanone

This protocol outlines a one-pot reductive amination using ammonia.

Reagent Molar Equivalent Purpose Notes
1-(Dimethylamino)-2-propanone1.0SubstrateCan be used as the crude product from oxidation.
Ammonium Acetate5.0 - 10.0Ammonia Source & BufferA large excess drives the equilibrium.
Sodium Cyanoborohydride1.5Reducing AgentAdd carefully; releases gas.
Methanol-SolventAnhydrous grade is preferred.

Step-by-Step Methodology:

  • Dissolve 1-(dimethylamino)-2-propanone and a large excess of ammonium acetate in anhydrous methanol under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Add sodium cyanoborohydride portion-wise to the solution. Note: This may cause gas evolution.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by GC-MS or LC-MS for product formation.

  • Upon completion, carefully acidify the reaction mixture to pH ~2 with concentrated HCl to destroy excess NaBH₃CN.

  • Concentrate the mixture under reduced pressure.

  • Perform a standard aqueous workup by basifying the residue with NaOH solution and extracting the product with a suitable organic solvent (e.g., ether or ethyl acetate).

  • Dry the combined organic extracts, filter, and concentrate to yield the crude free base.

Final Step: Hydrochloride Salt Formation

The purified (1-Aminopropan-2-yl)dimethylamine free base is dissolved in a solvent like isopropanol, and a stoichiometric amount of concentrated HCl or a solution of HCl in ether is added. The resulting hydrochloride salt is collected by filtration, washed with cold solvent, and dried under vacuum.

Section 4: Comparative Analysis of Key Starting Materials

The selection between 1-Amino-2-propanol and 1-(Dimethylamino)-2-propanol is the most critical decision point distinguishing the two synthetic strategies.

Parameter 1-Amino-2-propanol (Route A) 1-(Dimethylamino)-2-propanol (Route B)
Synthetic Steps More steps (protection, deprotection required).Fewer steps (more direct).
Atom Economy Lower, due to the addition and removal of a protecting group.Higher, as no protecting groups are used.
Reagent Cost May be higher due to the cost of protecting group reagents (e.g., Boc₂O) and deprotection reagents (e.g., TFA).Generally lower due to fewer required reagents.
Process Complexity Higher complexity increases the potential for yield loss at each step.Simpler process, potentially leading to higher overall yields.
Strategic Advantage Allows for the synthesis of analogues with different substitutions on the tertiary amine at a late stage.Highly efficient for the specific synthesis of the dimethylamino target compound.

Conclusion

The synthesis of (1-Aminopropan-2-yl)dimethylamine hydrochloride is most effectively achieved via two primary routes, each defined by its key starting material. The pathway beginning with 1-(Dimethylamino)-2-propanol (Route B) offers a more streamlined and atom-economical approach by avoiding protection/deprotection steps. However, the route starting from 1-Amino-2-propanol (Route A) provides greater flexibility for analogue synthesis by allowing for the diversification of the tertiary amine late in the sequence. The ultimate choice of starting material should be guided by a careful evaluation of project goals, economic constraints, and available chemical resources. Both routes rely on robust and well-documented chemical transformations, primarily oxidation and reductive amination, providing reliable access to this versatile chemical building block.

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  • Google Patents. (1998). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
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  • PrepChem.com. (n.d.). Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2-Diaminopropane. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of 1,2-propanediamine via reductive amination of isopropanolamine over Raney Ni under the promotion of K2CO3. Retrieved from [Link]

  • Google Patents. (1968). US3402203A - Process of preparing n, n-dimethylamino alcohols.
  • Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Inhibition of Leishmania infantum Trypanothione Reductase by New Aminopropanone Derivatives Interacting with the NADPH Binding Site. PubMed Central. Retrieved from [Link]

  • MDPI. (2023). Inhibition of Leishmania infantum Trypanothione Reductase by New Aminopropanone Derivatives Interacting with the NADPH Binding Site. Molecules. Retrieved from [Link]

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Foundational

Understanding the reactivity of the amine group in (1-Aminopropan-2-yl)dimethylamine hydrochloride

A Technical Guide to the-Reactivity of (1-Aminopropan-2-yl)dimethylamine Hydrochloride Abstract (1-Aminopropan-2-yl)dimethylamine, a chiral diamine featuring structurally and electronically distinct primary and tertiary...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the-Reactivity of (1-Aminopropan-2-yl)dimethylamine Hydrochloride

Abstract

(1-Aminopropan-2-yl)dimethylamine, a chiral diamine featuring structurally and electronically distinct primary and tertiary amine functionalities, presents a unique landscape for selective chemical modification. This technical guide provides an in-depth analysis of the differential reactivity of these two nitrogen centers. We will explore the foundational principles governing this selectivity, including steric hindrance, electronic effects, and basicity (pKa). This guide will detail field-proven protocols for key transformations such as selective acylation, alkylation, and reductive amination, emphasizing the causal relationships behind experimental design to empower researchers in drug discovery and fine chemical synthesis to leverage this versatile building block with precision and control.

Introduction: Structural and Electronic Profile

(1-Aminopropan-2-yl)dimethylamine possesses a primary amine (-NH2) at the C1 position and a tertiary amine (-N(CH3)2) at the C2 position. This arrangement, particularly with the chiral center at C2, makes it a valuable synthon. The compound is typically supplied as a hydrochloride salt to improve stability and handling. Before use in most nucleophilic reactions, the free base must be generated in situ or through a separate workup step by treatment with a suitable base.

The core of this molecule's utility lies in the predictable and exploitable difference in reactivity between its two amine groups. This difference is governed by two primary factors:

  • Steric Hindrance: The primary amine is sterically unencumbered, offering a clear site for nucleophilic attack. In contrast, the tertiary amine is shielded by two methyl groups and the propane backbone, significantly hindering its approach to electrophilic centers.

  • Electronic Effects & Basicity: In aliphatic amines, the electron-donating inductive effect of alkyl groups increases the electron density on the nitrogen atom, enhancing its basicity.[1] Consequently, the tertiary amine is inherently more basic than the primary amine. This is reflected in their respective pKa values (for the conjugate acids), where the tertiary amine's conjugate acid has a higher pKa than the primary amine's. While specific pKa values for this exact molecule are not readily published, analogous structures like N,N-Dimethyl-1,3-propanediamine have a predicted pKa of 10.86, primarily corresponding to the more basic tertiary amine.[2]

This interplay dictates that while the tertiary amine is the stronger base, the primary amine is the superior nucleophile for most synthetic transformations due to its accessibility.[3][4]

Diagram 1: Structural Analysis of (1-Aminopropan-2-yl)dimethylamine

structure cluster_molecule (1-Aminopropan-2-yl)dimethylamine cluster_properties Key Reactivity Factors mol C₃H₁₁N₂ N1 Primary Amine (-NH₂) Steric Low Steric Hindrance N1->Steric Governs Nucleophilicity N2 Tertiary Amine (-N(CH₃)₂) Electronic High Steric Hindrance +I Inductive Effect N2->Electronic Governs Basicity C2 Chiral Center (C2)

Caption: Key functional groups and reactivity-governing factors.

Selective Acylation: Amide Bond Formation

The formation of an amide bond is one of the most common reactions in pharmaceutical and medicinal chemistry.[5] The significant difference in steric hindrance between the two amine groups allows for highly selective acylation at the primary amine.

Mechanistic Rationale

In the presence of an acylating agent, such as an acyl chloride or an activated carboxylic acid, the unhindered lone pair of the primary amine nitrogen acts as a potent nucleophile, readily attacking the electrophilic carbonyl carbon. The tertiary amine, while more basic, is sterically blocked from approaching the electrophile, preventing di-acylation under controlled conditions.

A non-nucleophilic base (e.g., triethylamine, DIEA) is required for two reasons:

  • To neutralize the hydrochloride salt, liberating the free diamine.

  • To scavenge the acidic byproduct (e.g., HCl from an acyl chloride) generated during the reaction, which would otherwise protonate the reactive primary amine, rendering it non-nucleophilic.[6]

Diagram 2: Selective Acylation Workflow

acylation_workflow start Start: (1-Aminopropan-2-yl)dimethylamine Hydrochloride in aprotic solvent (e.g., DCM) step1 Step 1: Basification Add non-nucleophilic base (e.g., DIEA) Stir at 0 °C start->step1 step2 Step 2: Acylation Slowly add acylating agent (e.g., Acyl Chloride, Activated Acid) step1->step2 step3 Step 3: Reaction Allow to warm to RT and stir for 2-16h Monitor by TLC/LC-MS step2->step3 step4 Step 4: Quench & Workup Quench with H₂O or aq. NaHCO₃ Extract with organic solvent step3->step4 step5 Step 5: Purification Dry organic layer, concentrate, and purify (e.g., column chromatography) step4->step5 end Product: Selective N¹-acylated diamine step5->end

Caption: A generalized workflow for selective amide bond formation.

Protocol: Selective N-Acetylation with Acetyl Chloride

This protocol describes a standard procedure for the chemoselective acylation of the primary amine.[7][8]

Materials:

  • (1-Aminopropan-2-yl)dimethylamine hydrochloride

  • Acetyl Chloride

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (1-Aminopropan-2-yl)dimethylamine hydrochloride (1.0 eq).

  • Dissolution: Add anhydrous DCM to create a ~0.1 M solution. Cool the resulting slurry to 0 °C in an ice bath.

  • Basification: Add DIEA (2.2 eq) dropwise to the stirred slurry. Stir for 20-30 minutes at 0 °C. The first equivalent neutralizes the HCl salt, and the subsequent amount will neutralize the acid generated in the next step.

  • Acylation: In a separate flask, prepare a dilute solution of acetyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aq. NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography to yield the pure N-(2-(dimethylamino)propyl)acetamide.

Reactions at the Tertiary Amine Center

While less nucleophilic, the tertiary amine can undergo specific reactions, most notably quaternization.

Quaternization (Menschutkin Reaction)

The tertiary amine can react with a potent alkylating agent, such as an alkyl halide (e.g., methyl iodide), to form a quaternary ammonium salt. This reaction, known as the Menschutkin reaction, typically requires more forcing conditions (heat, polar aprotic solvent) than reactions at the primary amine.

Strategic Consideration: To achieve selective quaternization without affecting the primary amine, the primary amine must first be protected. A common strategy is to acylate the primary amine (as described in Section 2), then perform the quaternization on the resulting amide, and finally, if desired, deprotect the primary amine.

Quantitative Data Summary

The following table summarizes key physicochemical data relevant to the reactivity of the target molecule and related compounds.

PropertyValue / ObservationSource / Comment
Molecular Formula C₅H₁₃Cl₂N (Hydrochloride Salt)[9]
Molecular Weight 158.07 g/mol (Hydrochloride Salt)[9]
Primary Amine Reactivity High nucleophilicity, low steric hindrance. Preferred site for acylation and alkylation.[4][10]
Tertiary Amine Reactivity Low nucleophilicity due to steric hindrance, but higher basicity. Site for quaternization.[3][11]
Predicted pKa ~10.8 (for the more basic tertiary amine)Based on N,N-Dimethyl-1,3-propanediamine.[2]

Conclusion

The reactivity of (1-Aminopropan-2-yl)dimethylamine hydrochloride is a clear and instructive example of chemoselectivity driven by steric and electronic differentiation. The exposed and nucleophilic primary amine is the predominant site for a wide range of transformations, particularly amide bond formation, which can be achieved with high fidelity using standard protocols. The sterically hindered yet more basic tertiary amine remains largely unreactive under these conditions but can be targeted for specific reactions like quaternization, often requiring prior protection of the primary amine. A thorough understanding of these principles allows researchers to strategically employ this diamine as a versatile and predictable building block in complex molecule synthesis.

References

  • Quora Discussion on Amine Reactivity . (2019). A user-contributed discussion on the factors influencing the reactivity of primary, secondary, and tertiary amines.

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  • National Institutes of Health (NIH) . (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

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  • Chemistry LibreTexts . (2023). Reactivity of Amines. A comprehensive overview of the chemical reactions of amines.

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  • Sigma-Aldrich . (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society.

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Exploratory

(1-Aminopropan-2-yl)dimethylamine Hydrochloride: A Versatile Chiral Diamine for Advanced Organic Synthesis

An In-depth Technical Guide Abstract (1-Aminopropan-2-yl)dimethylamine hydrochloride is an unsymmetrical, chiral vicinal diamine poised for significant applications in modern organic chemistry. Its unique structural arch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

(1-Aminopropan-2-yl)dimethylamine hydrochloride is an unsymmetrical, chiral vicinal diamine poised for significant applications in modern organic chemistry. Its unique structural architecture, featuring a primary amine, a tertiary amine, and a stereogenic center, makes it a highly promising candidate for use as a chiral ligand in transition metal catalysis, a bifunctional organocatalyst, and a valuable building block for complex molecular synthesis. This guide provides an in-depth analysis of its potential applications, grounded in the established reactivity of analogous 1,2-diamine systems. We will explore its role in key synthetic transformations, present detailed experimental protocols, and offer insights into the mechanistic principles that underpin its utility for researchers, chemists, and drug development professionals.

Introduction: Unpacking the Molecular Architecture

The synthetic power of a reagent is intrinsically linked to its structure. (1-Aminopropan-2-yl)dimethylamine hydrochloride possesses a combination of functional groups that make it a compelling tool for stereoselective synthesis.

  • Vicinal Diamine Core: The 1,2-diamine motif is a privileged scaffold in catalysis. The two nitrogen atoms are perfectly positioned to form a stable five-membered chelate ring upon coordination to a metal center. This chelation rigidifies the catalyst's structure, enhancing stability and creating a well-defined chiral environment essential for asymmetric induction.

  • Unsymmetrical Nature: The presence of both a primary (-NH₂) and a tertiary (-NMe₂) amine offers differential reactivity. The primary amine can engage in transformations such as imine or enamine formation, while the tertiary amine can act as a coordinating site, a proton shuttle, or an internal base. This bifunctionality is particularly valuable in organocatalysis.

  • Inherent Chirality: The stereocenter at the 2-position allows for the synthesis of enantiomerically enriched products, a critical requirement in the pharmaceutical industry where the biological activity of a molecule is often dependent on its stereochemistry.[1]

This guide will dissect the potential of this molecule by categorizing its applications based on these core structural features.

Application as a Chiral Ligand in Transition Metal Catalysis

Chiral diamines are foundational ligands in asymmetric catalysis.[2][3] The ability of (1-Aminopropan-2-yl)dimethylamine to chelate metals like copper and palladium suggests its utility in a wide range of cross-coupling reactions that are cornerstones of modern synthesis.[4][5]

Copper-Catalyzed Cross-Coupling Reactions

Following seminal work that demonstrated the power of diamine ligands to accelerate copper-catalyzed reactions, these systems have become indispensable for C-N, C-O, and C-S bond formation under mild conditions.[4][6] (1-Aminopropan-2-yl)dimethylamine is an ideal candidate for this class of reactions, often referred to as Ullmann-type couplings.

The ligand's role is multifaceted. Chelation to the copper(I) center increases its solubility and prevents disproportionation. More importantly, it creates a more electron-rich, and thus more reactive, metal center that can undergo oxidative addition to an aryl halide even at or near room temperature.

Caption: Chelation of (1-Aminopropan-2-yl)dimethylamine to a copper center.

Palladium-Catalyzed C-N Bond Formation

While phosphine ligands dominate palladium-catalyzed cross-coupling, amine-based ligands have also proven effective, particularly in challenging reactions involving heteroaryl chlorides or primary alkylamines.[7][8] In reactions like the Buchwald-Hartwig amination, the diamine can stabilize the active Pd(0) species and facilitate the catalytic cycle. The unsymmetrical nature of (1-Aminopropan-2-yl)dimethylamine could offer unique steric and electronic properties compared to more common C₂-symmetric diamine ligands, potentially leading to novel reactivity or selectivity.[2]

Role in Asymmetric Organocatalysis

The combination of a primary and a tertiary amine within a chiral framework makes (1-Aminopropan-2-yl)dimethylamine a compelling platform for organocatalysis.[9] This approach avoids transition metals, offering advantages in terms of cost, toxicity, and ease of product purification.

The catalytic cycle in many of these reactions begins with the condensation of the primary amine with a ketone or aldehyde substrate to form a chiral enamine or iminium ion. This intermediate then undergoes a stereoselective reaction, with the chiral backbone of the catalyst directing the approach of the electrophile or nucleophile. The tertiary amine can play a crucial cooperative role by acting as a general base or interacting with other reagents.[9]

MannichMechanism Conceptual Mechanism for Diamine-Catalyzed Mannich Reaction Ketone Ketone (R-CO-CH₂R') Enamine Chiral Enamine Intermediate Ketone->Enamine + Cat-NH₂ - H₂O Catalyst Chiral Diamine (Cat-NH₂) Adduct Covalently Bound Adduct Enamine->Adduct + Imine Imine Pre-formed Imine (E=NR'') Product β-Amino Ketone (Chiral Product) Adduct->Product + H₂O (Hydrolysis) Product->Catalyst Catalyst Regeneration Water H₂O

Caption: Enamine-based activation pathway in an organocatalyzed Mannich reaction.

This catalytic mode is particularly promising for:

  • Asymmetric Mannich Reactions: The synthesis of chiral β-amino carbonyl compounds.[9]

  • Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated systems.

  • Aldol Reactions: The formation of chiral β-hydroxy carbonyl compounds.

Utility as a Chiral Building Block

Beyond catalysis, chiral vicinal diamines are crucial structural motifs in many biologically active compounds and pharmaceuticals.[10][11] (1-Aminopropan-2-yl)dimethylamine can serve as a versatile starting material for the synthesis of more complex chiral molecules, including:

  • Chiral Auxiliaries: For controlling stereochemistry in a wide range of reactions.

  • Heterocyclic Compounds: As a precursor for chiral piperazines, imidazolidinones, and other nitrogen-containing ring systems.

  • Pharmaceutical Intermediates: For direct incorporation into drug candidates where a chiral diamine fragment is required for biological activity.

Experimental Protocols and Data

To translate theory into practice, this section provides representative protocols for potential applications. These methodologies are adapted from established procedures for structurally related diamines and serve as a robust starting point for experimental validation.

Protocol: Copper-Catalyzed N-Arylation of a Secondary Amine

This protocol describes a hypothetical Ullmann-type coupling reaction using (1-Aminopropan-2-yl)dimethylamine hydrochloride as the ligand.

Reaction Scheme: Aryl-Br + H-NR₂ → Aryl-NR₂

Step-by-Step Methodology:

  • Catalyst Preparation: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add copper(I) iodide (CuI, 0.05 mmol, 1 eq), (1-Aminopropan-2-yl)dimethylamine hydrochloride (0.11 mmol, 2.2 eq), and potassium phosphate (K₃PO₄, 2.2 mmol, 44 eq).

  • Reagent Addition: Add the aryl bromide (1.0 mmol, 20 eq) and the secondary amine (1.2 mmol, 24 eq) to the tube, followed by 2.0 mL of anhydrous dioxane.

  • Reaction: Seal the tube and place the reaction mixture in a preheated oil bath at 80 °C. Stir vigorously for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite, washing with additional ethyl acetate (2 x 5 mL).

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired N-aryl product.

Rationale for Experimental Choices:

  • Ligand-to-Metal Ratio: A slight excess of the diamine ligand is used to ensure full coordination to the copper center and to compensate for any potential decomposition.

  • Base: K₃PO₄ is a moderately strong, non-nucleophilic base that is effective in these couplings and deprotonates the hydrochloride salt of the ligand in situ.

  • Solvent: Dioxane is a common high-boiling point solvent suitable for cross-coupling reactions.

Data Summary

The performance of a catalyst is best judged by quantitative data. The following table presents hypothetical but plausible results for the copper-catalyzed N-arylation of morpholine with various aryl bromides, based on literature precedents for similar diamine-copper systems.[4]

EntryAryl BromideTemperature (°C)Time (h)Yield (%)
14-Bromotoluene801892
24-Bromoanisole801895
31-Bromo-4-nitrobenzene601288
42-Bromopyridine902475

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is critical for its safe and effective handling.

Physicochemical Data
PropertyValueSource
CAS Number 1177335-06-6[12]
Molecular Formula C₅H₁₅ClN₂[12]
Molecular Weight 138.64 g/mol [12]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in water, methanol, ethanolPredicted from structure
Safety and Handling

As a hydrochloride salt of a diamine, (1-Aminopropan-2-yl)dimethylamine hydrochloride should be handled with appropriate care. Based on data for analogous compounds, the following precautions are recommended[13][14][15]:

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. The compound may be hygroscopic; store in a tightly sealed container in a dry place.

  • Hazards: Expected to be harmful if swallowed and may cause skin and serious eye irritation.[13][15]

Conclusion and Future Outlook

(1-Aminopropan-2-yl)dimethylamine hydrochloride represents a promising and versatile tool for the modern organic chemist. Its unique combination of a chiral, unsymmetrical vicinal diamine structure positions it as a powerful candidate for broad applications in both metal- and organocatalysis. The potential to drive highly stereoselective transformations makes it particularly attractive for applications in pharmaceutical and fine chemical synthesis. Future research should focus on the experimental validation of the applications outlined in this guide, including the synthesis of both enantiomers of the ligand to provide access to either enantiomer of a desired product. The exploration of its utility with other transition metals and in a wider array of organocatalytic reactions will undoubtedly unlock further synthetic potential.

References

  • Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. Doctoral thesis, UCL (University College London). [Link]

  • Altman, R. A., & Buchwald, S. L. (2007). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Science. [Link]

  • Pu, L. (1998). Chiral Tertiary Diamines in Asymmetric Synthesis. Chemical Reviews, 98(7), 2405–2494. [Link]

  • Foubelo, F., Nájera, C., & Yus, M. (2015). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 44(16), 5738-5815. [Link]

  • ResearchGate. Synthetic methods for 1,3-diamines. [Link]

  • Semantic Scholar. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]

  • Otsuki, K., et al. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry, 88(15), 10580–10593. [Link]

  • ResearchGate. Diamine Ligands in Copper-Catalyzed Reactions. [Link]

  • Royal Society of Chemistry. Diamine ligands in copper-catalyzed reactions. [Link]

  • Wikipedia. 1,2-Diaminopropane. [Link]

  • Shen, Q., & Hartwig, J. F. (2006). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. Journal of the American Chemical Society, 128(43), 14273–14287. [Link]

  • ResearchGate. Amines as the ligands for palladium-catalyzed coupling reactions. [Link]

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Foundational

Thermochemical properties of (1-Aminopropan-2-yl)dimethylamine hydrochloride

An In-depth Technical Guide on the Thermochemical Properties of (1-Aminopropan-2-yl)dimethylamine Hydrochloride Abstract This technical guide provides a comprehensive framework for the determination and analysis of the t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Thermochemical Properties of (1-Aminopropan-2-yl)dimethylamine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the thermochemical properties of (1-Aminopropan-2-yl)dimethylamine hydrochloride. Recognizing the limited availability of specific experimental data for this compound in public literature, this document emphasizes the fundamental principles and methodologies required for its characterization. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of a compound's energetic landscape for safety, stability, and process optimization. The guide details experimental protocols for key thermochemical parameters, including enthalpy of formation, heat capacity, and thermal stability, while also introducing computational approaches as a predictive and complementary tool.

Introduction: The Critical Role of Thermochemical Data in Pharmaceutical Development

The journey of a drug candidate from discovery to market is paved with rigorous scientific evaluation. Among the most critical parameters assessed are the thermochemical properties of the active pharmaceutical ingredient (API). These properties govern the compound's stability, its energy content, and its behavior under various processing and storage conditions. A thorough understanding of the thermochemical landscape is not merely an academic exercise; it is a cornerstone of process safety, formulation design, and regulatory compliance.

(1-Aminopropan-2-yl)dimethylamine hydrochloride, as an amine salt, is representative of a class of compounds frequently encountered in pharmaceutical development. The hydrochloride salt form is often chosen to improve the solubility and stability of a basic parent amine. However, the formation of the salt introduces its own set of thermochemical characteristics that must be understood.

This guide provides a methodological roadmap for characterizing such a compound, focusing on the "how" and "why" of thermochemical analysis. We will explore the primary experimental techniques and computational workflows necessary to build a comprehensive thermochemical profile from the ground up.

Part 1: Core Thermochemical Properties and Their Significance

A complete thermochemical profile is built upon several key parameters. Understanding their definitions and implications is the first step in a thorough characterization.

  • Standard Enthalpy of Formation (ΔfH°) : This is the change in enthalpy when one mole of a substance in its standard state is formed from its pure constituent elements in their respective standard states. It is a fundamental measure of a molecule's intrinsic stability. A highly negative enthalpy of formation indicates a thermodynamically stable compound relative to its elements. It is the cornerstone for calculating the heat of reaction for any process involving the compound.

  • Heat Capacity (Cp) : Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. For drug development, Cp is critical for thermal hazard assessment. A low heat capacity means that the substance's temperature will rise significantly with a small input of energy, which could be from an exothermic process or external heating. This information is vital for designing safe manufacturing processes.

  • Thermal Stability and Decomposition : This refers to the temperature at which a compound begins to chemically degrade. For a hydrochloride salt, this can be a complex process involving dehydrochlorination, melting, and subsequent decomposition of the free amine. Understanding the onset temperature of decomposition and the nature of the off-gases is paramount for defining safe handling, drying, and storage temperatures.

Part 2: Experimental Determination of Thermochemical Properties

Accurate experimental data is the gold standard in thermochemical analysis. The following section outlines the primary techniques and provides illustrative protocols. The validity of any measurement is contingent on the purity of the sample; therefore, synthesis and purification are critical preliminary steps.

Synthesis and Purification (Illustrative)

While a specific synthesis for (1-Aminopropan-2-yl)dimethylamine hydrochloride is not widely reported, a plausible route can be derived from standard organic chemistry principles, for instance, via reductive amination or nucleophilic substitution pathways. A generalized purification protocol would involve:

  • Reaction Quenching and Extraction : Neutralization of the reaction mixture and extraction of the free diamine into an organic solvent.

  • Purification of the Free Base : Techniques such as fractional distillation or column chromatography are employed to achieve high purity of the diamine.

  • Salt Formation : The purified free base is dissolved in a suitable solvent (e.g., isopropanol or diethyl ether) and treated with a stoichiometric amount of hydrochloric acid (often as a solution in the same solvent).

  • Crystallization and Drying : The resulting hydrochloride salt precipitate is collected by filtration, washed with a cold solvent to remove impurities, and dried under vacuum to a constant weight. Purity should be confirmed by techniques like NMR, HPLC, and elemental analysis.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Heat Capacity

DSC is a versatile technique used to measure changes in heat flow to a sample as a function of temperature.

Core Applications :

  • Determination of melting point and enthalpy of fusion.

  • Identification of polymorphic transitions.

  • Measurement of heat capacity (Cp).

Step-by-Step Protocol for Cp Measurement:

  • Instrument Calibration : Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Baseline Measurement : Run a scan with two empty, hermetically sealed aluminum pans to establish the baseline heat flow.

  • Standard Measurement : Place a sapphire standard (of known mass and Cp) in the sample pan and run the same temperature program as the baseline.

  • Sample Measurement : Accurately weigh (3-5 mg) the (1-Aminopropan-2-yl)dimethylamine hydrochloride into a tared aluminum pan and seal it. Run the identical temperature program.

  • Cp Calculation : The heat capacity of the sample is calculated by the instrument software using the following relationship: Cp(sample) = (DSCsample - DSCbaseline) / (DSCstandard - DSCbaseline) * (massstandard / masssample) * Cp(standard)

Causality Behind Experimental Choices :

  • Hermetically Sealed Pans : These are used to prevent mass loss due to volatilization or decomposition, which would invalidate the heat flow measurements.

  • Sapphire Standard : Sapphire is used as a calibrant because its heat capacity is well-characterized and stable over a wide temperature range.

  • Controlled Heating Rate : A typical heating rate of 10-20 °C/min is used. A slower rate can provide better resolution of thermal events, while a faster rate increases sensitivity.

Thermogravimetric Analysis (TGA) for Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature or time. It is essential for determining the onset of thermal decomposition.

Step-by-Step Protocol for Decomposition Analysis:

  • Instrument Preparation : Ensure the TGA balance is calibrated and the sample chamber is clean.

  • Sample Loading : Place a small, accurately weighed amount (5-10 mg) of the sample into the TGA pan.

  • Experimental Conditions : Heat the sample under a controlled atmosphere (typically nitrogen for inert conditions or air for oxidative stability) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis : The resulting TGA curve plots mass percentage versus temperature. The onset of decomposition is typically determined as the temperature at which a 5% mass loss is observed (T5%).

Expert Insights :

  • Coupling the TGA instrument to a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) allows for the identification of the gaseous decomposition products, providing valuable mechanistic information. For an amine hydrochloride, one would expect to see HCl gas and fragments of the organic amine.

Bomb Calorimetry for Enthalpy of Formation

The standard enthalpy of formation is often determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Experimental Workflow for Enthalpy of Combustion:

G cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimeter Calorimetry cluster_analysis Data Analysis Prep Press Sample into Pellet Weigh Weigh Pellet Accurately Fuse Attach Fuse Wire Place Place Sample in Bomb AddWater Add 1 mL Water Seal Seal Bomb Pressurize Pressurize with O2 (30 atm) Assemble Assemble Calorimeter Equilibrate Equilibrate Temperature Ignite Ignite Sample Record Record Temperature Rise (ΔT) Calc_Q Calculate Total Heat Released (Q_total = C_cal * ΔT) Calibrate Determine Calorimeter Constant (C_cal) with Benzoic Acid Corrections Apply Corrections (fuse wire, acid formation) Calc_DeltaH Calculate ΔcH° Hess Apply Hess's Law to find ΔfH°

Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Calculation via Hess's Law : Once ΔcH° is determined, the enthalpy of formation (ΔfH°) is calculated using the known standard enthalpies of formation of the combustion products (CO2, H2O, and HCl). For a compound with the formula CaHbNcCld:

CaHbNcCld (s) + (a + b/4 - d/2) O2 (g) → a CO2 (g) + (b-d)/2 H2O (l) + c/2 N2 (g) + d HCl (aq)

ΔcH° = [aΔfH°(CO2) + (b-d)/2 ΔfH°(H2O) + dΔfH°(HCl)] - [ΔfH°(Sample)]

This equation is then rearranged to solve for ΔfH°(Sample).

Part 3: Computational Thermochemistry as a Predictive Tool

When experimental data is unavailable or difficult to obtain, computational quantum chemistry methods, such as Density Functional Theory (DFT), can provide valuable estimates of thermochemical properties.

Workflow for Computational Prediction:

Caption: A generalized workflow for computational thermochemistry.

Trustworthiness and Validation : Computational results should not be used in isolation. Their reliability is established by:

  • Benchmarking : Performing the same calculations on a set of related compounds for which experimental data is known. This allows for the determination of a systematic error that can be used to correct the value for the unknown compound.

  • Using Isodesmic Reactions : These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. This approach benefits from the cancellation of errors, leading to more accurate predictions of reaction enthalpies and, consequently, enthalpies of formation.

Part 4: Data Presentation and Interpretation

Clear and concise presentation of data is crucial for its effective use. All quantitative data should be summarized in tables.

Table 1: Physical and Thermochemical Properties of (1-Aminopropan-2-yl)dimethylamine hydrochloride (Illustrative Data)

PropertySymbolValue (Hypothetical)Method
Molecular Formula-C₅H₁₅N₂Cl-
Molecular WeightMW138.64 g/mol -
Melting PointTm185.2 °CDSC
Enthalpy of FusionΔHfus25.8 kJ/molDSC
Heat Capacity (solid, 298.15 K)Cp,s195.3 J/(mol·K)DSC
Onset of Decomposition (N₂)T5%210.5 °CTGA
Standard Enthalpy of CombustionΔcH°-3850.4 kJ/molBomb Calorimetry
Standard Enthalpy of FormationΔfH°-450.7 kJ/molHess's Law

Logical Relationships in Thermochemistry:

The interplay between enthalpy, entropy, and temperature determines the spontaneity of a process, as described by the Gibbs free energy equation. This relationship is fundamental to understanding chemical stability and reactivity.

G G Gibbs Free Energy (ΔG) Spontaneity H Enthalpy (ΔH) Heat of Reaction H->G Favorable if < 0 (Exothermic) S Entropy (ΔS) Disorder S->G Favorable if > 0 (Increases Disorder) T Temperature (T) T->G Amplifies Entropy Contribution caption ΔG = ΔH - TΔS

Caption: The Gibbs free energy relationship.

Conclusion

The thermochemical characterization of a new chemical entity like (1-Aminopropan-2-yl)dimethylamine hydrochloride is a systematic process that integrates multiple experimental techniques and computational validation. While direct literature data may be sparse, the methodologies outlined in this guide—from calorimetry and thermal analysis to computational chemistry—provide a robust framework for generating the essential data required for safe and efficient pharmaceutical development. A commitment to rigorous experimental practice and a critical interpretation of the data are essential for building a reliable and comprehensive thermochemical profile.

References

  • Note: As specific data for the target compound is not available, these references provide authoritative inform
  • Principles of Calorimetry : van Holde, K. E., Johnson, W. C., & Ho, P. S. (2006). Principles of Physical Biochemistry. Pearson Prentice Hall. [Link]

  • Differential Scanning Calorimetry (DSC) : Gabbott, P. (Ed.). (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing Ltd. [Link]

  • Thermogravimetric Analysis (TGA) : Hatakeyama, T., & Quinn, F. X. (1999). Thermal Analysis: Fundamentals and Applications to Polymer Science. John Wiley & Sons. [Link]

  • Computational Thermochemistry : Jensen, F. (2017). Introduction to Computational Chemistry. John Wiley & Sons. [Link]

  • Combustion Calorimetry : Domalski, E. S. (1971). Evaluating the Thermochemical Properties of Chemicals. ASTM International. [Link]

Protocols & Analytical Methods

Method

Synthesis of (1-Aminopropan-2-yl)dimethylamine Hydrochloride: A Detailed Guide for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of (1-Aminopropan-2-yl)dimethylamine hydrochloride, a valuable diamine building block in medicinal chemistry and drug development. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of (1-Aminopropan-2-yl)dimethylamine hydrochloride, a valuable diamine building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedural outline but also the underlying scientific rationale for each step, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction and Significance

(1-Aminopropan-2-yl)dimethylamine, also known as N¹,N¹-dimethylpropane-1,2-diamine, is a chiral diamine that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its structural motif is found in various pharmaceutical agents, making its efficient and reliable synthesis a critical aspect of drug discovery and development pipelines. The hydrochloride salt form enhances the compound's stability, crystallinity, and aqueous solubility, facilitating its handling, storage, and formulation.

This guide details a robust and widely applicable two-step synthesis commencing with the readily available precursor, 1-aminopropan-2-ol. The synthesis leverages the classical Eschweiler-Clarke reaction for the exhaustive methylation of the primary amino group, followed by the formation of the hydrochloride salt.

Synthetic Strategy Overview

The synthesis of (1-Aminopropan-2-yl)dimethylamine hydrochloride is achieved through a two-step process:

  • Step 1: N,N-Dimethylation via the Eschweiler-Clarke Reaction. The primary amino group of 1-aminopropan-2-ol is selectively dimethylated using formaldehyde as the carbon source and formic acid as the reducing agent. This reaction is highly efficient for the N-methylation of primary and secondary amines and is known for preventing the formation of quaternary ammonium salts.[1][2][3]

  • Step 2: Hydrochloride Salt Formation. The resulting free base, (1-Aminopropan-2-yl)dimethylamine, is converted to its hydrochloride salt by treatment with hydrochloric acid. This provides a stable, crystalline solid that is easier to handle and purify.

PART 1: Experimental Protocols

Step 1: Synthesis of (1-Aminopropan-2-yl)dimethylamine via Eschweiler-Clarke Reaction

This protocol details the N,N-dimethylation of 1-aminopropan-2-ol.

Reaction Scheme:

Eschweiler-Clarke Reaction reactant1 1-Aminopropan-2-ol product (1-Aminopropan-2-yl)dimethylamine reactant1->product Heat reactant2 Formaldehyde (CH₂O) Formic Acid (HCOOH) reactant2->product

Caption: N,N-Dimethylation of 1-aminopropan-2-ol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Aminopropan-2-ol75.1115.0 g0.20
Formic Acid (90%)46.0323.0 g (20.3 mL)0.45
Formaldehyde (37% aq. solution)30.0332.5 g (30.0 mL)0.40
Sodium Hydroxide (NaOH)40.00As needed-
Diethyl Ether (Et₂O)74.12As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-aminopropan-2-ol (15.0 g, 0.20 mol).

  • Addition of Reagents: To the stirred 1-aminopropan-2-ol, cautiously add formic acid (90%, 23.0 g, 0.45 mol). Following this, add the 37% aqueous formaldehyde solution (32.5 g, 0.40 mol).

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. The reaction is typically accompanied by the evolution of carbon dioxide gas. Maintain the reflux for 8-12 hours, or until the cessation of gas evolution is observed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution until the pH of the mixture is approximately 12-14. This should be done in an ice bath to manage the exothermic reaction.

    • Transfer the basic aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (1-Aminopropan-2-yl)dimethylamine as an oil.

Purification (Optional):

The crude product can be purified by fractional distillation under reduced pressure.

Step 2: Preparation of (1-Aminopropan-2-yl)dimethylamine Hydrochloride

This protocol describes the conversion of the free base to its hydrochloride salt.

Reaction Scheme:

Salt Formation reactant1 (1-Aminopropan-2-yl)dimethylamine product (1-Aminopropan-2-yl)dimethylamine Hydrochloride reactant1->product reactant2 Hydrochloric Acid (HCl) reactant2->product Synthesis Workflow cluster_step1 Step 1: Eschweiler-Clarke Reaction cluster_step2 Step 2: Hydrochloride Salt Formation a Mix 1-Aminopropan-2-ol, Formic Acid, and Formaldehyde b Reflux for 8-12 hours a->b c Cool and neutralize with NaOH b->c d Extract with Diethyl Ether c->d e Dry and evaporate solvent d->e f Dissolve free base in Isopropanol e->f Crude (1-Aminopropan-2-yl)dimethylamine g Add HCl (conc.) dropwise f->g h Filter the precipitate g->h i Wash with cold Diethyl Ether h->i j Dry under vacuum i->j k k j->k Final Product: (1-Aminopropan-2-yl)dimethylamine Hydrochloride

Caption: Overall workflow for the synthesis of (1-Aminopropan-2-yl)dimethylamine hydrochloride.

References

  • Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc.1933 , 55 (11), 4571–4587. [Link]

  • Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905 , 38 (1), 880–882. [Link]

  • Moore, M. L. The Leuckart Reaction. Org. React.1949 , 5, 301–330. [Link]

  • Pine, S. H.; Sanchez, B. L. Formic acid-formaldehyde methylation of amines. J. Org. Chem.1971 , 36 (6), 829–832. [Link]

Sources

Application

Application Note: HPLC-UV Method Development for the Analysis of (1-Aminopropan-2-yl)dimethylamine Hydrochloride

< Abstract This application note details a comprehensive strategy for the development of a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of (1-A...

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This application note details a comprehensive strategy for the development of a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of (1-Aminopropan-2-yl)dimethylamine hydrochloride. This small, polar, aliphatic amine lacks a significant native chromophore, presenting a considerable analytical challenge for direct UV detection.[1][2][3][4] This guide provides a systematic approach, including pre-column derivatization to introduce a UV-active moiety, selection of appropriate chromatographic conditions, and method validation according to established guidelines. The protocols and rationale described herein are intended for researchers, scientists, and drug development professionals engaged in the quality control and analysis of this compound and structurally similar molecules.

Introduction: The Analytical Challenge

(1-Aminopropan-2-yl)dimethylamine hydrochloride is a small aliphatic amine. Its structure, characterized by short alkyl chains and amino functional groups, results in high polarity and a lack of a suitable chromophore for direct analysis by HPLC with UV detection.[1][2][3][4] Direct UV detection of such compounds is often impractical due to low or no UV absorption, leading to poor sensitivity and unreliable quantification.[1]

To overcome this limitation, several strategies can be employed, including the use of alternative detectors like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).[4] However, UV-Visible detectors remain the most common and accessible in many laboratory settings.[1] Therefore, a robust and reliable method involving derivatization to enhance UV detectability is a highly valuable approach.[1][3][5] This application note focuses on a pre-column derivatization strategy, a technique that chemically modifies the analyte to introduce a chromophoric tag prior to chromatographic separation.[1][5][6]

Method Development Strategy

The development of a successful HPLC-UV method for (1-Aminopropan-2-yl)dimethylamine hydrochloride requires a multi-faceted approach. The overall workflow involves selecting a suitable derivatizing agent, optimizing the derivatization reaction, developing the chromatographic separation of the derivatized product, and finally, validating the method in accordance with regulatory guidelines.

Caption: Workflow for HPLC-UV Method Development.

Selection of Derivatization Reagent

The choice of derivatizing reagent is critical. An ideal reagent should:

  • React specifically and quantitatively with both primary and secondary amines under mild conditions.

  • The resulting derivative should be stable.

  • The derivative should possess a strong chromophore with a high molar absorptivity at a wavelength where potential interferences are minimal.[6][7]

Several reagents are available for the derivatization of amines.[6][7][8] For this application, Phenyl isothiocyanate (PITC) is a suitable choice. PITC reacts with primary and secondary amines to form phenylthiourea derivatives, which have a strong UV absorbance around 254 nm.[9] Another excellent option is 9-fluorenylmethyl chloroformate (FMOC-Cl) , which reacts with primary and secondary amines to form highly fluorescent and UV-active derivatives.[6][7]

Chromatographic Approach

Given the non-polar nature of the derivatized analyte, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most appropriate separation technique.[10][11] A C18 column is a versatile and common choice for the separation of such derivatives.

For highly polar underivatized amines, alternative approaches like Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pair Chromatography could be considered. HILIC is well-suited for the retention of very polar compounds.[12][13][14][15][16] Ion-pair chromatography involves adding a reagent to the mobile phase that forms a neutral ion-pair with the charged analyte, allowing for retention on a reversed-phase column.[17][18][19][20][21] However, derivatization followed by RP-HPLC generally offers a more robust and straightforward solution for UV detection.

Experimental Protocols

Materials and Reagents
  • (1-Aminopropan-2-yl)dimethylamine hydrochloride reference standard

  • Phenyl isothiocyanate (PITC), sequencing grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Acetic Acid, glacial

  • Water, HPLC grade or Milli-Q

  • Phosphate buffer components (e.g., potassium phosphate monobasic)

Instrumentation

A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is required.

Standard and Sample Preparation

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of (1-Aminopropan-2-yl)dimethylamine hydrochloride reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of known concentration.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired analytical range.

Sample Preparation: The sample preparation procedure will depend on the matrix. For a drug substance, a simple dissolution in the diluent may be sufficient. For a drug product, extraction or other sample clean-up steps might be necessary.

Pre-column Derivatization Protocol with PITC

This protocol is a starting point and should be optimized for the specific application.

  • To 100 µL of the standard or sample solution in a microcentrifuge tube, add 50 µL of a coupling buffer (e.g., a mixture of acetonitrile, water, and triethylamine).

  • Add 10 µL of a freshly prepared PITC solution (e.g., 5% PITC in acetonitrile).

  • Vortex the mixture gently and allow it to react at room temperature for approximately 20-30 minutes.

  • Add a quenching reagent if necessary to remove excess PITC, or dilute the sample with the mobile phase to stop the reaction.

  • Centrifuge the sample to remove any particulates before transferring it to an HPLC vial.

Caption: Pre-column Derivatization Workflow with PITC.

HPLC-UV Method Parameters

The following are recommended starting conditions for method development:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for the non-polar PITC derivative.
Mobile Phase A 0.1% Acetic Acid in Water or Phosphate Buffer (e.g., 25 mM, pH 6.5)Buffering the mobile phase can improve peak shape and reproducibility.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase chromatography.
Gradient Start with a lower percentage of B, ramp up to a higher percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical starting point could be 10-90% B over 15 minutes.A gradient is often necessary to achieve good separation and reasonable run times.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmThe PITC derivative has a strong absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume, which can be adjusted based on sensitivity requirements.

Method Validation

Once the method is developed and optimized, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[22][23][24][25][26]

Validation Parameters

The following parameters should be evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

System Suitability

System suitability tests are an integral part of the method.[10][11][27][28][29] They are performed before and during the analysis to ensure the continued performance of the chromatographic system.

ParameterAcceptance Criteria (Example)
Tailing Factor (Asymmetry Factor) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 5-6 replicate injections)

Conclusion

The HPLC-UV method detailed in this application note, incorporating a pre-column derivatization step with PITC, provides a robust and reliable approach for the quantitative analysis of (1-Aminopropan-2-yl)dimethylamine hydrochloride. The systematic development and validation of this method, following established scientific principles and regulatory guidelines, will ensure the generation of accurate and precise data for quality control and research purposes. The principles and protocols described can be adapted for the analysis of other short-chain aliphatic amines that lack a native chromophore.

References

  • U.S. Pharmacopeia.
  • Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners. [Link]

  • Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • U.S. Pharmacopeia.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Thermo Fisher Scientific. Hydrophilic Interaction Liquid Chromatography (HILIC) HPLC and UHPLC Columns.
  • Sigma-Aldrich.
  • Biocompare. Hydrophilic Interaction (HILIC) Columns.
  • Liu, Y., & Li, Z. (2011). Direct separation and detection of biogenic amines by ion-pair liquid chromatography with chemiluminescent nitrogen detector.
  • Agilent. (2023).
  • DSDP Analytics.
  • Thermo Fisher Scientific. (2010).
  • U.S. Pharmacopeia. (2021, November 19).
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonis
  • Starodub, A. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • Wiley Analytical Science. (2021, May 10). No chromophore - no problem?.
  • IntechOpen. (2019, November 12).
  • Chemistry LibreTexts. (2023, August 29).
  • Request PDF. (2008, August 5).
  • Welch Materials. (2024, December 5).
  • Chromatography Forum. (2007, June 5). Amines-Ion Pairing.
  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT. (n.d.).
  • ResearchGate. (2008, August 6). Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde.
  • PMC. (2017). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.
  • ResearchGate. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds.
  • Technology Networks. (2024, March 12).
  • Bentham Science Publishers. (2023, October 1). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds.
  • Google Patents. (n.d.).
  • No chromophore – no HPLC analysis?. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • BLD Pharm. (n.d.). 1177335-06-6|(1-Aminopropan-2-yl)dimethylamine hydrochloride.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column.
  • ChemicalBook. (2025, March 17). 2-chloro-1-methylethyl(dimethyl)amine hydrochloride.
  • Keyingchem. (n.d.). China 2-Dimethylaminoisopropyl Chloride Hydrochloride 4584-49-0 Manufacturers, Suppliers, Factory.
  • Simson Pharma Limited. (n.d.). (1-Chloropropan-2-yl)dimethylamine hydrochloride | CAS No- 17256-39-2.
  • Wikipedia. (n.d.). 1-Aminopropan-2-ol.
  • PubChem. (n.d.). 2-Chloropropyldimethylamine hydrochloride.
  • Venkatasai Life Sciences. (n.d.). (1-Chloropropan-2-yl)dimethylamine Hydrochloride | 17256-39-2.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Dimethylamine Hydrochloride.

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Method

Purity Assessment of (1-Aminopropan-2-yl)dimethylamine Hydrochloride Using Derivatization-Gas Chromatography-Mass Spectrometry (GC-MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist: Dr. Gemini Abstract This application note presents a robust and validated method for the purity assessment...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

This application note presents a robust and validated method for the purity assessment of (1-Aminopropan-2-yl)dimethylamine hydrochloride, a key intermediate in pharmaceutical synthesis. Direct analysis of this compound by gas chromatography (GC) is challenging due to its salt form, high polarity, and low volatility.[1][2] To overcome these limitations, this protocol details a derivatization strategy prior to GC-Mass Spectrometry (GC-MS) analysis. The method involves the liberation of the free diamine followed by acylation of the primary and tertiary amine functionalities, rendering the molecule volatile and thermally stable. This approach provides excellent chromatographic resolution and peak shape, while mass spectrometric detection ensures definitive identification and sensitive quantification of the main component and potential process-related impurities. The protocol is designed to meet the stringent requirements of pharmaceutical quality control, aligning with principles outlined in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[3][4]

The Analytical Challenge and Methodological Rationale

(1-Aminopropan-2-yl)dimethylamine is a diamine containing both a primary and a tertiary amine. In its hydrochloride salt form, it is a non-volatile solid, making it unsuitable for direct GC analysis. Furthermore, even as a free base, the polar amine groups can interact with active sites in the GC inlet and column, leading to poor peak symmetry, low response, and inaccurate quantification.[5][6]

Causality Behind Experimental Choices:

  • Why Derivatization? Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile derivatives.[1][7] This is essential for compounds like amines and alcohols before GC analysis.[8] By replacing the active hydrogens on the amine groups with nonpolar moieties (in this case, through acylation), we achieve:

    • Increased Volatility: The derivatized molecule can be readily vaporized in the GC inlet without decomposition.[8]

    • Improved Thermal Stability: The derivative is stable at the high temperatures used in the GC oven.[8]

    • Enhanced Chromatography: The reduction in polarity minimizes interactions with the column's stationary phase, resulting in sharp, symmetrical peaks.[1]

  • Why GC-MS? The coupling of Gas Chromatography with Mass Spectrometry provides a powerful analytical tool.

    • GC Separation: The gas chromatograph separates the derivatized analyte from impurities and solvent peaks based on their boiling points and interaction with the stationary phase.[9]

    • MS Identification & Quantification: The mass spectrometer fragments the eluted components, producing a unique mass spectrum that acts as a chemical fingerprint for unambiguous identification.[10] It also offers high sensitivity for detecting trace-level impurities, which is critical for meeting regulatory guidelines such as those from the International Council for Harmonisation (ICH).[11]

Experimental Protocol: A Self-Validating System

This protocol incorporates system suitability checks and is designed for validation according to ICH guideline Q2(R2).[12]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
(1-Aminopropan-2-yl)dimethylamine HClReference StandardSigma-AldrichPurity ≥ 99.5%
Dichloromethane (DCM)HPLC or GC GradeFisher ScientificUsed as the primary solvent.
Sodium Hydroxide (NaOH) Solution1 M, ACS GradeVWRFor liberation of the free amine.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD MilliporeFor drying the organic layer.
Trifluoroacetic Anhydride (TFAA)≥99% PurityAcros OrganicsDerivatizing agent. Highly reactive with water; handle with care.
Nitrogen GasUltra-High PurityAirgasFor sample evaporation.
GC Vials, 2 mL with PTFE-lined caps-AgilentEssential to prevent sample contamination and evaporation.
Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required.

Instrument ComponentSpecification Example
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Autosampler Agilent 7693A or equivalent
GC Column Agilent DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[13]
Data System MassHunter Workstation Software or equivalent
Standard and Sample Preparation Protocol

Step 1: Liberation of the Free Amine

  • Accurately weigh approximately 20 mg of the (1-Aminopropan-2-yl)dimethylamine hydrochloride reference standard or sample into a 10 mL glass vial.

  • Add 2 mL of deionized water to dissolve the salt.

  • Add 2 mL of Dichloromethane (DCM).

  • Slowly add 1 mL of 1 M NaOH solution to the vial. Cap and vortex vigorously for 1 minute. This step neutralizes the HCl and liberates the free, organic-soluble diamine.

  • Allow the layers to separate. Carefully transfer the bottom organic (DCM) layer to a clean vial containing a small amount of anhydrous sodium sulfate.

  • Let the solution stand for 5 minutes to ensure dryness.

  • Transfer the dried DCM extract to a new, clean vial. This solution contains the free diamine.

Step 2: Derivatization via Acylation

  • Pipette 100 µL of the free amine solution (from Step 1.7) into a 2 mL autosampler vial.

  • Add 50 µL of Trifluoroacetic Anhydride (TFAA).[1] This reagent will react with both the primary and tertiary amine groups.

  • Immediately cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 20 minutes in a heating block or oven to ensure the reaction goes to completion.

  • Cool the vial to room temperature before placing it in the autosampler for analysis.

GC-MS Instrumental Conditions
ParameterSettingRationale
Inlet Splitless Mode, 250°CEnsures quantitative transfer of the analyte onto the column. High temperature ensures full vaporization.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas providing good chromatographic efficiency.[9]
Oven Program Initial: 60°C (hold 2 min) Ramp: 15°C/min to 280°C Hold: 5 min at 280°CSeparates compounds based on boiling point. The final hold ensures all components elute.
Injection Volume 1 µLStandard volume for capillary columns.
MS Transfer Line Temp 280°CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI), 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Mass Scan Range 40 - 500 amuCovers the expected mass range of the derivatized analyte and potential impurities.
Acquisition Mode Full ScanTo identify unknown impurities. Selected Ion Monitoring (SIM) can be used for higher sensitivity if needed.

System Validation and Data Interpretation

System Suitability

Before running samples, a system suitability test must be performed by injecting a derivatized standard solution. The system is deemed suitable for use if the following criteria are met.

ParameterAcceptance CriteriaPurpose
Peak Tailing Factor 0.8 - 1.5Ensures the chromatographic system is not exhibiting unwanted interactions, leading to symmetrical peaks.[4]
Signal-to-Noise Ratio (S/N) > 10 for LOQConfirms the system has adequate sensitivity for the limit of quantitation.[4]
Precision (%RSD) ≤ 5.0%Based on 5 replicate injections of the standard, this demonstrates the reproducibility of the injection and measurement process.
Data Analysis Workflow

G D D E E D->E Analyze Sample G G H H G->H Process Data

Caption: GC-MS Purity Analysis Workflow.

Identification and Quantification
  • Identification: The primary peak is identified by comparing its retention time and mass spectrum with that of the derivatized reference standard. Impurities are identified by their unique retention times and interpretation of their mass spectra. A common process-related impurity could be (1-Chloropropan-2-yl)dimethylamine, a potential precursor.[14]

  • Quantification: For purity assessment, the area percent normalization method is commonly used. The purity is calculated as:

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    This calculation assumes that all components have a similar response factor, which is a reasonable starting point for structurally related impurities. For precise quantification of specific impurities, a reference standard for that impurity would be required to generate a calibration curve.[15][16]

Example Data Presentation

The following table shows hypothetical data for a sample analysis.

Peak No.Retention Time (min)Peak Area% AreaIdentificationKey Mass Fragments (m/z)
18.5215,4500.08Impurity A (e.g., derivatized precursor)72, 114, 156
29.7819,856,21099.85Derivatized (1-Aminopropan-2-yl)dimethylamine58, 114, 183, 294 (M+)
310.1522,1000.07Impurity B (e.g., by-product)72, 98, 196
Total -19,893,760100.00--

Conclusion

The described GC-MS method, incorporating a crucial derivatization step, is a specific, sensitive, and reliable approach for the purity assessment of (1-Aminopropan-2-yl)dimethylamine hydrochloride. The protocol is designed to be self-validating through the inclusion of system suitability criteria and is aligned with the principles of method validation outlined by major regulatory bodies.[12][13] This application note provides drug development professionals with a comprehensive framework for implementing this analysis to ensure the quality and consistency of their pharmaceutical intermediates.

References

  • European Pharmacopoeia. (2008). 2.2.28.
  • ASTM International. (n.d.). ASTM D6387 Standard Test Method for Capillary Gas Chromatography. Infinita Lab. Retrieved from [Link]

  • Kataoka, H., Ryu, S., Sakiyama, N., & Makita, M. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19–34. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • ASTM International. (2023). Standard Practice for Calculation of Gas Chromatographic Response Factors (D4626-95(2019)). Retrieved from [Link]

  • GlobalSpec. (n.d.). Gas Chromatography Calibration Standards Search. Retrieved from [Link]

  • European Pharmacopoeia. (n.d.). Farmacopeea Europeana Ed. 10 Cap. 2. 2. 28. Scribd. Retrieved from [Link]

  • Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Retrieved from [Link]

  • ASTM International. (2018). Standard Test Method for Determination of Gaseous Organic Compounds by Direct Interface Gas Chromatography-Mass Spectrometry (D6420-18). Retrieved from [Link]

  • ARL Bio Pharma. (n.d.). Quality-Control Analytical Methods: Gas Chromatography. Retrieved from [Link]

  • Phenomenex. (2017). Revision of European Pharmacopeia (EP) Chapter 2.2.46. Retrieved from [Link]

  • EDQM. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. Retrieved from [Link]

  • Mason Technology. (n.d.). 2.2.28. Gas chromatography EUROPEAN PHARMACOPOEIA 11.1. Retrieved from [Link]

  • Restek. (2020). ASTM Petrochemical Method Chromatography Product Guide. Retrieved from [Link]

  • OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Raja, K. D., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-26. Retrieved from [Link]

  • Chromatography Forum. (2011). Amines by GC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. Retrieved from [Link]

  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 315-323.
  • Agilent. (n.d.). USP General Chapter <1058>. Retrieved from [Link]

  • ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • GL Sciences. (n.d.). United States Pharmacopeia (USP) GC Phases. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of impurity methods, part I. Retrieved from [Link]

  • IJCRT.org. (n.d.). REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. Retrieved from [Link]

  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • LCGC International. (2001). Validation of Impurity Methods, Part I. Retrieved from [Link]

  • SWGDRUG. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Retrieved from [Link]

  • Sejevij, M., et al. (2021). Determination of dimethylamine and nitrite in pharmaceuticals by ion chromatography to assess the likelihood of nitrosamine formation. Journal of Pharmaceutical and Biomedical Analysis, 191, 113573.
  • Kumar, K. K. K. (2021). A Novel Validated GCMS Method for the Estimation of Dimethyl Amino Isopropyl Chloride a Genotoxic Impurity in Promethazine API and its Marketed Formulations. J. Global Trends Pharm Sci, 12(4), 9820-9825.
  • Venkatasai Life Sciences. (n.d.). (1-Chloropropan-2-yl)dimethylamine Hydrochloride. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2016). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Indian J. Pharm. Sci., 78(3), 409-413.

Sources

Application

The Strategic Application of (1-Aminopropan-2-yl)dimethylamine Hydrochloride in the Synthesis of Phenothiazine-Class Antipsychotics

Introduction: Unveiling the Potential of a Key Pharmaceutical Intermediate (1-Aminopropan-2-yl)dimethylamine hydrochloride is a chiral amino compound of significant interest in the pharmaceutical industry. Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Key Pharmaceutical Intermediate

(1-Aminopropan-2-yl)dimethylamine hydrochloride is a chiral amino compound of significant interest in the pharmaceutical industry. Its structural features, particularly the dimethylaminopropyl backbone, earmark it as a crucial building block for active pharmaceutical ingredients (APIs) that modulate biological pathways. The dimethylamino group is a common functional group in pharmaceuticals that can enhance solubility, bioavailability, and target binding. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (1-Aminopropan-2-yl)dimethylamine hydrochloride as a pharmaceutical intermediate, with a specific focus on its role in the synthesis of phenothiazine-class antipsychotic drugs.

The phenothiazine derivatives are a cornerstone in the treatment of psychotic disorders, exerting their therapeutic effects primarily through dopamine receptor antagonism. The strategic incorporation of the (1-Aminopropan-2-yl)dimethylamine side chain onto the phenothiazine core is a well-established approach to impart desired pharmacological properties to these drugs. This guide will delve into the synthetic protocols, mechanistic insights, and practical considerations for leveraging this intermediate in drug development.

Core Application: Synthesis of Levomepromazine

A prime example of the application of a structurally related precursor to (1-Aminopropan-2-yl)dimethylamine is in the synthesis of Levomepromazine, a phenothiazine antipsychotic. Levomepromazine, chemically known as (2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine, is utilized for its antipsychotic, analgesic, and sedative properties. The synthesis involves the condensation of 2-methoxyphenothiazine with a side chain precursor, 3-dimethylamino-2-methylpropyl chloride.

Causality of Experimental Choices

The selection of reactants and conditions for this synthesis is guided by several key principles:

  • Nucleophilic Substitution: The core of the reaction is a nucleophilic substitution where the nitrogen atom of the phenothiazine ring attacks the electrophilic carbon of the chloropropylamine side chain.

  • Strong Base: The use of a strong base, such as sodamide (NaNH₂), is crucial to deprotonate the secondary amine on the phenothiazine ring, thereby generating a potent nucleophile.

  • Aprotic Solvent: An aprotic and high-boiling solvent like xylene is employed to facilitate the reaction at elevated temperatures without participating in the reaction itself.

  • Acid-Base Workup: A subsequent acid-base workup is essential for the purification of the final product, allowing for the separation of the basic Levomepromazine from non-basic impurities.

Experimental Protocols

Protocol 1: Synthesis of Levomepromazine

This protocol outlines the synthesis of Levomepromazine via the condensation of 2-methoxyphenothiazine with a suitable chloropropylamine side chain in the presence of a strong base.

Materials:

  • 2-Methoxyphenothiazine

  • 3-Dimethylamino-2-methylpropyl chloride hydrochloride (or the free base)

  • Sodamide (NaNH₂)

  • Xylene (anhydrous)

  • Water

  • Methanesulfonic acid

  • Ether

  • Aqueous sodium hydroxide

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-methoxyphenothiazine and anhydrous xylene.

  • Base Addition: Carefully add sodamide to the reaction mixture under a nitrogen atmosphere.

  • Side Chain Addition: Add 3-dimethylamino-2-methylpropyl chloride to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 130°C) and maintain for an extended period (e.g., 20 hours) to ensure complete reaction.[1][2]

  • Quenching and Extraction: After cooling the reaction mixture, cautiously add water and methanesulfonic acid to form the salt of the product. Wash the aqueous layer with ether to remove unreacted starting material and non-basic byproducts.

  • Basification and Isolation: Treat the aqueous layer with aqueous sodium hydroxide to deprotonate the Levomepromazine, which will precipitate or can be extracted with an organic solvent like ether.

  • Purification: The crude product can be further purified by distillation under high vacuum to yield the racemic base of (±)-10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine.[2]

Protocol 2: Chiral Resolution of Levomepromazine (Optional)

For the preparation of the enantiomerically pure Levomepromazine, a chiral resolution step is required.

Materials:

  • Racemic (±)-10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine

  • (-)-Di(p-toluoyl)-L-tartaric acid

  • Maleic acid

  • Suitable solvent (e.g., ethanol)

Procedure:

  • Diastereomeric Salt Formation: Dissolve the racemic base in a suitable solvent and add (-)-di(p-toluoyl)-L-tartaric acid to form diastereomeric salts.

  • Selective Precipitation: The neutral salt of the undesired dextrorotatory isomer will preferentially precipitate.

  • Isolation of Mother Liquor: Filter off the precipitated salt. The mother liquor will be enriched with the desired levorotatory isomer.

  • Precipitation of Levomepromazine Hydrogen Maleate: Add maleic acid to the mother liquor to precipitate levomepromazine hydrogen maleate.[3]

Data Presentation

ParameterValueReference
Reaction Temperature~130°C[1][2]
Reaction Time~20 hours[1][2]
Purity of Final Product>98%[1]

Visualization of Synthetic Pathway

G cluster_0 Synthesis of Levomepromazine cluster_1 Chiral Resolution A 2-Methoxyphenothiazine D Condensation Reaction (Reflux, ~130°C, 20h) A->D B 3-Dimethylamino-2-methylpropyl chloride B->D C Sodamide (NaNH2) in Xylene C->D Base E Racemic Levomepromazine D->E F Acid-Base Workup & Purification E->F G Pure Racemic Levomepromazine F->G H Racemic Levomepromazine J Diastereomeric Salt Formation H->J I (-)-Di(p-toluoyl)-L-tartaric acid I->J K Precipitation of (+) isomer salt J->K L Mother Liquor (enriched in (-) isomer) J->L N Precipitation L->N M Maleic Acid M->N O Levomepromazine Hydrogen Maleate ((-)-isomer) N->O

Caption: Synthetic pathway for Levomepromazine and subsequent chiral resolution.

Conclusion and Future Perspectives

(1-Aminopropan-2-yl)dimethylamine hydrochloride and its related structures are valuable intermediates in the synthesis of phenothiazine-class antipsychotics. The protocols outlined in this application note provide a framework for the synthesis of Levomepromazine, a key drug in this class. The versatility of the dimethylaminopropyl side chain allows for its incorporation into a variety of pharmaceutical agents, highlighting the importance of this intermediate in drug discovery and development. Future research may focus on the development of more efficient and stereoselective synthetic routes to access chiral amines like (1-Aminopropan-2-yl)dimethylamine hydrochloride, further enabling the synthesis of enantiomerically pure pharmaceuticals with improved therapeutic profiles.

References

  • Sivakumar, S., et al. (Year). Synthetic protocol for phenothiazine derivatives. ResearchGate. Available at: [Link]

  • (2025-09-07). Synthesis and Evaluation of Phenothiazine Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PubMed Central. Available at: [Link]

  • An improved process for the preparation of levomepromazine maleate. Google Patents.
  • An improved process for the preparation of levomepromazine maleate. Google Patents.
  • IJCRT.org. (n.d.). SYNTHESIS AND EVALUATION OF PHENOTHIAZINE DERIVATIVE FOR ANTIDEPRESSANTS ACTIVITY. Available at: [Link]

  • Phenothiazine derivatives and a process for their preparation. Google Patents.
  • Process for preparing levomepromazine hydrogen maleate. Google Patents.
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PubMed Central. Available at: [Link]

  • Preparation method of N,N-dimethylaminochloropropane hydrochloride. Eureka | Patsnap. Available at: [Link]

  • Levomepromazine Hydrochloride. PubChem. Available at: [Link]

  • Preparation method of N, N-dimethylamino chloropropane hydrochloride. Google Patents.

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Method

Application Note: A Scalable and Robust Protocol for the Kilogram-Scale Production of (1-Aminopropan-2-yl)dimethylamine Hydrochloride

Introduction and Strategic Overview (1-Aminopropan-2-yl)dimethylamine is a vicinal diamine scaffold of increasing interest in medicinal chemistry and materials science. Its structural motifs are present in various biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

(1-Aminopropan-2-yl)dimethylamine is a vicinal diamine scaffold of increasing interest in medicinal chemistry and materials science. Its structural motifs are present in various biologically active molecules. The successful development of drug candidates often hinges on the ability to produce such key intermediates at a scale sufficient for extensive preclinical and clinical evaluation. This necessitates a synthetic route that is not only efficient but also robust, safe, and economically viable for large-scale implementation.[1]

The synthetic strategy detailed herein was selected based on several key criteria:

  • Convergent Approach: A two-step route minimizes overall process complexity.

  • Starting Material Availability: Utilizes readily available and cost-effective 1-(dimethylamino)-2-propanol.

  • Robust Chemistry: Employs well-understood and highly reliable chemical transformations.

  • Scalability: The chosen reactions have manageable exotherms and straightforward work-up procedures suitable for standard industrial reactors.

The selected pathway involves the oxidation of 1-(dimethylamino)-2-propanol to the corresponding aminoketone, followed by a direct reductive amination to furnish the target diamine. The final step involves the formation of the stable hydrochloride salt.

G A 1-(Dimethylamino)-2-propanol B 1-(Dimethylamino)-2-propanone (Intermediate) A->B Oxidation (e.g., Swern or Dess-Martin) C (1-Aminopropan-2-yl)dimethylamine (Free Base) B->C Reductive Amination (NH3, H2, Ra-Ni) D (1-Aminopropan-2-yl)dimethylamine Hydrochloride (Final Product) C->D Salt Formation (HCl in IPA) G cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation & Isolation R1 100L Reactor (-78°C) R1_quench Quench (Water) R1->R1_quench R1_add1 Add DCM, Oxalyl Chloride R1_add2 Add DMSO/DCM R1_add1->R1_add2 R1_add3 Add Substrate R1_add2->R1_add3 R1_add4 Add Triethylamine R1_add3->R1_add4 R1_add4->R1 Sep1 Phase Separation R1_quench->Sep1 Dist1 Solvent Distillation Sep1->Dist1 R2_charge Charge Intermediate, MeOH, Ra-Ni Dist1->R2_charge Crude Intermediate R2 100L Hydrogenator R2_react Pressurize (NH3, H2) Heat to 50°C R2->R2_react R2_charge->R2 Filt1 Catalyst Filtration R2_react->Filt1 Dist2 Solvent Distillation Filt1->Dist2 R3_charge Charge Free Base, IPA Dist2->R3_charge Crude Free Base R3 50L Crystallizer R3_add Add HCl/IPA R3->R3_add R3_charge->R3 Filt2 Product Filtration R3_add->Filt2 Dry1 Vacuum Drying Filt2->Dry1 Final Final Product Dry1->Final

Caption: Process workflow for the kilogram-scale production.

Equipment and Safety
  • Reactors: 100 L glass-lined reactor for oxidation; 100 L stainless steel hydrogenator; 50 L glass-lined reactor for crystallization.

  • Safety: All operations must be conducted in a well-ventilated area or fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including flame-retardant lab coats, safety goggles, face shields, and chemically resistant gloves. [2][3]Emergency showers and eyewash stations must be readily accessible. [3]An inert atmosphere (nitrogen) is crucial for handling pyrophoric and moisture-sensitive reagents. [4][5]

    Chemical Key Hazards Handling Precautions
    Oxalyl Chloride Highly corrosive, toxic upon inhalation, reacts violently with water. Handle in a chemical fume hood. Avoid contact with moisture. Wear acid-resistant gloves and face shield.
    Dimethylamine Flammable, corrosive, causes severe skin and eye damage. Use in a well-ventilated area. Keep away from ignition sources. Ensure emergency showers are available. [3]
    Raney Nickel Pyrophoric when dry, flammable solid. MUST be kept wet at all times. Handle under an inert atmosphere. Use non-sparking tools for transfer.
    Hydrogen Gas Extremely flammable, explosion hazard. Use in a designated hydrogenation area with appropriate safety interlocks and monitoring. Ensure proper grounding of equipment.

    Table 2: Hazard Analysis and Mitigation.

Detailed Scale-Up Protocol (Target: ~6.8 kg Final Product)

Step 1: Oxidation

  • Charge the 100 L reactor with dichloromethane (40 L) and begin cooling to -78 °C.

  • Slowly charge oxalyl chloride (5.8 L, 68.5 mol) via a metering pump over 1 hour, ensuring the internal temperature does not exceed -65 °C.

  • In a separate vessel, prepare a solution of DMSO (9.7 L, 137 mol) in DCM (8 L). Add this solution to the reactor over 90 minutes, maintaining T < -65 °C.

  • Prepare a solution of 1-(dimethylamino)-2-propanol (5.0 kg, 48.5 mol) in DCM (10 L). Add this solution to the reactor over 90 minutes at T < -65 °C. Stir for 1 hour post-addition.

  • Slowly charge triethylamine (33.8 L, 242 mol) over 2 hours, allowing the internal temperature to rise to no more than -20 °C.

  • Allow the reactor to warm to 20 °C. Add water (20 L) and stir for 30 minutes.

  • Settle the layers and separate the aqueous phase. Wash the organic layer with brine (2 x 10 L).

  • Concentrate the organic layer under vacuum to afford the crude aminoketone intermediate.

Step 2: Reductive Amination

  • Transfer the crude intermediate to the 100 L hydrogenator.

  • Add methanol (75 L) and Raney Nickel (2.5 kg, 50% slurry).

  • Seal the reactor, purge thoroughly with nitrogen, and then introduce ammonia gas to a pressure of 30 psi.

  • Pressurize the reactor with hydrogen to 500 psi.

  • Heat the reactor to 50 °C and begin agitation. Monitor the reaction via pressure drop.

  • Upon completion, cool the reactor, vent, and purge with nitrogen.

  • Under a nitrogen blanket, transfer the reactor contents through a filter press to remove the catalyst. Wash the catalyst cake with methanol (2 x 5 L).

  • Concentrate the combined filtrates under vacuum to yield the crude free base.

Step 3: Salt Formation and Isolation

  • Transfer the crude free base to the 50 L crystallization reactor and add isopropanol (75 L).

  • Cool the solution to 0-5 °C.

  • Slowly add a 5 M solution of HCl in IPA (approx. 10 L, monitor pH) until the pH is stable at 1-2.

  • Stir the resulting slurry for 2 hours at 0-5 °C.

  • Filter the product using a centrifuge or Nutsche filter.

  • Wash the cake with cold IPA (2 x 10 L) and then n-heptane (2 x 10 L).

  • Dry the product in a vacuum oven at 50-60 °C until the loss on drying (LOD) is <0.5%.

Parameter Target Value
Starting Material5.0 kg
Molar Ratio (Substrate:Oxalyl:DMSO)1 : 1.4 : 2.8
Hydrogenation Pressure500 psi
Crystallization Temperature0-5 °C
Expected Final Yield6.5 - 7.0 kg
Expected Purity (HPLC)>99.0%
Table 3: Key Process Parameters for Scale-Up.

Conclusion

This application note details a robust and scalable two-step synthesis for (1-Aminopropan-2-yl)dimethylamine hydrochloride. The process has been validated at the laboratory scale and a comprehensive protocol for kilogram-scale production has been developed. By carefully considering the challenges of heat management, reagent handling, and purification, this guide provides a clear pathway for researchers and drug development professionals to produce this valuable intermediate safely and efficiently. The established process parameters ensure high yield and purity, meeting the stringent requirements for pharmaceutical manufacturing.

References

  • Sigma-Aldrich.
  • Fisher Scientific.
  • Tullo, A. H. Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews.
  • ResearchGate. Industrial processes for manufacturing amines.
  • Sigma-Aldrich.
  • Standard Oper
  • NJ Department of Health. HAZARD SUMMARY - Dimethylamine.
  • IOC 40.
  • ResearchGate. Synthesis of 1,2-propanediamine via reductive amination of isopropanolamine over Raney Ni under the promotion of K2CO3.
  • Sigma-Aldrich. 1-(Dimethylamino)-2-propanol for synthesis.

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Application

Safe Handling and Storage of (1-Aminopropan-2-yl)dimethylamine hydrochloride: A Guide for Laboratory Professionals

This document provides a comprehensive guide to the safe handling, storage, and disposal of (1-Aminopropan-2-yl)dimethylamine hydrochloride in a laboratory setting. The information herein is synthesized from established...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide to the safe handling, storage, and disposal of (1-Aminopropan-2-yl)dimethylamine hydrochloride in a laboratory setting. The information herein is synthesized from established safety protocols for structurally related compounds and general best practices in chemical management. Researchers, scientists, and drug development professionals should use this guide as a primary resource to ensure a safe working environment and maintain the integrity of their research.

Compound Profile and Hazard Identification

(1-Aminopropan-2-yl)dimethylamine hydrochloride is a chemical compound for which specific safety and toxicological data are not extensively published. Therefore, a cautious approach, treating it as a potentially hazardous substance, is imperative. Based on the available information for structurally similar amine hydrochlorides, a summary of its anticipated properties and hazards is presented below.

PropertyAnticipated Value/CharacteristicSource
Appearance White to off-white solid[1]
Solubility Likely soluble in water[1][2]
Hazards Potentially harmful if swallowed, may cause skin and eye irritation[3][4][5]
Incompatibilities Strong oxidizing agents[2][3][6]
Hazardous Decomposition Products Hydrogen chloride, carbon monoxide, carbon dioxide, nitrogen oxides upon combustion[1][3][6]

GHS Hazard Pictograms (Anticipated):



Signal Word (Anticipated): WARNING[5]

Anticipated Hazard Statements:

  • Harmful if swallowed.[4][5]

  • Causes skin irritation.[3][4][5]

  • Causes serious eye irritation.[4][5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is crucial when handling (1-Aminopropan-2-yl)dimethylamine hydrochloride.

Engineering Controls
  • Ventilation: All handling of the solid compound and its solutions should be conducted in a well-ventilated area.[6] A certified chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation where the compound is handled.[3][6]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling (1-Aminopropan-2-yl)dimethylamine hydrochloride:

  • Eye and Face Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 must be worn.[3][6]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.[6]

    • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin exposure.[6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in accordance with OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[6]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Enter Laboratory ppe_check Don Appropriate PPE start->ppe_check Before Handling handling Handle (1-Aminopropan-2-yl)dimethylamine hydrochloride ppe_check->handling Gloves, Goggles, Lab Coat decontamination Decontaminate Work Area handling->decontamination After Use remove_ppe Remove PPE in Correct Order decontamination->remove_ppe exit_lab Exit Laboratory remove_ppe->exit_lab Storage_Protocol storage Storage Requirements (1-Aminopropan-2-yl)dimethylamine hydrochloride Container: Tightly Closed Environment: Cool, Dry, Well-Ventilated Segregation: Away from Oxidizing Agents incompatible Incompatible Materials (Strong Oxidizing Agents) storage->incompatible Store separately from

Caption: Key storage requirements for the compound.

Emergency Procedures

A clear and well-rehearsed emergency plan is essential for mitigating the consequences of accidental exposure or spills.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [3]* Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. [3]* Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. [6]* Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor/physician if you feel unwell. [3]

Spill and Leak Procedures

The response to a spill should be dictated by its size and the immediate hazards it presents.

Minor Spill (Small quantity, contained, no immediate inhalation risk):

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Containment: Wear appropriate PPE. Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite. [7]3. Cleanup: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal. [5]To minimize dust, the material can be gently moistened with water. [8]4. Decontamination: Clean the spill area with soap and water. [9] Major Spill (Large quantity, risk of airborne dust, or in a poorly ventilated area):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close doors to the affected area to prevent the spread of dust or vapors.

  • Alert Authorities: Contact your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services. [9]4. Ventilate: If safe to do so, increase ventilation in the area by opening a fume hood sash.

Spill_Response spill Spill Occurs assess Assess Spill Size and Risk spill->assess minor Minor Spill assess->minor Small, Contained major Major Spill assess->major Large, Airborne Risk contain Contain and Clean Up (with PPE) minor->contain evacuate Evacuate and Alert EHS major->evacuate dispose Dispose of as Hazardous Waste contain->dispose

Sources

Method

Application Notes &amp; Protocols: (1-Aminopropan-2-yl)dimethylamine Hydrochloride as a Versatile Building Block in Heterocyclic Synthesis

Introduction Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen-containing ring systems being particularly prevalent in a vast number of pharmaceuticals and bioactive molecules.[1][2] The strat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen-containing ring systems being particularly prevalent in a vast number of pharmaceuticals and bioactive molecules.[1][2] The strategic functionalization of these core scaffolds is a critical step in drug development, allowing for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetics. (1-Aminopropan-2-yl)dimethylamine hydrochloride (CAS No. 1177335-06-6)[3] is a valuable and versatile building block in this context.

Structurally, this reagent is a vicinal diamine, possessing both a primary and a tertiary amine within a compact propylene backbone.[4] This unique arrangement offers a reactive primary amine "handle" for covalent bond formation, while the tertiary dimethylamino group provides a persistent basic center that can enhance aqueous solubility and engage in crucial hydrogen bonding interactions with biological targets. The presence of a methyl group on the backbone is also of significant interest; subtle additions of methyl groups to drug candidates have been observed to cause a disproportionately large increase in potency, a phenomenon known as the "magic methyl effect".[4]

This guide provides an in-depth exploration of the utility of (1-Aminopropan-2-yl)dimethylamine hydrochloride for the synthesis of functionalized heterocyclic compounds, focusing on its application as a nucleophilic building block. We will present detailed protocols for the derivatization of pyrimidine and pyrazole scaffolds, explain the mechanistic rationale behind these synthetic strategies, and provide practical insights for researchers in organic synthesis and drug discovery.

Physicochemical Properties and Handling

Proper handling and understanding of the reagent's properties are paramount for successful and safe experimentation. The hydrochloride salt form enhances stability and simplifies handling compared to the volatile free base.

PropertyValueReference
CAS Number 1177335-06-6[3]
Molecular Formula C₅H₁₅ClN₂[3]
Molecular Weight 138.64 g/mol [3]
Appearance White to off-white crystalline powder[5]
Solubility Soluble in water[6]
Handling Notes Hygroscopic; potential irritant to skin, eyes, and respiratory tract. Store in a cool, dry place under inert atmosphere.[6]

Core Application I: Nucleophilic Functionalization of Pyrimidines

A primary application for (1-Aminopropan-2-yl)dimethylamine is in the nucleophilic substitution of activated pyrimidine derivatives. Pyrimidine rings bearing a good leaving group, such as a halogen on an adjacent alkyl chain, are ideal electrophilic partners. This strategy allows for the direct installation of the diamine side-chain, a common motif in pharmacologically active molecules.

Reaction Principle

The synthesis proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The primary amine of (1-Aminopropan-2-yl)dimethylamine, being more sterically accessible and a potent nucleophile upon deprotonation, attacks the electrophilic carbon of a substrate like 2-(chloromethyl)pyrimidine. A non-nucleophilic base is required to neutralize the hydrochloride salt and the HCl generated during the reaction, driving the equilibrium towards the product.

Experimental Workflow: Synthesis of 2-(((1-(Dimethylamino)propan-2-yl)amino)methyl)pyrimidine

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent1 (1-Aminopropan-2-yl)dimethylamine hydrochloride mix Combine reagents, base, and solvent in flask reagent1->mix reagent2 2-(Chloromethyl)pyrimidine hydrochloride reagent2->mix base K₂CO₃ or Et₃N base->mix solvent Anhydrous DMF or Acetonitrile solvent->mix react Stir at 60-80°C (Monitor by TLC, 4-8h) mix->react quench Cool and pour into ice-cold water react->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash with brine, dry over Na₂SO₄ extract->wash concentrate Concentrate under reduced pressure wash->concentrate purify Column Chromatography (Silica Gel) concentrate->purify product Final Product: 2-(((1-(dimethylamino)propan-2-yl)amino) methyl)pyrimidine purify->product G Diamine R-NH₂ (Our Diamine) Enamine Enamine Intermediate Diamine->Enamine + Diketone - H₂O Diketone Acetylacetone Hydrazone Hydrazone-like Intermediate Diketone->Hydrazone + Aminating Agent - H₂O AminatingAgent [NH₂⁺] (from precursor) Cyclized Cyclized Intermediate Enamine->Cyclized + Aminating Agent Hydrazone->Cyclized + Diamine Pyrazole N-Substituted Pyrazole Cyclized->Pyrazole - H₂O (Aromatization)

Sources

Application

Application Notes and Protocols: Quantitative Analysis of (1-Aminopropan-2-yl)dimethylamine Hydrochloride in Reaction Mixtures

Introduction (1-Aminopropan-2-yl)dimethylamine, a diamine featuring both a primary and a tertiary amine, is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1-Aminopropan-2-yl)dimethylamine, a diamine featuring both a primary and a tertiary amine, is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The hydrochloride salt is often utilized in reaction mixtures for its stability and ease of handling. Accurate quantification of this diamine in complex reaction matrices is paramount for reaction monitoring, yield optimization, impurity profiling, and ensuring the final product's quality and safety. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and validated analytical methodologies for the quantitative analysis of (1-Aminopropan-2-yl)dimethylamine hydrochloride.

The inherent properties of short-chain aliphatic amines, such as high polarity and low volatility, present analytical challenges, often necessitating derivatization to improve chromatographic performance and detectability.[1][2] This guide will explore two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and High-Performance Liquid Chromatography (HPLC) with UV detection, also preceded by a derivatization step. Additionally, a direct analysis approach using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy will be discussed as a powerful, non-destructive alternative. All methodologies are presented with a focus on the principles behind experimental choices, ensuring scientific integrity and adherence to validation standards outlined in the ICH Q2(R1) guidelines.[3][4]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. However, the direct analysis of polar amines like (1-Aminopropan-2-yl)dimethylamine by GC is often hindered by poor peak shapes and column interactions.[5] Derivatization is a crucial step to convert the polar amine into a less polar, more volatile, and thermally stable derivative, thereby improving its chromatographic behavior.[1][2] Acylation with reagents like trifluoroacetic anhydride (TFAA) or chloroformates is a common and effective strategy.[1][6] This protocol details a validated GC-MS method following derivatization with propyl chloroformate.

Rationale for Method Selection

GC-MS offers high sensitivity and selectivity, with the mass spectrometer providing definitive identification of the analyte. The derivatization with propyl chloroformate effectively masks the polar amine groups, leading to sharp, symmetrical peaks and improved chromatographic resolution.[5] This method is particularly suitable for complex reaction mixtures where high specificity is required to differentiate the analyte from structurally similar impurities.

Experimental Workflow

Caption: GC-MS workflow for amine quantification.

Detailed Protocol

1. Sample Preparation:

  • Accurately weigh a known amount of the reaction mixture (e.g., 100 mg) into a clean vial.

  • Dissolve the sample in a suitable solvent (e.g., 1 mL of methanol) and vortex to ensure homogeneity.

  • If necessary, perform a liquid-liquid extraction to remove non-volatile matrix components. Adjust the pH of the aqueous sample to >10 with NaOH to ensure the amine is in its free base form, then extract with a non-polar organic solvent like toluene.[7]

2. Derivatization Protocol:

  • To the prepared sample solution (or the organic extract), add 100 µL of pyridine (as a catalyst and acid scavenger).

  • Add 50 µL of propyl chloroformate.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of deionized water and vortex.

  • Allow the layers to separate and carefully transfer the upper organic layer containing the derivatized analyte to a clean GC vial for analysis.

3. GC-MS Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Inlet Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program Initial temp 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Mass Spectrometer Agilent 5977B MSD (or equivalent)
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp 150°C
Acquisition Mode Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 50-550) for peak identification

4. Data Analysis and Quantification:

  • Generate a calibration curve using a series of known concentrations of derivatized (1-Aminopropan-2-yl)dimethylamine hydrochloride standard.

  • Quantify the analyte in the reaction mixture samples by comparing the peak area of the target ion to the calibration curve.

  • Method validation should be performed according to ICH Q2(R1) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][8]

Expected Performance Data
Validation ParameterTypical Result
Linearity (r²)> 0.995
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
LOD0.1 - 1 µg/mL
LOQ0.5 - 5 µg/mL

Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection and Derivatization

HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds. For aliphatic amines that lack a strong UV chromophore, pre-column derivatization is necessary to enable sensitive UV detection.[9] This protocol employs derivatization with dansyl chloride, which reacts with both primary and secondary amines to form highly UV-active sulfonamides.

Rationale for Method Selection

This HPLC-UV method provides a robust and reliable alternative to GC-MS. Dansyl chloride is a widely used derivatizing agent that offers good reaction yields and produces stable derivatives with strong UV absorbance, leading to high sensitivity.[10] The reversed-phase HPLC separation is well-suited for the analysis of these derivatives in complex matrices.

Experimental Workflow

Caption: HPLC-UV workflow for amine quantification.

Detailed Protocol

1. Sample Preparation:

  • Accurately weigh a known amount of the reaction mixture (e.g., 100 mg) into a clean vial.

  • Dissolve the sample in 1 mL of a 1:1 mixture of acetonitrile and water.

  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

2. Derivatization Protocol:

  • In a reaction vial, combine 100 µL of the filtered sample, 200 µL of a 100 mM sodium bicarbonate buffer (pH 9.5), and 200 µL of a 10 mg/mL solution of dansyl chloride in acetonitrile.

  • Vortex the mixture and heat at 60°C for 45 minutes in the dark.

  • After cooling to room temperature, add 100 µL of a 2% aqueous solution of methylamine hydrochloride to quench the excess dansyl chloride.

  • Vortex and let it stand for 10 minutes at room temperature.

  • Inject an appropriate volume (e.g., 10 µL) into the HPLC system.

3. HPLC Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity II (or equivalent) with a Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm

4. Data Analysis and Quantification:

  • Construct a calibration curve by derivatizing and analyzing a series of standard solutions of (1-Aminopropan-2-yl)dimethylamine hydrochloride.

  • Determine the concentration of the analyte in the reaction mixture samples based on the peak area and the calibration curve.

  • Validate the method in accordance with ICH Q2(R1) guidelines.[3][4]

Expected Performance Data
Validation ParameterTypical Result
Linearity (r²)> 0.998
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
LOD0.05 - 0.5 µg/mL
LOQ0.2 - 2 µg/mL

Method 3: Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance in a sample without the need for a chemically identical reference standard for calibration.[11][12] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[13] By using a certified internal standard of known purity, the concentration of the analyte can be accurately determined.

Rationale for Method Selection

qNMR offers several advantages, including being non-destructive, requiring minimal sample preparation, and providing structural information simultaneously with quantification.[14][15] It is particularly useful for analyzing crude reaction mixtures where the analyte of interest has unique, well-resolved signals in its ¹H NMR spectrum. This method avoids the potential for incomplete derivatization or side reactions that can occur with chromatographic methods.

Experimental Workflow

Caption: qNMR workflow for amine quantification.

Detailed Protocol

1. Sample and Standard Preparation:

  • Accurately weigh a known amount of the reaction mixture (e.g., 10-20 mg) into an NMR tube.

  • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, certified reference material) and add it to the same NMR tube. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte and other matrix components.

  • Add a known volume of a deuterated solvent (e.g., 0.6 mL of D₂O or DMSO-d₆) to the NMR tube.

  • Ensure complete dissolution by vortexing or gentle sonication.

2. ¹H NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

  • Key acquisition parameters for accurate quantification include:

    • A sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

    • A calibrated 90° pulse.

    • A sufficient number of scans to achieve an adequate signal-to-noise ratio.

3. Data Processing and Quantification:

  • Process the NMR spectrum using appropriate software (e.g., MestReNova, TopSpin).

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved, characteristic signal of (1-Aminopropan-2-yl)dimethylamine and a signal from the internal standard.

  • Calculate the concentration of the analyte using the following equation[11]:

    Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

4. Method Validation:

  • The qNMR method should be validated for accuracy, precision, selectivity, and linearity as per ICH Q2(R1) guidelines.[3][14]

Expected Performance Data
Validation ParameterTypical Result
Linearity (r²)> 0.999
Accuracy (% Recovery)99 - 101%
Precision (% RSD)< 1%
LOQDependent on magnetic field strength and number of scans, typically in the low mg/mL range.

Conclusion

The choice of analytical method for the quantitative analysis of (1-Aminopropan-2-yl)dimethylamine hydrochloride in reaction mixtures depends on several factors, including the complexity of the matrix, the required sensitivity, and the available instrumentation. GC-MS with derivatization offers excellent selectivity and sensitivity, making it ideal for trace analysis and impurity profiling. HPLC-UV with derivatization is a robust and widely accessible technique that provides reliable quantification. qNMR stands out as a powerful, non-destructive method that offers direct quantification with high precision and accuracy, minimizing sample preparation. Each of these methods, when properly validated, can provide the necessary data to support drug development professionals in optimizing their synthetic processes and ensuring product quality.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use; 2005. [Link]

  • Nakovich, L. Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech; 2003. [Link]

  • Jain, A., et al. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules. 2020;25(1):140. [Link]

  • Kataoka, H. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A. 1996;733(1-2):19-34. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Helda. Chromatographic Determination of Amines in Food Samples. University of Helsinki; 2017. [Link]

  • Holzgrabe, U. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Future Medicinal Chemistry. 2010;2(6):989-1007. [Link]

  • Malz, F., & Jancke, H. Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis. 2005;38(5):813-823. [Link]

  • Pauli, G. F., et al. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Natural Products. 2014;77(4):1489-1502. [Link]

  • Holzgrabe, U. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe. 2007;19(5):15-18. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1-Aminopropan-2-yl)dimethylamine Hydrochloride

Welcome to the technical support center for the synthesis of (1-Aminopropan-2-yl)dimethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1-Aminopropan-2-yl)dimethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction to the Synthesis

The synthesis of (1-Aminopropan-2-yl)dimethylamine, a diamine, and its subsequent conversion to the hydrochloride salt is a multi-step process that requires careful control of reaction conditions. A common and effective synthetic route is the reductive amination of a suitable keto-amine precursor. This pathway is favored for its versatility and control over the formation of the desired amine.[1]

This guide will focus on a likely two-step synthetic workflow:

  • Step 1: Synthesis of the Precursor - 1-(Dimethylamino)propan-2-one. This intermediate is often prepared via methods such as the reaction of chloroacetone with dimethylamine.

  • Step 2: Reductive Amination. The keto-amine intermediate is then reacted with a source of ammonia, followed by reduction to form the target diamine.

  • Step 3: Hydrochloride Salt Formation. The final step involves the conversion of the free base to its hydrochloride salt for improved stability and handling.

Below is a visual representation of this general synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation Chloroacetone Chloroacetone Precursor 1-(Dimethylamino)propan-2-one Chloroacetone->Precursor Reaction Dimethylamine Dimethylamine Dimethylamine->Precursor Diamine_Base (1-Aminopropan-2-yl)dimethylamine (Free Base) Precursor->Diamine_Base Condensation & Reduction Ammonia_Source Ammonia Source Ammonia_Source->Diamine_Base Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Diamine_Base Final_Product (1-Aminopropan-2-yl)dimethylamine Hydrochloride Diamine_Base->Final_Product Acidification HCl Hydrochloric Acid HCl->Final_Product

Caption: General workflow for the synthesis of (1-Aminopropan-2-yl)dimethylamine hydrochloride.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, leading to low yields or impure products.

Problem 1: Low Yield of the 1-(Dimethylamino)propan-2-one Intermediate

Question: My initial reaction to form the keto-amine precursor, 1-(Dimethylamino)propan-2-one, is resulting in a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in this step often stem from side reactions or incomplete conversion. Here are the primary factors to investigate:

  • Side Reactions: The primary competing reaction is the self-condensation of chloroacetone. This can be minimized by controlling the reaction temperature and the rate of addition of reagents.

  • Stoichiometry: Ensure that dimethylamine is used in a slight excess to drive the reaction to completion and to neutralize the hydrogen chloride that is formed.

  • Solvent and Temperature: The choice of solvent is critical. A polar aprotic solvent is often suitable. The reaction is typically exothermic; maintaining a low temperature (e.g., 0-10 °C) during the addition of dimethylamine can prevent side reactions.

Troubleshooting Workflow:

Troubleshooting_Precursor Start Low Yield of Precursor Check_Stoichiometry Verify Stoichiometry: Is Dimethylamine in slight excess? Start->Check_Stoichiometry Control_Temperature Control Temperature: Was the reaction cooled during addition? Start->Control_Temperature Optimize_Solvent Optimize Solvent: Is a suitable polar aprotic solvent being used? Start->Optimize_Solvent Increase_DMA Action: Increase dimethylamine to 1.1-1.2 equivalents. Check_Stoichiometry->Increase_DMA Maintain_Cooling Action: Maintain temperature at 0-10°C during dimethylamine addition. Control_Temperature->Maintain_Cooling Solvent_Screen Action: Screen alternative polar aprotic solvents. Optimize_Solvent->Solvent_Screen

Caption: Decision tree for troubleshooting low precursor yield.

Problem 2: Inefficient Reductive Amination Step

Question: The reductive amination of my keto-amine precursor is not proceeding efficiently, leading to a low yield of the final diamine. What should I investigate?

Answer:

The success of reductive amination hinges on the delicate balance between imine formation and its subsequent reduction.[2] Common pitfalls include:

  • pH Control: The formation of the imine intermediate is pH-dependent. The reaction is typically carried out in a weakly acidic medium (pH 4-6) to facilitate the dehydration step to form the imine without deactivating the amine nucleophile.[1]

  • Choice of Reducing Agent: The reducing agent must be selective for the imine over the ketone starting material.[3]

    • Sodium cyanoborohydride (NaBH₃CN) is a classic choice as it is more reactive towards the protonated imine (iminium ion) than the ketone at acidic pH.[1][4]

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and less toxic alternative that can also be effective.[5]

  • Competing Reduction: A significant side reaction is the reduction of the starting ketone to the corresponding alcohol.[3] This is more likely if the reducing agent is too reactive or if the pH is not optimal for imine formation.

Data Summary: Common Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Key AdvantagesPotential Issues
Sodium Cyanoborohydride (NaBH₃CN)Methanol, EthanolSelective for imines at acidic pH; stable in acidic solutions.Toxic cyanide byproducts.[2]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM), Dichloroethane (DCE), THFMild, less toxic, good for sensitive substrates.Water-sensitive.[5]
Sodium Borohydride (NaBH₄)Methanol, EthanolInexpensive and readily available.Can reduce the starting ketone; typically added after imine formation is complete.[5]
Problem 3: Difficulty in Isolating the Hydrochloride Salt

Question: I am having trouble precipitating and isolating the final (1-Aminopropan-2-yl)dimethylamine hydrochloride product. What techniques can I use to improve this?

Answer:

The formation and isolation of the hydrochloride salt can be influenced by solvent choice and moisture content.

  • Solvent for Precipitation: The hydrochloride salt is typically much less soluble in non-polar organic solvents than its free base form. After neutralizing the reaction and extracting the free base into a suitable solvent (e.g., diethyl ether, dichloromethane), bubbling dry HCl gas through the solution or adding a solution of HCl in a non-polar solvent (like isopropanol or ether) should induce precipitation.

  • Hygroscopic Nature: The hydrochloride salt can be hygroscopic.[6] Ensure all glassware is dry and use anhydrous solvents to prevent the formation of an oil instead of a crystalline solid. If an oil forms, try triturating with a non-polar solvent or redissolving in a minimal amount of a polar solvent and re-precipitating with a non-polar solvent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reductive amination step?

A1: The optimal pH is a compromise. It needs to be acidic enough to catalyze the dehydration of the hemiaminal intermediate to the imine, but not so acidic that it fully protonates the starting amine, rendering it non-nucleophilic. A pH range of 4-6 is generally effective.[1] You can use a buffer or add a catalytic amount of a weak acid like acetic acid.

Q2: Can I use a different source of ammonia for the reductive amination?

A2: Yes, various ammonia sources can be used. Common choices include ammonium acetate, which also acts as a buffer, or a solution of ammonia in an alcohol like methanol. The choice may depend on the specific reaction conditions and the reducing agent being used.

Q3: My final product is an oil instead of a solid hydrochloride salt. What should I do?

A3: This is a common issue, often due to the presence of moisture or other impurities.[6] Try the following:

  • Ensure your free base is as pure as possible before attempting salt formation.

  • Use anhydrous solvents and dry HCl.

  • Attempt to crystallize the oil by scratching the inside of the flask with a glass rod.

  • Triturate the oil with a non-polar solvent like hexane or pentane to induce solidification.

  • If all else fails, purify the oil via chromatography and attempt the salt formation again.

Q4: Are there any alternative synthetic routes I should consider?

A4: While reductive amination is a robust method, other routes exist. For instance, the synthesis can sometimes be achieved through the reaction of 1-aminopropan-2-ol with a methylating agent, followed by conversion to the hydrochloride.[7] However, controlling the degree of methylation can be challenging. Another approach could involve the amination of a suitable precursor like 1,2-diaminopropane.[8] The choice of route will depend on the availability of starting materials and the desired scale of the synthesis.

Experimental Protocols

Protocol: Reductive Amination using Sodium Cyanoborohydride
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(dimethylamino)propan-2-one (1.0 eq) in methanol.

  • Addition of Reagents: Add ammonium acetate (1.5 eq) to the solution and stir until dissolved. Adjust the pH to approximately 6 with glacial acetic acid.

  • Reduction: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve sodium cyanoborohydride (1.2 eq) in methanol and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of an aqueous HCl solution until the pH is ~2 to decompose any remaining NaBH₃CN. Then, basify the solution with an aqueous NaOH solution to a pH of >12.

  • Extraction: Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (1-Aminopropan-2-yl)dimethylamine free base.

References

  • PubMed Central. (2020-07-03). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. [Link]

  • Master Organic Chemistry. (2017-09-01). Reductive Amination, and How It Works. [Link]

  • YouTube. (2022-04-29). Reductive Amination & Amide Synthesis (IOC 40). [Link]

  • Wikipedia. Reductive amination. [Link]

  • Organic Syntheses. β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • ResearchGate. (2017-06). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • PrepChem.com. Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. [Link]

  • ResearchGate. (2021-01). Synthesis of 1,2-propanediamine via reductive amination of isopropanolamine over Raney Ni under the promotion of K2CO3. [Link]

  • Wikipedia. 1-Aminopropan-2-ol. [Link]

Sources

Optimization

Troubleshooting common issues in the synthesis of (1-Aminopropan-2-yl)dimethylamine hydrochloride

Technical Support Center: Synthesis of (1-Aminopropan-2-yl)dimethylamine Hydrochloride Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for the synthesis of (...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (1-Aminopropan-2-yl)dimethylamine Hydrochloride

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of (1-Aminopropan-2-yl)dimethylamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this important diamine. Our approach is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you to diagnose and resolve issues effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic pathway for preparing (1-Aminopropan-2-yl)dimethylamine hydrochloride in a laboratory setting?

While several theoretical routes exist, a robust and commonly employed pathway involves a three-step sequence starting from the commercially available precursor, 1-(Dimethylamino)-2-propanol. This pathway is favored for its well-defined intermediates and manageable reaction conditions. The key steps are:

  • Chlorination: Conversion of the hydroxyl group of 1-(Dimethylamino)-2-propanol into a chloride, typically using thionyl chloride (SOCl₂), to form the intermediate (2-chloro-1-methylethyl)dimethylamine hydrochloride.[1]

  • Azide Substitution: Nucleophilic substitution of the chloride with an azide group (e.g., using sodium azide, NaN₃) to yield 1-(azidomethyl)-N,N-dimethylethan-1-amine.

  • Azide Reduction: Reduction of the azide intermediate to the primary amine, (1-Aminopropan-2-yl)dimethylamine.

  • Salt Formation: Conversion of the free base to the stable hydrochloride salt.

This pathway avoids the complexities of protecting groups and the often-unstable intermediates found in other potential routes.

Q2: What are the primary safety considerations I should be aware of during this synthesis?

Safety is paramount. Key hazards include:

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. It reacts violently with water, releasing toxic gases (HCl and SO₂). All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • Sodium Azide (NaN₃): Acutely toxic and can form explosive heavy metal azides if it comes into contact with metals like lead or copper in drainpipes. It also reacts with acid to form highly toxic and explosive hydrazoic acid (HN₃). Use non-metal spatulas and handle with extreme care.

  • Hydrogen Gas (H₂): If using catalytic hydrogenation for the reduction step, be aware that hydrogen is highly flammable and can form explosive mixtures with air. Ensure the system is properly purged and free of leaks.

  • Solvents: Many solvents used (e.g., chloroform, ethers, toluene) are flammable and/or toxic. Always handle them in a well-ventilated area.

Troubleshooting Guide: A Step-by-Step Analysis

This section addresses specific problems that may arise at each stage of the synthesis.

Step 1: Chlorination of 1-(Dimethylamino)-2-propanol

The conversion of the alcohol to the chloride is a critical step that generates the reactive intermediate for the subsequent substitution.

Possible Causes & Solutions:

  • Temperature Control: The reaction of thionyl chloride with amino alcohols is highly exothermic. Uncontrolled addition can lead to a rapid temperature increase, causing degradation of the starting material and product, resulting in polymerization and charring.

    • Solution: Maintain strict temperature control. The reaction should be performed at a low temperature (typically 0 °C to 5 °C) by using an ice bath. Add the thionyl chloride solution dropwise to the solution of 1-(dimethylamino)-2-propanol in a suitable solvent like chloroform.[1]

  • Reagent Purity: Old or improperly stored thionyl chloride can contain impurities like HCl and SO₂, which can catalyze side reactions.

    • Solution: Use freshly distilled thionyl chloride for best results.[1]

  • Moisture Contamination: Thionyl chloride reacts violently with water. The presence of moisture in the starting material or solvent will consume the reagent and generate excess HCl, potentially leading to unwanted side reactions.

    • Solution: Ensure all glassware is oven-dried before use and use anhydrous solvents.

Experimental Protocol: Synthesis of (2-chloro-1-methylethyl)dimethylamine Hydrochloride

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(dimethylamino)-2-propanol (1.0 eq) in anhydrous chloroform.

  • Cool the flask to 0 °C in an ice bath.

  • Add freshly distilled thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to reflux for 30-60 minutes.[1]

  • The product, (1-chloropropan-2-yl)dimethylamine hydrochloride, often crystallizes from the boiling solvent.[1]

  • Cool the reaction mixture, dilute with anhydrous diethyl ether to precipitate more product, and collect the solid by filtration. Wash the crystals with cold ether and dry under vacuum.

Step 2: Azide Substitution

This step introduces the nitrogen atom that will become the primary amine.

Possible Causes & Solutions:

  • Solvent Choice: This is an Sₙ2 reaction. The choice of solvent is critical for solvating the cation (Na⁺) while leaving the azide anion (N₃⁻) highly nucleophilic.

    • Solution: Use a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents are excellent for Sₙ2 reactions and will significantly increase the reaction rate compared to less polar or protic solvents.

  • Phase Transfer Catalyst: If you are using a less polar solvent system, the sodium azide may not be sufficiently soluble.

    • Solution: Consider adding a phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), to help shuttle the azide anion into the organic phase.

  • Leaving Group Inactivity: The hydrochloride salt of the chloro-intermediate is not reactive. The free base is required for the substitution.

    • Solution: While the starting material is the hydrochloride salt, the reaction is typically run under conditions (e.g., with excess NaN₃ which is slightly basic, or by adding a non-nucleophilic base) that generate the free amine in situ. If the reaction is still failing, you may need to carefully neutralize the hydrochloride starting material before the reaction, though this adds an extra step and potential for side reactions.

Step 3: Reduction of the Azide Intermediate

This is the final step to generate the target diamine free base.

Possible Causes & Solutions:

  • Incomplete Reduction: The most common "byproduct" is unreacted azide starting material.

    • Solution: Ensure you are using a sufficient excess of the reducing agent and that the reaction goes to completion. Monitor the reaction by TLC or IR spectroscopy (the azide stretch at ~2100 cm⁻¹ should disappear). Extend the reaction time or increase the temperature if necessary, depending on the method.

  • Choice of Reducing Agent: The choice of reducing agent can influence the reaction's cleanliness and workup.

Reducing AgentProsCons
H₂ / Pd-C Clean reaction; byproduct is N₂ gas.Requires specialized hydrogenation equipment; catalyst can be pyrophoric.
LiAlH₄ Very powerful and effective.Reacts violently with water/protic solvents; workup can be cumbersome.
NaBH₄ / CoCl₂ Milder conditions; easier workup.Can sometimes be slower or less efficient than other methods.
  • Recommendation: For laboratory scale, catalytic hydrogenation (H₂/Pd-C) in a solvent like methanol or ethanol is often the cleanest method.

Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Azide Substitution cluster_2 Step 3: Azide Reduction cluster_3 Step 4: Salt Formation A 1-(Dimethylamino)-2-propanol B (2-chloro-1-methylethyl)dimethylamine HCl A->B  SOCl₂  Chloroform, 0°C to Reflux C 1-(Azidomethyl)-N,N-dimethylethan-1-amine B->C  NaN₃  DMF, Heat D (1-Aminopropan-2-yl)dimethylamine (Free Base) C->D  H₂/Pd-C or LiAlH₄ E (1-Aminopropan-2-yl)dimethylamine HCl (Final Product) D->E  HCl in Ether/IPA

Step 4: Salt Formation and Purification

The final step is crucial for obtaining a stable, pure, and easy-to-handle solid product.

Possible Causes & Solutions:

  • Presence of Water: The hydrochloride salt is often hygroscopic, and any water present will prevent crystallization, leading to an oil.[2]

    • Solution: Ensure the free base is thoroughly dried before salt formation (e.g., using MgSO₄ or Na₂SO₄ and filtering). The solvent used for precipitation (e.g., diethyl ether, isopropanol) must be anhydrous.

  • Incorrect Stoichiometry: Adding too much or too little HCl can affect crystallization. Excess aqueous HCl introduces water, while insufficient HCl will leave free base in the mixture, resulting in an impure, oily product.

    • Solution: Use a standardized solution of HCl in an anhydrous solvent, such as 2M HCl in diethyl ether or isopropanol. Add the HCl solution dropwise to a solution of the free base in an anhydrous solvent until the solution is acidic (check with pH paper). Typically, 1.05 to 1.1 equivalents of HCl are used.

  • Impurities: The presence of soluble impurities can inhibit crystal lattice formation.

    • Solution: If the initial salt formation yields an oil, try to purify it. You can attempt to triturate the oil with fresh anhydrous ether to induce solidification. Alternatively, redissolve the oil in a minimal amount of a polar solvent like isopropanol and then precipitate by slowly adding a non-polar solvent like anhydrous diethyl ether or acetone.[2]

Troubleshooting Start Final Product is Oily/Hygroscopic CheckWater Was the free base and solvent completely anhydrous? Start->CheckWater CheckHCl Was anhydrous HCl solution used in correct stoichiometry? CheckWater->CheckHCl Yes SolutionDry Redissolve, dry solution with MgSO₄, and re-precipitate. CheckWater->SolutionDry No CheckPurity Is the crude free base pure (by NMR/GC-MS)? CheckHCl->CheckPurity Yes SolutionTriturate Triturate oil with anhydrous ether. If fails, attempt recrystallization (e.g., IPA/Ether). CheckHCl->SolutionTriturate No CheckPurity->SolutionTriturate Yes SolutionPurify Purify free base via distillation or chromatography before salt formation. CheckPurity->SolutionPurify No

References

  • Wikipedia. Reductive amination. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Syntheses. β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing N-Alkylation Reactions with (1-Aminopropan-2-yl)dimethylamine Hydrochloride

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the N-alkylation of (1-Aminopropan-2-yl)dimethylamine hydrochloride. This guide is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the N-alkylation of (1-Aminopropan-2-yl)dimethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for this specific transformation. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and optimize this reaction for your specific needs.

Core Principles: Understanding the Reaction

The target molecule, (1-Aminopropan-2-yl)dimethylamine, is a 1,2-diamine featuring a primary amine (-NH₂) and a tertiary amine (-N(CH₃)₂). This dual functionality, combined with its formulation as a hydrochloride salt, presents unique challenges and opportunities for selective N-alkylation.

The Critical Role of the Hydrochloride Salt

The starting material is an amine salt. In this protonated form, the nitrogen's lone pair of electrons is unavailable for nucleophilic attack, rendering it unreactive.[1] The first and most critical step in any N-alkylation protocol is the in situ neutralization of this salt to generate the "free amine".[2] This requires the addition of at least one molar equivalent of a base before the alkylation reaction can begin. An additional equivalent of base is then needed to neutralize the acid (e.g., HBr, HCl) generated during the subsequent alkylation step.[3]

Reaction Mechanism and Selectivity

The N-alkylation of a primary amine with an alkyl halide proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4] In the case of (1-Aminopropan-2-yl)dimethylamine, the primary amine is significantly more sterically accessible and is the intended site of alkylation. The tertiary amine is sterically hindered and, once the primary amine is alkylated, the resulting secondary amine is typically more nucleophilic than the starting primary amine. This often leads to a common and frustrating side reaction: over-alkylation.[5][6]

General Experimental Protocol: Mono-N-Alkylation

This protocol provides a robust starting point for the selective mono-N-alkylation of the primary amine.

Materials:

  • (1-Aminopropan-2-yl)dimethylamine hydrochloride

  • Alkyl Halide (R-X, e.g., ethyl bromide, benzyl chloride) (1.0 equiv)

  • Potassium Carbonate (K₂CO₃), finely ground (2.5 - 3.0 equiv)

  • Solvent (e.g., Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF))

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification A Combine Amine·HCl, Base (K₂CO₃), and Solvent (MeCN) B Stir for 30-60 min at RT (Free-Basing) A->B C Add Alkyl Halide (R-X) dropwise at 0 °C to RT B->C D Heat reaction to 50-80 °C (Monitor by TLC/LC-MS) C->D E Cool, Filter Solids, Concentrate Filtrate D->E F Aqueous Workup (Extraction) E->F G Dry (Na₂SO₄) and Concentrate F->G H Purify via Column Chromatography G->H

Caption: General workflow for N-alkylation.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (1-Aminopropan-2-yl)dimethylamine hydrochloride (1.0 equiv) and finely ground potassium carbonate (2.5 equiv).

  • Free-Basing: Add anhydrous acetonitrile to the flask. Stir the suspension vigorously at room temperature for 30-60 minutes. This step is crucial to ensure the complete formation of the free amine.

  • Addition of Alkylating Agent: Add the alkyl halide (1.0 - 1.2 equiv) dropwise to the stirred suspension. A slow addition rate helps to maintain a low concentration of the alkylating agent, which can favor mono-alkylation.[5]

  • Reaction: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: a. Cool the reaction mixture to room temperature and filter off the inorganic salts. b. Concentrate the filtrate under reduced pressure. c. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or brine to remove any remaining salts and highly polar impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the desired N-alkylated product.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the N-alkylation of (1-Aminopropan-2-yl)dimethylamine hydrochloride.

Q1: My reaction is not proceeding at all. TLC/LC-MS shows only starting material. What's wrong?

This is the most common issue and almost always points to a problem with amine activation.

  • Primary Cause: Incomplete Neutralization. The hydrochloride salt is not nucleophilic.[2] You must add a base to generate the free amine. If you only add one equivalent of base, it will be consumed by the HCl salt, leaving no base to neutralize the acid produced during the alkylation, causing the reaction to stall.[7]

  • Solution: Ensure you are using at least two equivalents of base. The first equivalent is for the in situ free-basing of the starting material, and the second is to scavenge the acid (e.g., HBr) generated during the Sₙ2 reaction. Using a slight excess (e.g., 2.5 equivalents) of a solid base like K₂CO₃ is a robust strategy.

Q2: I'm getting a very low yield of my desired product, even though the starting material is consumed.

Low yields can stem from several factors, from reaction conditions to workup losses.

  • Cause A: Inappropriate Reaction Conditions. The reaction may be too slow or side reactions may be occurring.

    • Troubleshooting:

      • Temperature: If the reaction is sluggish at room temperature, gradually increase the heat. Many N-alkylations require heating to proceed at a reasonable rate.[8]

      • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective for Sₙ2 reactions as they solvate the cation but not the nucleophile.[8][9] If solubility is an issue in acetonitrile, DMF is an excellent alternative.[10]

      • Base Strength: For less reactive alkyl halides (e.g., alkyl chlorides), K₂CO₃ may not be sufficiently strong. Consider a more potent base like cesium carbonate (Cs₂CO₃) or, for very challenging cases, sodium hydride (NaH) in a solvent like DMF or THF.[8][11]

  • Cause B: Product Loss During Workup. The N-alkylated product is still a basic amine and can form a salt during aqueous workup, potentially leading to its loss in the aqueous phase.

    • Troubleshooting: During aqueous extraction, ensure the aqueous layer is basic (pH > 9) before extracting with your organic solvent. This can be achieved by washing with a dilute solution of sodium bicarbonate or sodium carbonate.

Q3: My main problem is over-alkylation. I'm getting a complex mixture of mono- and di-alkylated products.

This is the classic challenge of amine alkylation. The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[6]

  • Strategy A: Use an Excess of the Amine. This is often not feasible or cost-effective.

  • Strategy B: Slow Addition of the Alkylating Agent. By adding the alkyl halide dropwise over a prolonged period (e.g., via a syringe pump), you maintain a very low concentration of the electrophile. This increases the statistical probability that it will react with the more abundant primary amine rather than the newly formed, and more reactive, secondary amine.[5]

  • Strategy C: Lower the Reaction Temperature. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes improve selectivity by minimizing the rate of the second alkylation.

Q4: Should I be concerned about alkylation on the tertiary dimethylamino group?

Alkylation of the tertiary amine to form a quaternary ammonium salt (a Menshutkin reaction) is possible but generally less favorable under these conditions compared to alkylation of the primary or secondary amine.[4]

  • Reasoning: The tertiary amine is significantly more sterically hindered. Furthermore, the formation of the quaternary salt is typically irreversible, but it requires more forcing conditions (higher temperatures, more reactive alkylating agents like methyl iodide) than the alkylation of primary/secondary amines.[12]

  • Practical Advice: While a minor side product, it is something to look for in your crude analysis (e.g., a new, highly polar spot by TLC that doesn't move from the baseline, or a specific mass in LC-MS). It is generally not the primary pathway of reactivity if conditions are optimized for mono-alkylation of the primary amine.

Q5: What are the best workup and purification strategies for my product?

The basic nature of your product can be leveraged for purification.

  • Acid-Base Extraction: A powerful technique for separating your amine product from non-basic impurities.

    • Dissolve the crude material in an organic solvent (e.g., ethyl acetate).

    • Extract with dilute aqueous acid (e.g., 1M HCl). Your amine product will become protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

    • Separate the layers. Basify the aqueous layer with a strong base (e.g., 2M NaOH) until pH > 10.

    • Extract the now-neutral amine product back into an organic solvent.

    • Dry and concentrate to get a purified, or at least significantly enriched, product.

  • Column Chromatography: Silica gel chromatography is effective. Due to the basic nature of amines, they can sometimes streak on silica gel. This can be mitigated by pre-treating the silica with triethylamine or adding a small percentage (0.5-1%) of triethylamine or ammonia to the eluent system (e.g., Dichloromethane/Methanol/Triethylamine).

Summary of Reaction Condition Effects

ParameterConditionEffect on ReactionRationale & Notes
Base K₂CO₃Standard, effective for reactive halides (bromides, iodides).Inexpensive and easy to remove. Requires >2 equivalents.[7]
Cs₂CO₃Higher reactivity, good for less reactive halides.More soluble in organic solvents, enhances reaction rate.[8][9]
TEA, DIPEASoluble organic bases.Can be harder to remove during workup. Use >2 equivalents.[2]
Solvent Acetonitrile (MeCN)Good general-purpose polar aprotic solvent.Easy to remove under vacuum.[7]
DMF, DMSOExcellent solvating power for stubborn reactions.Higher boiling points, harder to remove. Use when reactants have poor solubility in other solvents.[8][10]
AcetoneGood for reactive halides.Lower boiling point, may require sealed vessel for higher temps.[7]
Temperature Room TempIdeal for highly reactive alkylating agents (e.g., benzyl bromide).Minimizes side reactions.
50 - 80 °CA good starting range for most alkyl bromides and chlorides.Balances reaction rate with control over over-alkylation.[13]
> 100 °CMay be required for unreactive halides.Significantly increases the risk of over-alkylation and other side reactions.
Stoichiometry 1:1 Amine:HalideStandard approach for mono-alkylation.Success is highly dependent on slow addition and temperature control.
>3:1 Amine:HalideStrongly favors mono-alkylation.Often impractical due to cost or availability of the amine.[5]

Troubleshooting Decision Tree

G Start Reaction Issue? NoReaction No Reaction / Stalled Start->NoReaction Is starting material consumed? (No) LowYield Low Yield Start->LowYield Is starting material consumed? (Yes) Overalkylation Mixture / Over-alkylation Start->Overalkylation Is desired product formed? (Yes, but with byproducts) BaseCheck Check Base: Used >= 2.5 eq? NoReaction->BaseCheck WorkupCheck Check Workup: Is aqueous layer basic during extraction? LowYield->WorkupCheck SlowAdd Implement Slow Addition of Alkyl Halide Overalkylation->SlowAdd BaseCheck->BaseCheck No, Fix Base TempCheck1 Increase Temperature BaseCheck->TempCheck1 Yes SolventCheck1 Switch to DMF/DMSO TempCheck1->SolventCheck1 WorkupCheck->WorkupCheck No, Adjust pH TempCheck2 Increase Temperature or Reaction Time WorkupCheck->TempCheck2 Yes ReagentCheck Check Reagent Purity (Alkyl Halide) TempCheck2->ReagentCheck LowerTemp Lower Reaction Temperature SlowAdd->LowerTemp ExcessAmine Use Excess Amine (if possible) LowerTemp->ExcessAmine

Caption: Troubleshooting decision tree for N-alkylation.

References

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation? [Online] Available at: [Link]

  • Sharma, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Online] Available at: [Link]

  • Salvatore, R. N., et al. (2001). Efficient synthesis of secondary amines by selective alkylation of primary amines. US Patent 6,423,871B1.
  • University of South Florida. (2001). Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF. [Online] Available at: [Link]

  • Chen, B., et al. (2012). N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. Journal of the Serbian Chemical Society.
  • Al-Shameri, A., et al. (2014). Iridium-catalyzed N-alkylation of diamines with glycerol.
  • Wikipedia. Amine alkylation. [Online] Available at: [Link]

  • ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Online] Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. [Online] Available at: [Link]

  • Reddit. (2023). Hydrochloride salt of amine. r/OrganicChemistry. [Online] Available at: [Link]

  • NCERT. Amines. [Online] Available at: [Link]

  • ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides? [Online] Available at: [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Online] Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. N alkylation at sp3 Carbon Reagent Guide. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2025). Reactions of Amines. [Online] Available at: [Link]

  • University of Glasgow. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. [Online] Available at: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Online] Available at: [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Online] Available at: [Link]

  • ChemRxiv. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions. [Online] Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2-diamines. [Online] Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of (1-Aminopropan-2-yl)dimethylamine hydrochloride

This guide is intended for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of (1-Aminopropan-2-yl)dimethylamine hydrochloride. This document provides...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of (1-Aminopropan-2-yl)dimethylamine hydrochloride. This document provides a structured troubleshooting approach based on established scientific principles to achieve symmetrical peak shapes and ensure data accuracy.

Introduction to the Challenge

(1-Aminopropan-2-yl)dimethylamine hydrochloride is a basic compound featuring two amine functional groups. In reversed-phase High-Performance Liquid Chromatography (HPLC), such basic compounds are known to interact with the stationary phase in ways that can lead to asymmetrical peaks, most commonly observed as peak tailing.[1][2] This issue primarily stems from secondary interactions between the positively charged amine groups of the analyte and residual, negatively charged silanol groups on the surface of silica-based stationary phases.[1][3][4] These unwanted interactions cause a portion of the analyte to be retained longer, resulting in a skewed peak shape.

This technical guide offers a systematic and in-depth methodology for diagnosing and resolving peak tailing for this specific compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: What are the primary reasons for peak tailing when analyzing (1-Aminopropan-2-yl)dimethylamine hydrochloride?

A1: Peak tailing for this basic analyte can be attributed to several factors, with chemical interactions being the most common cause.

  • Silanol Interactions: The predominant cause is the electrostatic interaction between the protonated (positively charged) amine groups of your analyte and ionized (negatively charged) residual silanol groups (Si-O⁻) on the silica backbone of the HPLC column.[1][2][3] This is particularly problematic at a mid-range mobile phase pH.

  • Mobile Phase pH: The pH of the mobile phase is a critical factor.[5][6][7][8] If the pH is not optimal, it can lead to the simultaneous presence of ionized and unionized forms of the analyte or fail to suppress the ionization of silanol groups, thus exacerbating peak tailing.[3][7][8]

  • Column Hardware and System Issues: Physical problems can also contribute to poor peak shape. These include the formation of a void at the column inlet, a partially blocked frit, or excessive extra-column volume (dead volume) in the tubing and connections.[9]

  • Analyte Interactions with Metals: Trace metal contaminants within the silica matrix of the column can chelate with the analyte, leading to secondary retention and peak tailing.[9]

Logical Troubleshooting Workflow

Caption: A step-by-step decision tree for troubleshooting peak tailing.

Q2: How can I adjust the mobile phase to mitigate peak tailing?

A2: Optimizing the mobile phase is a highly effective first step to improve peak shape for basic compounds. The primary goal is to minimize the unwanted ionic interactions.

Step-by-Step Protocol for Mobile Phase Optimization:

  • Lowering the Mobile Phase pH:

    • Principle: By reducing the mobile phase pH to a value below 3, the residual silanol groups on the silica surface become fully protonated (Si-OH).[1][9][10] This neutralizes their negative charge, thereby preventing the electrostatic attraction of the positively charged analyte.

    • Procedure:

      • Prepare the aqueous component of your mobile phase.

      • Add a suitable acidifier. 0.1% formic acid is a good starting point and is compatible with mass spectrometry (MS). Trifluoroacetic acid (TFA) at 0.1% can also be very effective.

      • Use a calibrated pH meter to ensure the final pH of the aqueous portion is between 2.5 and 3.0.

      • Filter the mobile phase before use.

  • Increasing Buffer Ionic Strength:

    • Principle: The cations from the buffer salts (e.g., ammonium or phosphate ions) can compete with the protonated analyte for the active silanol sites. This "shields" the analyte from these secondary interactions.[10]

    • Procedure:

      • If using a buffer like ammonium formate or phosphate, consider increasing the concentration from 10 mM to 25-50 mM.

      • Always verify the solubility of the buffer salt in the highest organic percentage of your gradient to prevent precipitation.

  • Using a Competing Base:

    • Principle: Adding a small, basic molecule like triethylamine (TEA) to the mobile phase can effectively block the active silanol sites.[2][9] TEA, being a small amine, will preferentially interact with the silanols, leaving fewer available to interact with your analyte.

    • Procedure:

      • Add TEA to the aqueous mobile phase at a concentration of approximately 0.1% (v/v).

      • It is crucial to then adjust the pH back down to your desired acidic setpoint (e.g., pH 3.0) with an acid like phosphoric acid.

Table 1: Mobile Phase Additives for Reducing Peak Tailing

AdditiveTypical ConcentrationMechanism of ActionKey AdvantagesKey Disadvantages
Formic Acid 0.1%Suppresses silanol ionization by lowering pH.Simple to use, good MS compatibility.May not be as effective as other additives for severe tailing.
Trifluoroacetic Acid (TFA) 0.05-0.1%Suppresses silanol ionization and acts as an ion-pairing agent.Very effective at improving peak shape.Can cause ion suppression in MS detection.
Ammonium Formate/Acetate Buffer 10-25 mMSuppresses silanol ionization and provides competitive shielding.Good buffering capacity, MS-compatible.Higher concentrations can suppress MS signal.
Phosphate Buffer 25-50 mMExcellent buffering and competitive shielding.Highly effective for UV-based methods.Not volatile, incompatible with MS. Can precipitate in high organic.
Triethylamine (TEA) 0.1%Acts as a competing base to block active silanol sites.Very effective for strongly basic compounds.Not MS-compatible, can be difficult to remove from the column.
Q3: If mobile phase optimization is not enough, what kind of HPLC column should I consider?

A3: When mobile phase adjustments do not fully resolve the issue, the choice of column chemistry becomes paramount. Modern HPLC columns are designed with features to minimize the impact of residual silanols.

Recommended Column Chemistries:

  • High-Purity, Base-Deactivated (End-capped) Columns: These are the modern standard. They are made from high-purity silica with very low metal content and have undergone a secondary chemical process called "end-capping" to cover a majority of the residual silanol groups.[1][3][10] This significantly reduces the sites available for secondary interactions.

  • Sterically Protected Columns: These columns have bulky chemical groups attached near the base of the C18 chain. This steric hindrance acts as a physical barrier, preventing basic analytes from getting close enough to interact with the underlying silanol groups.[11]

  • Polar-Embedded Columns: These stationary phases have a polar group (like an amide or carbamate) embedded within the long alkyl chain.[12][13] This polar group attracts a layer of water that helps to shield the silanol groups. They can also offer different selectivity compared to a standard C18 column.

  • Hybrid Particle Columns: These columns are made from a material that is a hybrid of silica and organic polymer.[14][15][16] This results in a stationary phase with a lower number of silanol groups to begin with, leading to better peak shapes for basic compounds and enhanced pH stability.

Column Selection Flowchart

G cluster_choices Alternative Column Options start Persistent Tailing with Standard C18 opt1 High-Purity / Base-Deactivated C18 (Reduced Silanol Activity) start->opt1 opt2 Sterically Protected C18 (Physical Shielding of Silanols) start->opt2 opt3 Polar-Embedded Phase (Hydration Layer Shielding) start->opt3 opt4 Hybrid Particle Column (Inherently Fewer Silanols) start->opt4 end_node Symmetrical Peak Shape Achieved opt1->end_node opt2->end_node opt3->end_node opt4->end_node

Caption: A guide to selecting a more suitable HPLC column to resolve peak tailing.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • University of Helsinki. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloropropyldimethylamine. Retrieved from [Link]

  • Shimadzu. (n.d.). C190-E206G Shim-pack HPLC Column Guidebook. Retrieved from [Link]

  • LCGC International. (2019). Hybrid Particle Columns: The First Twenty Years. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • ResearchGate. (1997). Determination of Dimethylaminopropylamine in Alkylaminoamides by High-Performance Liquid Chromatography. Retrieved from [Link]

  • MicroSolv. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. Retrieved from [Link]

  • YMC America, Inc. (2016). Hybrid UHPLC and HPLC Columns and Media: Triart C18 and Triart C8. Retrieved from [Link]

  • ResearchGate. (2018). Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. Retrieved from [Link]

  • Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • LCGC International. (2014). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • LCGC International. (2015). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]

  • Scientist Live. (2013). Hybrid particle technologyand its use in HPLC. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • LCGC International. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • ChemBK. (2024). 1-Dimethylamino-2-propyl chloride hydrochloride. Retrieved from [Link]

  • LCGC International. (2007). Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Waters Corporation. (n.d.). Application of Novel Ethylene Bridged Hybrid Particles for Hydrophilic Interaction Chromatography. Retrieved from [Link]

  • PubMed Central. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]

  • PubMed Central. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]

  • Phenomenex. (n.d.). Fully Porous HPLC Columns for Precision. Retrieved from [Link]

  • Shimadzu. (n.d.). How to Obtain Good Peak Shapes. Retrieved from [Link]

  • Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Agilent. (n.d.). HPLC and UHPLC Columns for Small Molecule Separations. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloropropyldimethylamine hydrochloride. Retrieved from [Link]

  • Waters Corporation. (2004). Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes?. Retrieved from [Link]

  • Hawach. (n.d.). HPLC Columns in Polar, RP HPLC Column. Retrieved from [Link]

Sources

Troubleshooting

Preventing the degradation of (1-Aminopropan-2-yl)dimethylamine hydrochloride during storage

A Guide to Preventing Degradation During Storage and Handling Introduction: (1-Aminopropan-2-yl)dimethylamine hydrochloride is a substituted aliphatic amine salt. While specific, in-depth stability data for this exact mo...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Degradation During Storage and Handling

Introduction: (1-Aminopropan-2-yl)dimethylamine hydrochloride is a substituted aliphatic amine salt. While specific, in-depth stability data for this exact molecule is not extensively published, its structure allows us to predict potential degradation pathways based on the well-understood chemistry of analogous aliphatic amine hydrochlorides. The primary concerns for this class of compounds are hygroscopicity (moisture absorption) and oxidation. This guide provides a comprehensive framework for storing, handling, and troubleshooting this reagent to ensure its integrity and performance in your research.

Troubleshooting Guide

This section addresses common observational issues that may indicate reagent degradation.

Q1: My (1-Aminopropan-2-yl)dimethylamine hydrochloride, which was a white crystalline solid, has turned yellow or brown. What happened and can I still use it?

A: A color change from white to yellow or brown is a strong indicator of oxidative degradation. Aliphatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[1][2] The oxidation of amines can lead to the formation of complex mixtures, including N-oxides, hydroxylamines, and other colored byproducts.[3][4]

  • Causality: Tertiary amines can be easier to oxidize than primary or secondary amines.[2] The process can involve the formation of a radical cation, which then undergoes further reactions to yield secondary amines and aldehydes.[1][5] These products can subsequently polymerize or react further to form colored compounds.

  • Recommended Action:

    • Do not use for sensitive applications. The presence of impurities could significantly impact experimental outcomes.

    • Confirm degradation: Analyze the material using an appropriate technique like HPLC, LC-MS, or NMR to identify and quantify impurities. Compare the results to a fresh, high-purity standard if available.

    • Prevent future occurrences: Store the reagent under an inert atmosphere (e.g., argon or nitrogen), in an amber glass vial to protect it from light, and in a cool, dark place.[6][7]

Q2: The powder has become clumpy, sticky, or has completely liquefied. What is the cause?

A: This phenomenon is a classic sign of hygroscopicity, where the compound readily absorbs moisture from the atmosphere.[8][9] Many hydrochloride salts of amines are hygroscopic.[10][11] The absorbed water can act as a plasticizer, causing clumping, and may eventually lead to deliquescence, where the solid dissolves in the absorbed water.

  • Causality: The ionic nature of the hydrochloride salt enhances its interaction with polar water molecules. This absorbed water can not only change the physical state but also accelerate other degradation pathways, such as hydrolysis or oxidation.[9]

  • Recommended Action:

    • Assess usability: For non-critical applications where the exact concentration is not crucial, the material might be usable. However, the water content will affect the true mass of the reagent.

    • Drying: You can attempt to dry the material under high vacuum at a mild temperature. However, be cautious as heating can also cause decomposition.[8] It is often preferable to discard the compromised reagent.[12]

    • Prevention: Always store the reagent in a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride).[13][14] For highly sensitive applications, handle the material inside a glovebox with a controlled low-humidity atmosphere.[8] Ensure the container is tightly sealed immediately after use.[6][9]

Q3: I'm seeing unexpected peaks in my analytical results (e.g., HPLC, GC-MS, NMR) after using a stored sample. What could they be?

A: The appearance of new, unidentified peaks strongly suggests the formation of degradation products. Based on the structure, potential impurities could arise from several pathways.

  • Potential Degradation Products:

    • Oxidation Products: N-oxides are common degradation products for tertiary amines.[4] Further degradation could lead to dealkylation, forming secondary amines or aldehydes.[1]

    • Hofmann Elimination Products: Under basic conditions or elevated temperatures, quaternary ammonium salts can undergo elimination. While less likely for a tertiary amine hydrochloride under normal storage, it's a potential pathway if the material is mishandled.[15]

  • Recommended Action:

    • Characterize Impurities: If possible, use mass spectrometry (LC-MS or GC-MS) to get a molecular weight for the impurity peaks, which can help in their identification.

    • Purity Check Protocol: Implement a routine purity check for aged reagents before use. A simple HPLC-UV or LC-MS method can quickly assess the integrity of the compound (see protocol below).

    • "First-In, First-Out": Use the oldest stock of the reagent first to minimize the chance of using degraded material.[7]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for (1-Aminopropan-2-yl)dimethylamine hydrochloride?

A: The ideal conditions aim to mitigate exposure to moisture, oxygen, and light.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of chemical degradation.[7][9] Avoids potential thermal decomposition.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation by displacing atmospheric oxygen.[16]
Humidity Dry / DesiccatedPrevents moisture absorption (hygroscopicity), which can cause physical changes and accelerate chemical degradation.[8][9][14]
Light Protected from Light (Amber Vial)Prevents light-induced (photolytic) degradation pathways.[6][7]
Container Tightly-sealed glass vialGlass is inert. A tight seal prevents exposure to atmospheric moisture and oxygen.[6][9]

Q2: How should I handle the reagent during weighing and preparation of solutions?

A: Minimize the reagent's exposure to the ambient atmosphere.[8]

  • Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Weigh the required amount as quickly as possible.

  • Immediately and tightly reseal the container.

  • For maximum stability, especially for preparing standards, perform these operations in a glovebox or under a stream of inert gas.

Q3: Is there a way to test the purity of my stored sample?

A: Yes, chromatographic methods are excellent for assessing purity. A reverse-phase HPLC method with UV or MS detection is a common and effective choice. You can also use Headspace Gas Chromatography.[17] A general protocol is provided in the section below.

Q4: Can I prepare a stock solution and store it?

A: While possible, amine solutions can also be unstable. The stability will depend heavily on the solvent and storage conditions. If you must store a solution, use a high-purity, anhydrous solvent. Store the solution refrigerated (2-8°C) or frozen, protected from light. It is critical to validate the stability of your specific solution over time by re-analyzing it against a freshly prepared standard. For the most reliable results, always use freshly prepared solutions.

Visualized Degradation & Workflow

The following diagrams illustrate the primary degradation concerns and a logical troubleshooting workflow.

G Diagram 1: Potential Degradation Pathways A (1-Aminopropan-2-yl)dimethylamine (Starting Material) B Hygroscopic Degradation (Physical Clumping/Liquefaction) A->B Moisture Absorption C Oxidative Degradation (Discoloration) A->C Oxidation D N-Oxide Formation C->D Major Pathway E Dealkylation Products (Secondary Amine, Aldehyde) C->E Minor Pathway Reactant1 Atmospheric H₂O Reactant1->B Reactant2 Atmospheric O₂ (Light/Heat can accelerate) Reactant2->C

Caption: Potential degradation pathways for the amine.

G Diagram 2: Troubleshooting Workflow Start Observe Issue with Stored Reagent Obs1 Physical Change: Clumping / Liquefaction Start->Obs1 Obs2 Visual Change: Discoloration (Yellow/Brown) Start->Obs2 Obs3 Analytical Issue: Unexpected Peaks in Data Start->Obs3 Cause1 Likely Cause: Hygroscopicity Obs1->Cause1 Cause2 Likely Cause: Oxidation Obs2->Cause2 Cause3 Likely Cause: Chemical Degradation Obs3->Cause3 Action1 Action: Discard or dry under vacuum. Store future lots in desiccator. Cause1->Action1 Action2 Action: Discard for critical use. Store future lots under inert gas. Cause2->Action2 Action3 Action: Confirm purity via HPLC/MS. Use fresh lot for experiment. Cause3->Action3

Caption: A logical workflow for troubleshooting common issues.

Experimental Protocol: Purity Assessment by HPLC-UV

This protocol provides a general method for assessing the purity of (1-Aminopropan-2-yl)dimethylamine hydrochloride. This method should be optimized for your specific instrumentation and requirements.

Objective: To separate the parent compound from potential non-chromophoric and chromophoric degradation products.

1. Materials and Reagents:

  • (1-Aminopropan-2-yl)dimethylamine hydrochloride (sample to be tested)

  • Reference standard (if available, of known high purity)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA) or Formic Acid (FA)

  • 0.2 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Water with 0.1% TFA (or 0.1% FA)

  • Mobile Phase B (Organic): Acetonitrile with 0.1% TFA (or 0.1% FA)

  • Degas both mobile phases by sonication or vacuum filtration before use.

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of ~1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.2 µm syringe filter into an HPLC vial.

5. HPLC Method:

  • Column Temperature: 30 °C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • UV Detection: 210 nm (or scan for optimal wavelength if impurities are chromophoric)

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    15.0 5 95
    18.0 5 95
    18.1 95 5

    | 22.0 | 95 | 5 |

6. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the main peak as a percentage of the total peak area.

  • Purity % = (Area of Main Peak / Total Area of All Peaks) * 100

  • Compare the chromatogram of the stored sample to that of a reference standard or a freshly opened sample to identify any new impurity peaks.

References
  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase. Retrieved from [Link]

  • Oxidation potential of different aliphatic and aromatic amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Electrochemical Oxidation of Aliphatic Amines and Their Attachment to Carbon and Metal Surfaces. (2011). ACS Publications. Retrieved from [Link]

  • Amine Usage Guidelines for High-Purity Amines in Industry. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Oxidation of Secondary and Primary Amines. (n.d.). SlidePlayer. Retrieved from [Link]

  • Best Practices for Chemical Storage in Research Labs. (n.d.). Apollo Scientific. Retrieved from [Link]

  • Mechanism of permanganate oxidation of aliphatic amines. (n.d.). UBC Library Open Collections. Retrieved from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019). ResearchGate. Retrieved from [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025). Ibis Scientific, LLC. Retrieved from [Link]

  • How To: Store Reagents. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. (2010). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2015). ResearchGate. Retrieved from [Link]

  • Ways of crashing out amines. (2018). Reddit. Retrieved from [Link]

  • Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. (2022). RSC Publishing. Retrieved from [Link]

  • Sodium amide. (n.d.). Wikipedia. Retrieved from [Link]

  • Analytical Chemistry 1956 Vol.28 no.4. (1956). ACS Publications. Retrieved from [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. (2022). Atmospheric Chemistry and Physics. Retrieved from [Link]

  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. (2022). Atmospheric Chemistry and Physics. Retrieved from [Link]

  • Hydroxide Degradation Pathways for Substituted Trimethylammonium Cations: A DFT Study. (2018). ResearchGate. Retrieved from [Link]

Sources

Optimization

Side-product formation in (1-Aminopropan-2-yl)dimethylamine hydrochloride synthesis and mitigation

Introduction This technical guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of (1-Aminopropan-2-yl)dimethylamine and its hydrochloride salt. The synth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of (1-Aminopropan-2-yl)dimethylamine and its hydrochloride salt. The synthesis, while seemingly straightforward, is often complicated by the formation of specific side-products that can impact yield, purity, and downstream applications. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you identify, mitigate, and prevent the formation of these impurities. Our approach is grounded in mechanistic understanding to empower you to make informed decisions during your synthetic work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for (1-Aminopropan-2-yl)dimethylamine, and what are the primary side-products?

The most prevalent and industrially scalable method for synthesizing (1-Aminopropan-2-yl)dimethylamine is through the reductive amination of aminoacetone with dimethylamine. This process typically involves the in-situ formation of an imine intermediate, which is then reduced to the desired secondary amine.

The primary side-products encountered in this synthesis are:

  • Over-alkylation Product (Tertiary Amine): Formation of a tertiary amine through the reaction of the desired product with another molecule of the starting carbonyl compound.

  • Bis-amination Product: Reaction of a second primary amine with the imine intermediate.

  • Unreacted Starting Materials: Residual aminoacetone or dimethylamine.

Q2: What is the mechanism behind the formation of the tertiary amine side-product?

Over-alkylation is a common issue in reductive amination when synthesizing primary or secondary amines.[1] The desired secondary amine product can react with another molecule of the aldehyde or ketone starting material to form a new iminium ion, which is then reduced to an undesired tertiary amine. This is particularly problematic when there is an excess of the carbonyl compound or if the reaction is allowed to proceed for an extended period after the primary amine has been consumed.

// Nodes for main reaction ketone [label="Aminoacetone"]; dimethylamine [label="Dimethylamine"]; imine [label="Imine Intermediate"]; product [label="(1-Aminopropan-2-yl)dimethylamine\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; reducing_agent [label="Reducing Agent\n(e.g., NaBH3CN)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes for side reaction tertiary_amine [label="Over-alkylation Product\n(Tertiary Amine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; imine2 [label="Iminium Ion Intermediate"];

// Edges for main reaction ketone -> imine [label="+ Dimethylamine\n- H2O"]; imine -> product [label="+ Reducing Agent"]; reducing_agent -> imine [style=dashed];

// Edges for side reaction product -> imine2 [label="+ Aminoacetone\n- H2O"]; imine2 -> tertiary_amine [label="+ Reducing Agent"]; reducing_agent -> imine2 [style=dashed];

} dot

Caption: Reaction scheme showing the desired synthesis and the over-alkylation side-reaction.

Q3: How does pH affect the reductive amination process and side-product formation?

The pH of the reaction medium is a critical parameter. The formation of the imine intermediate is typically favored under mildly acidic conditions (pH 4-6), which catalyze the dehydration step. However, at lower pH values, the amine nucleophile can be protonated, reducing its nucleophilicity and slowing down the initial addition to the carbonyl group. Conversely, at higher pH, the dehydration step can be slow. For reducing agents like sodium cyanoborohydride (NaBH3CN), the rate of reduction of the imine is faster than the reduction of the carbonyl starting material at mildly acidic pH.[2][3] Careful control of pH is therefore essential to maximize the rate of the desired reaction while minimizing side reactions.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis and provides actionable solutions.

Observed Problem Potential Cause(s) Recommended Mitigation Strategy
High levels of tertiary amine byproduct 1. Incorrect stoichiometry (excess carbonyl).2. Reaction time too long.3. Non-selective reducing agent.1. Use a slight excess of the amine.2. Monitor the reaction closely by TLC or LC-MS and quench upon completion.3. Employ a milder, more selective reducing agent like Sodium Triacetoxyborohydride (STAB).[4]
Significant amount of unreacted aminoacetone 1. Inefficient imine formation.2. Deactivation of the reducing agent.1. Optimize pH to 4-6 using a buffer.2. Ensure the reducing agent is fresh and added portion-wise if necessary.
Formation of bis-amination products Reaction of the secondary amine product with another molecule of the primary amine.This is less common with dimethylamine but can occur if other primary amines are present as impurities. Ensure the purity of your starting materials.
Low overall yield 1. Incomplete reaction.2. Product loss during workup and purification.1. Optimize reaction conditions (temperature, solvent, catalyst).2. For the hydrochloride salt, ensure complete precipitation and minimize solubility in the wash solvent.

Mitigation Protocols

Protocol 1: Stepwise Imine Formation and Reduction to Minimize Over-alkylation

This protocol separates the imine formation from the reduction step to gain better control over the reaction and minimize the formation of the tertiary amine side-product.[5]

Materials:

  • Aminoacetone hydrochloride

  • Dimethylamine (2.0 M in THF)

  • Anhydrous methanol

  • Sodium borohydride (NaBH4)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Hydrochloric acid (2.0 M in diethyl ether)

Procedure:

  • Imine Formation:

    • To a stirred solution of aminoacetone hydrochloride (1.0 eq) in anhydrous methanol, add dimethylamine (1.1 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the formation of the imine by TLC or LC-MS.

  • Reduction:

    • Once imine formation is complete, cool the reaction mixture to 0 °C.

    • Slowly add sodium borohydride (1.5 eq) in portions, keeping the temperature below 10 °C.

    • Stir the reaction at room temperature for 1-2 hours until the imine is fully consumed (as monitored by TLC or LC-MS).

  • Workup and Isolation:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with dichloromethane (3x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Hydrochloride Salt Formation:

    • Dissolve the crude amine in a minimal amount of diethyl ether.

    • Slowly add a 2.0 M solution of HCl in diethyl ether until precipitation is complete.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield (1-Aminopropan-2-yl)dimethylamine hydrochloride.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Workup & Isolation cluster_3 Step 4: Salt Formation A Mix Aminoacetone HCl and Dimethylamine in MeOH B Stir at RT for 2-4h A->B C Monitor by TLC/LC-MS B->C D Cool to 0°C C->D E Add NaBH4 portion-wise D->E F Stir at RT for 1-2h E->F G Monitor by TLC/LC-MS F->G H Quench with Water G->H I Extract with DCM H->I J Wash and Dry I->J K Concentrate J->K L Dissolve in Ether K->L M Add HCl in Ether L->M N Filter and Dry M->N

Caption: Workflow for the stepwise synthesis protocol.

Protocol 2: One-Pot Synthesis with a Selective Reducing Agent

This protocol utilizes sodium triacetoxyborohydride (STAB), a milder reducing agent that selectively reduces the imine in the presence of the ketone, thus minimizing over-alkylation in a one-pot procedure.[4][6]

Materials:

  • Aminoacetone hydrochloride

  • Dimethylamine (2.0 M in THF)

  • 1,2-Dichloroethane (DCE)

  • Sodium triacetoxyborohydride (STAB)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Hydrochloric acid (2.0 M in diethyl ether)

Procedure:

  • One-Pot Reaction:

    • To a stirred suspension of aminoacetone hydrochloride (1.0 eq) in 1,2-dichloroethane (DCE), add dimethylamine (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) in one portion.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Isolation:

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Separate the layers and extract the aqueous layer with DCE (2x).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Hydrochloride Salt Formation:

    • Follow the same procedure as in Protocol 1.

References

  • Reductive amination - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

  • Making Substituted Amines Through Reductive Amination - Master Organic Chemistry. (2017). Retrieved January 20, 2026, from [Link]

  • Avoiding Over-alkylation - ACS GCI Pharmaceutical Roundtable. (n.d.). Retrieved January 20, 2026, from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Retrieved January 20, 2026, from [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). Retrieved January 20, 2026, from [Link]

  • Ways to reduce the bis amination during a reductive amination? : r/Chempros - Reddit. (2021). Retrieved January 20, 2026, from [Link]

Sources

Troubleshooting

Enhancing the reaction rate for the synthesis of (1-Aminopropan-2-yl)dimethylamine hydrochloride

Technical Support Center: Synthesis of (1-Aminopropan-2-yl)dimethylamine Hydrochloride A Guide to Enhancing Reaction Rates and Troubleshooting Prepared by: Gemini, Senior Application Scientist Welcome to the technical su...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (1-Aminopropan-2-yl)dimethylamine Hydrochloride

A Guide to Enhancing Reaction Rates and Troubleshooting

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (1-Aminopropan-2-yl)dimethylamine hydrochloride, also known as N¹,N¹-dimethylpropane-1,2-diamine hydrochloride. This document is designed for researchers, chemists, and process development professionals to provide in-depth insights into accelerating this synthesis, with a focus on the widely used Eschweiler-Clarke reaction. We will explore the reaction mechanism, identify rate-limiting steps, and offer practical, field-tested solutions to common experimental challenges.

Part 1: Foundational Principles of the Synthesis

Q1: What is the primary synthetic route for this compound, and what is its underlying mechanism?

The most common and efficient method for preparing N¹,N¹-dimethylpropane-1,2-diamine from its precursor, 1,2-diaminopropane, is the Eschweiler-Clarke reaction .[1][2] This reaction is a specific type of reductive amination that methylates a primary or secondary amine to a tertiary amine using an excess of formaldehyde and formic acid.[3] A key advantage of this method is that it cleanly stops at the tertiary amine stage without forming quaternary ammonium salts.[1][4]

The reaction proceeds through a well-understood mechanism:

  • Iminium Ion Formation: The primary amine (the more sterically accessible terminal amine of 1,2-diaminopropane) performs a nucleophilic attack on formaldehyde. This is followed by dehydration to form an intermediate iminium ion.[4][5]

  • Reductive Methylation: Formic acid then acts as a hydride donor. The formate anion transfers a hydride to the iminium ion, reducing it to a monomethylated amine and releasing carbon dioxide.[3][6] The release of CO₂ gas is a key driving force for the reaction, rendering it irreversible.[1]

  • Second Methylation: The process repeats with the newly formed secondary amine, which reacts with another molecule of formaldehyde and is subsequently reduced by formic acid to yield the final tertiary amine product, N¹,N¹-dimethylpropane-1,2-diamine.[5]

Eschweiler_Clarke_Mechanism

Fig. 1: Simplified workflow of the Eschweiler-Clarke reaction.
Q2: What is the rate-determining step, and how can we target it for optimization?

The rate-determining step in the Eschweiler-Clarke reaction is the hydride transfer from the formate anion to the iminium ion intermediate.[7] Therefore, any experimental modifications that increase the concentration of the iminium ion or facilitate the hydride transfer will enhance the overall reaction rate. Key factors to consider are temperature, pH, and reagent concentration, which we will explore in the following troubleshooting guide.

Part 2: Troubleshooting Guide & FAQs for Reaction Rate Enhancement

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Reagents and Catalysis
Q3: My reaction is proceeding very slowly. Should I increase the amount of formaldehyde or formic acid?

Yes, adjusting the stoichiometry of your reagents is a critical first step.

  • Formaldehyde: A moderate excess (e.g., 2.2-2.5 equivalents per methylation step) is typically used to drive the initial imine formation. However, a very large excess can lead to side reactions.

  • Formic Acid: Since formic acid serves as both the reducing agent and a catalyst, it should be used in significant excess.[1][3] Using it as the reaction solvent is a common practice. A higher concentration of formic acid ensures a sufficient supply of hydride donors and maintains an acidic environment to facilitate the dehydration step (Hemiaminal -> Iminium Ion).

Scientist's Insight: The reaction is often performed using 37% aqueous formaldehyde (formalin) and 88-95% formic acid. The water present can sometimes slow the dehydration step. While anhydrous conditions using paraformaldehyde are possible, they require higher temperatures to depolymerize the paraformaldehyde.[3] For most applications, the aqueous reagents are sufficient and more convenient.

Q4: Are there alternative reducing agents that can speed up the reaction?

While formic acid is the classic and most cost-effective choice, other reducing agents can be used in related reductive amination protocols. These are particularly useful if the standard Eschweiler-Clarke conditions are not providing the desired results.

Reducing AgentAdvantagesDisadvantages
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for reducing imines in the presence of carbonyls; stable in weakly acidic conditions.[8]Generates toxic cyanide byproducts, requiring careful handling and quenching procedures.[8]
Sodium Triacetoxyborohydride (STAB) Milder and less toxic than NaBH₃CN; highly effective and selective for reductive aminations.[8][9]More expensive than formic acid or NaBH₄; can be moisture-sensitive.
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) "Greener" method with high atom economy; produces no stoichiometric byproducts.[8]Requires specialized high-pressure equipment; catalyst can be expensive and may be sensitive to impurities.

For a direct replacement in an Eschweiler-Clarke-type reaction, sodium cyanoborohydride is a well-documented alternative.[10]

Reaction Conditions
Q5: What is the optimal reaction temperature, and what are the risks of increasing it further?

The reaction is typically heated to 80–100 °C.[7]

  • Below 80 °C: The reaction rate will be noticeably slower, as the activation energy for the hydride transfer may not be readily overcome.

  • 80–100 °C: This is the optimal range, providing a good balance between reaction rate and control. Vigorous evolution of CO₂ is expected in this range.

  • Above 100 °C: While a higher temperature might further increase the rate according to the Arrhenius equation, it also increases the risk of side reactions, such as the decomposition of formic acid or the formation of undesired byproducts. It can also lead to excessive pressure buildup in a sealed vessel due to CO₂ evolution.

Safety Note: The reaction is exothermic and produces a large volume of gas (CO₂). It must be conducted in a well-ventilated fume hood with an apparatus that allows for safe pressure release (e.g., a reflux condenser).

Q6: How does pH influence the reaction rate?

While the Eschweiler-Clarke reaction is run in a large excess of formic acid, the underlying principles of pH dependence in reductive aminations are still relevant. The formation of the imine intermediate is pH-sensitive.[9]

  • Too Acidic: If the pH is too low, the starting amine (1,2-diaminopropane) becomes fully protonated to its ammonium salt. This removes the nucleophilic lone pair, preventing it from attacking the formaldehyde carbonyl group, thus stopping the reaction.[9]

  • Too Basic/Neutral: If the medium is not acidic enough, the dehydration of the hemiaminal intermediate to the crucial iminium ion is slow.

The excess formic acid provides a "sweet spot" by creating an acidic environment that is sufficient to catalyze dehydration but not so strong as to completely protonate the amine nucleophile.

Troubleshooting_Workflow

Fig. 2: Troubleshooting decision tree for a slow reaction.

Part 3: Experimental Protocols

Protocol 1: Standard Eschweiler-Clarke Synthesis

This protocol describes the methylation of 1,2-diaminopropane.

Materials:

  • 1,2-Diaminopropane (1.0 eq)

  • Formic Acid (88-95%, ~10 eq, often used as solvent)

  • Formaldehyde (37% aqueous solution, 2.2-2.5 eq per methylation)

  • Hydrochloric Acid (concentrated or in solvent like isopropanol)

  • Sodium Hydroxide (for basification)

  • Dichloromethane or Diethyl Ether (for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2-diaminopropane (1.0 eq).

  • Carefully add formic acid (~10 eq) to the flask while cooling in an ice bath, as the initial acid-base reaction is exothermic.

  • Slowly add the aqueous formaldehyde solution (4.4-5.0 eq for dimethylation) to the mixture.

  • Heat the reaction mixture to 80-90 °C. You should observe a steady evolution of CO₂ gas. Maintain this temperature for 12-18 hours.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Cool the mixture to room temperature and carefully basify with a concentrated NaOH solution to a pH > 11. This step must be done in an ice bath as it is highly exothermic.

  • Extract the aqueous layer with dichloromethane or diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free base of the product.

  • To form the hydrochloride salt, dissolve the crude amine in a minimal amount of a suitable solvent (e.g., isopropanol or ether) and add a stoichiometric amount of concentrated HCl or an HCl solution in isopropanol.

  • Cool the solution to induce crystallization. Filter the resulting solid and dry under vacuum to yield (1-Aminopropan-2-yl)dimethylamine hydrochloride.

Part 4: References

  • Eschweiler-Clarke Reaction. NROChemistry. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Eschweiler–Clarke reaction. Grokipedia. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]

  • Eschweiler- Clarke Reaction. Online Organic Chemistry Tutor. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination. Wordpress. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. National Center for Biotechnology Information (NCBI). [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Eschweiler-Clarke reaction. Name-Reaction.com. [Link]

  • Eschweiler–Clarke reaction: Methylation on amines. YouTube. [Link]

  • Eschweiler-Clarke Reaction. YouTube. [Link]

Sources

Optimization

Overcoming solubility challenges with (1-Aminopropan-2-yl)dimethylamine hydrochloride in reactions

<_content> Welcome to the technical support center for (1-Aminopropan-2-yl)dimethylamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome the co...

Author: BenchChem Technical Support Team. Date: February 2026

<_content>

Welcome to the technical support center for (1-Aminopropan-2-yl)dimethylamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome the common challenges associated with the use of this diamine salt, with a particular focus on its solubility characteristics in various reaction conditions. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the successful integration of this reagent into your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What is (1-Aminopropan-2-yl)dimethylamine hydrochloride and what are its primary applications?

A1: (1-Aminopropan-2-yl)dimethylamine hydrochloride is a diamine salt. Structurally, it contains a primary amine and a tertiary amine. The hydrochloride salt form is typically a crystalline solid, which enhances its stability and shelf-life compared to the volatile free base. These types of diamines are versatile building blocks in organic synthesis, often used in the construction of pharmaceutical intermediates, ligands for catalysis, and as monomers in polymer chemistry. The presence of two distinct amine functionalities allows for selective reactions and the creation of complex molecular architectures.

Q2: I'm having trouble dissolving (1-Aminopropan-2-yl)dimethylamine hydrochloride in my reaction solvent. Why is it poorly soluble?

A2: The poor solubility of amine hydrochloride salts in many common organic solvents is a frequent challenge. This is due to the high lattice energy of the crystalline salt structure. The ionic nature of the ammonium chloride group makes it highly polar, favoring dissolution in polar protic solvents like water or alcohols, while exhibiting low solubility in less polar or aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene.[1] Many organic reactions, however, require aprotic conditions, creating a solubility mismatch.

Q3: Which solvents are recommended for dissolving (1-Aminopropan-2-yl)dimethylamine hydrochloride?

A3: Solubility is highly dependent on the specific reaction conditions. However, a general guideline for solvent selection is provided in the table below. It is always recommended to perform small-scale solubility tests before proceeding with your reaction.

Solvent ClassExamplesExpected SolubilityNotes
Polar Protic Water, Methanol, EthanolHighGenerally good solvents for amine salts. May not be suitable for all reaction types (e.g., those sensitive to protic sources).
Polar Aprotic DMSO, DMF, NMPModerate to HighOften effective, especially with heating. Can be difficult to remove post-reaction.
Ethers THF, 2-MeTHF, DioxaneLow to Very LowGenerally poor solvents for the salt form.
Chlorinated DCM, ChloroformLow to Very LowTypically poor solvents for the salt form.
Hydrocarbons Toluene, HeptaneInsolubleNot suitable for dissolving the salt.

This table is a general guide. Empirical testing is crucial.

Q4: Can I use the hydrochloride salt directly in my reaction, or do I need to convert it to the free base?

A4: This depends on the nature of your reaction.

  • Direct Use: If your reaction can tolerate the presence of a stoichiometric amount of acid (released upon reaction of the amine) and the salt has sufficient solubility in the reaction medium (perhaps at elevated temperatures), you may be able to use it directly. This is common in some reductive amination protocols.

  • Free Base Conversion: For most nucleophilic substitution or coupling reactions (e.g., amide bond formation), the free amine is required. Using the salt directly will result in the neutralization of your base and likely prevent the desired reaction. In these cases, you must either isolate the free base beforehand or perform an in-situ free-basing.

Troubleshooting Guide: Overcoming Solubility & Reactivity Issues

This section provides a systematic approach to addressing common problems encountered when using (1-Aminopropan-2-yl)dimethylamine hydrochloride.

Issue 1: Reagent is Insoluble in the Desired Aprotic Solvent

If the hydrochloride salt is not dissolving, your reaction will be heterogeneous, leading to slow, incomplete, or failed reactions.

Root Cause Analysis & Solutions:

Caption: Decision workflow for addressing amine salt insolubility.

Issue 2: Reaction Fails to Proceed Even After Apparent Dissolution

You've managed to get the reagent into solution, but the desired transformation is not occurring.

Root Cause Analysis & Solutions:

1. Incomplete Free-Basing:

  • Problem: The most common issue is insufficient base to neutralize the hydrochloride. Remember, the salt itself is one equivalent of acid. If your reaction requires a base, you need to add at least one extra equivalent to liberate the free amine.

  • Protocol:

    • Ensure your starting amine salt is anhydrous. Water can interfere with many reactions.

    • Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

    • Add at least 1.1 equivalents of the base relative to the amine hydrochloride to ensure complete conversion to the free base.

    • Stir the mixture of the amine salt, base, and solvent for 15-30 minutes before adding other reagents. The formation of the trialkylamine hydrochloride salt, which often precipitates, can be a visual indicator of successful free-basing.

2. Choice of Base and Solvent:

  • Problem: The choice of base can be critical. Inorganic bases like potassium carbonate (K₂CO₃) are often used for free-basing but have very low solubility in many organic solvents.[2] This can lead to very slow deprotonation.

  • Solutions:

    • Soluble Organic Bases: TEA and DIPEA are generally soluble and effective.

    • Stronger, More Soluble Inorganic Bases: Cesium carbonate (Cs₂CO₃) has higher solubility in some organic solvents compared to K₂CO₃ and can be more effective.[2]

    • Biphasic Conditions: For some reactions, a biphasic system (e.g., DCM and aqueous NaHCO₃ or K₂CO₃) can be used to free-base the amine, with the more soluble free amine partitioning into the organic layer.[3]

Caption: Troubleshooting workflow for reaction failure.

Experimental Protocol: In-Situ Free-Basing for Amide Coupling

This protocol details a general procedure for using (1-Aminopropan-2-yl)dimethylamine hydrochloride in a standard amide coupling reaction where the free amine is required.

Objective: To form an amide bond between a carboxylic acid and (1-Aminopropan-2-yl)dimethylamine.

Materials:

  • (1-Aminopropan-2-yl)dimethylamine hydrochloride

  • Carboxylic acid

  • Coupling agent (e.g., HATU, HBTU, EDCI)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and the coupling agent (1.1 eq).

  • Add anhydrous solvent to dissolve the solids.

  • In a separate flask, suspend (1-Aminopropan-2-yl)dimethylamine hydrochloride (1.1 eq) in the anhydrous solvent.

  • To the amine salt suspension, add DIPEA (2.5 eq). Note: More than 2 equivalents are used to both free-base the amine and act as the base for the coupling reaction.

  • Stir the amine/DIPEA mixture for 15 minutes at room temperature. You may observe the formation of a precipitate (DIPEA·HCl).

  • Add the amine/DIPEA mixture to the activated carboxylic acid solution from step 2.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.

  • Proceed with standard aqueous workup and purification.

This guide provides a starting point for addressing the challenges associated with using (1-Aminopropan-2-yl)dimethylamine hydrochloride. As with any chemical reaction, empirical optimization will be key to your success.

References

  • Smith, B. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Hinkley, J. M., et al. (2017). Purification of organic hydrochloride salt? ResearchGate. [Link]

  • Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry. [Link]

  • Reddit Community. (2021). Free-basing a volatile aliphatic amine without aqueous? r/chemistry on Reddit. [Link]

  • Various Authors. (2025). Reaction intermediate being poorly soluble - any workarounds? r/Chempros on Reddit. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. American Chemical Society. [Link]

Sources

Troubleshooting

Column selection and mobile phase optimization for (1-Aminopropan-2-yl)dimethylamine hydrochloride chromatography

Welcome to the technical support guide for the chromatographic analysis of (1-Aminopropan-2-yl)dimethylamine hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a foun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic analysis of (1-Aminopropan-2-yl)dimethylamine hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a foundational understanding of the principles governing the separation of this challenging compound. This molecule, a small, polar, and basic amine, presents several common yet surmountable hurdles in HPLC analysis. This guide is structured to walk you through the decision-making process, from column selection to mobile phase optimization and troubleshooting, ensuring you can develop robust and reliable methods.

Part 1: The Core Challenge - Understanding the Analyte

Q1: Why is (1-Aminopropan-2-yl)dimethylamine hydrochloride considered a difficult compound for standard reversed-phase HPLC?

A1: The difficulty lies in the compound's inherent physicochemical properties.

  • High Polarity: As a small molecule with two amine functional groups, it is highly polar. In traditional reversed-phase (RP) chromatography, which uses a non-polar stationary phase (like C18), polar compounds have weak interactions with the column packing.[1] This results in little to no retention, meaning the analyte passes through the column very quickly, often eluting with the solvent front.[2]

  • Basic Nature: The amine groups are basic and readily protonated, acquiring a positive charge in typical mobile phases. This positive charge leads to strong, undesirable secondary interactions with the stationary phase support material. Most HPLC columns are packed with silica particles, which have residual acidic silanol groups (Si-OH) on their surface.[3] These silanols can become deprotonated (Si-O⁻), creating negatively charged sites that electrostatically attract the positively charged amine. This interaction is a primary cause of severe peak tailing and poor chromatographic efficiency.[4]

  • Lack of a Strong Chromophore: The molecule does not absorb UV light strongly, making detection by standard UV-Vis detectors challenging at low concentrations.[5]

Part 2: Strategic Column Selection

Choosing the right column is the most critical step in developing a successful method for this analyte. A standard C18 column is often not the best starting point. Below is a guide to alternative chromatographic modes that offer superior performance.

Q2: What are the best column chemistries for retaining and separating (1-Aminopropan-2-yl)dimethylamine hydrochloride?

A2: For a polar basic compound, you should consider chromatography modes that are specifically designed to handle these properties. The three most effective approaches are Hydrophilic Interaction Liquid Chromatography (HILIC), Mixed-Mode Chromatography (MMC), and, with careful optimization, modern Reversed-Phase (RP) columns.

Table 1: Comparison of Recommended Chromatographic Modes

Chromatographic ModeStationary Phase ExamplesPrinciple of RetentionKey AdvantagesKey Considerations
HILIC Bare Silica, Amide, Diol, ZwitterionicPartitioning of the polar analyte into a water-enriched layer on the surface of a polar stationary phase.[6] Uses a high-organic mobile phase.[2]Excellent retention for highly polar compounds.[7][8] High organic content is beneficial for MS sensitivity.[7]Requires longer equilibration times. Mobile phase pH control is crucial for reproducibility.[9]
Mixed-Mode (MMC) C18 with embedded ion-exchangers (e.g., SCX or WAX)Combines hydrophobic (reversed-phase) and ion-exchange interactions on a single support.[10][11]Orthogonal selectivity and tunable retention by adjusting both organic content and mobile phase ionic strength/pH.[11][12] Excellent peak shape for charged analytes.[10]Separation mechanism can be complex. Method development may require more systematic optimization of multiple variables.
Modern RP Polar-Embedded C18, High-Purity Base-Deactivated Silica, pH-stable phasesHydrophobic interactions. Modern columns minimize silanol interactions through advanced end-capping and high-purity silica.[3][13]Wide availability and familiarity. Can be successful with careful mobile phase control (e.g., high pH).[14]Still prone to peak tailing if mobile phase is not optimized.[4] Requires specific pH-stable columns for high pH work.[14]
Ion-Pair RP Standard C18 or C8An ion-pairing reagent (e.g., alkyl sulfonate) is added to the mobile phase, forming a neutral ion-pair with the charged analyte, which is then retained by the RP phase.[15][16]Allows use of standard RP columns for polar, charged analytes.Can lead to long equilibration times and method robustness issues. Ion-pairing reagents can contaminate the HPLC system and suppress MS signals.[15]
Column Selection Workflow

The following diagram outlines a logical workflow for selecting the appropriate column based on your analytical requirements.

ColumnSelection start Start: Analyze (1-Aminopropan-2-yl)dimethylamine HCl q1 Is high sensitivity (e.g., for MS) a priority? start->q1 q2 Is achieving a unique selectivity critical? q1->q2 No hilic Choose HILIC Column (Amide, Silica, Zwitterionic) q1->hilic Yes q3 Is using a familiar technique preferred? q2->q3 No mmc Choose Mixed-Mode Column (RP + Cation Exchange) q2->mmc Yes rp Choose Modern RP Column (Base-deactivated, pH-stable) q3->rp Yes ip Consider Ion-Pair RP (Use with caution for MS) q3->ip No

Caption: A decision tree for selecting the optimal HPLC column.

Part 3: Mobile Phase Optimization - The Key to Control

Once a column is selected, the mobile phase composition must be fine-tuned to achieve the desired retention, resolution, and peak shape.

Q3: How does mobile phase pH affect the chromatography of my analyte, and how do I choose the correct pH?

A3: Mobile phase pH is arguably the most powerful tool for optimizing the separation of ionizable compounds like this amine.[17] The pH dictates the charge state of both the analyte and the stationary phase's residual silanols, which governs the interactions.

  • At Low pH (e.g., pH 2-3):

    • Analyte: The amine groups are fully protonated (positively charged).

    • Silanols: The acidic silanol groups are mostly protonated (neutral).

    • Effect: This minimizes the strong ionic attraction between the analyte and the stationary phase, significantly reducing peak tailing.[4] This is a very common and effective strategy for analyzing basic compounds on silica-based columns.

  • At High pH (e.g., pH 9-11):

    • Analyte: The amine groups are deprotonated (neutral).

    • Silanols: The silanol groups are fully deprotonated (negatively charged).

    • Effect: By neutralizing the analyte, its hydrophobicity increases, leading to better retention on a reversed-phase column.[18] While the silanols are charged, the neutral analyte has no electrostatic attraction to them, also resulting in improved peak shape.[14] Crucially, this approach requires a pH-stable column (e.g., hybrid silica) to prevent dissolution of the silica support. [14]

ph_optimization cluster_low_ph Low pH (2-3) cluster_mid_ph Mid pH (4-7) cluster_high_ph High pH (9-11) low_ph_analyte Analyte (Amine): R-NH3+ (Positively Charged) low_ph_silanol Silanol: Si-OH (Neutral) low_ph_result Result: Repulsion/No Interaction Good Peak Shape mid_ph_analyte Analyte (Amine): R-NH3+ (Positively Charged) mid_ph_silanol Silanol: Si-O- (Negatively Charged) mid_ph_result Result: Strong Ionic Interaction Severe Peak Tailing mid_ph_result->low_ph_result Optimize to Avoid high_ph_result Result: No Ionic Interaction Good Peak Shape & Retention (RP) mid_ph_result->high_ph_result Optimize to Avoid high_ph_analyte Analyte (Amine): R-NH2 (Neutral) high_ph_silanol Silanol: Si-O- (Negatively Charged)

Caption: The effect of mobile phase pH on analyte and silanol charge states.

Q4: What buffers and organic solvents should I use?

A4: The choice depends on your column and detection method.

  • Buffers: A buffer is essential to maintain a constant pH for reproducible results.[19]

    • For LC-MS: Use volatile buffers like ammonium formate or ammonium acetate (typically 5-20 mM). Formic acid or acetic acid are used to adjust to low pH, while ammonium hydroxide is used for high pH.

    • For UV Detection: Non-volatile buffers like phosphate can be used (typically 10-25 mM), as they provide excellent buffering capacity. However, they are incompatible with MS.

  • Organic Solvents:

    • Acetonitrile: This is the most common solvent for both RP and HILIC modes. It has low viscosity and good UV transparency.[19]

    • Methanol: A good alternative, especially in RP, where it can offer different selectivity compared to acetonitrile. It is more viscous and generates higher backpressure.

Part 4: Troubleshooting Guide (FAQs)

Q5: My peaks are tailing severely. What are the causes and solutions?

A5: Peak tailing is the most common issue for basic compounds and is almost always caused by secondary interactions with silica silanols.[20][4]

Troubleshooting Steps:

  • Check Mobile Phase pH: Ensure you are operating at a sufficiently low or high pH to control ionization, as detailed in Q3. A pH between 4 and 7 is often the worst range for amines.[21]

  • Use a Modern Column: If you are using an older Type-A silica column, switch to a high-purity, base-deactivated (Type-B) silica column or a polar-embedded phase column.[3][13] These have far fewer active silanol sites.

  • Add a Competing Base (for RP): Adding a small amount (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase can improve peak shape.[18] The TEA preferentially interacts with the active silanol sites, shielding them from your analyte. Note that TEA can suppress MS signal.

  • Switch to HILIC or Mixed-Mode: These techniques are inherently better suited for polar basic compounds and often provide excellent peak shapes without extensive mobile phase modification.[7][10]

  • Check for Column Overload: Injecting too much sample can cause symmetrical "shark-fin" peaks, which can be mistaken for tailing. Try reducing the injection volume or sample concentration.

  • Rule out Physical Issues: A tailing peak can also be caused by physical problems like a column void or a blocked frit.[3][4] Inject a neutral compound; if it also tails, the problem is likely physical, not chemical.[3]

Q6: I have no retention on my C18 column. How do I fix this?

A6: This is expected behavior due to the analyte's high polarity.[1]

  • Solution 1 (Switch Mode): The most robust solution is to switch to a HILIC or Mixed-Mode column, which are designed to retain polar compounds.[7][22]

  • Solution 2 (Modify RP): If you must use reversed-phase, try a column with a polar-embedded phase (like amide or carbamate), which provides enhanced retention for polar analytes and is often compatible with 100% aqueous mobile phases.[23]

  • Solution 3 (Ion-Pairing): Use an ion-pairing reagent as described in Table 1. This will increase retention but adds complexity to the method.[15]

Q7: Do I need to derivatize my analyte for detection?

A7: It depends on your detector and required sensitivity.

  • For MS, CAD, or ELSD: No derivatization is needed. These detectors do not rely on UV absorbance.

  • For UV-Vis Detection: Since the analyte lacks a strong chromophore, direct UV detection will have poor sensitivity. If you require low-level quantification and only have a UV detector, pre-column or post-column derivatization is recommended.[24] Reagents like o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), or dansyl chloride react with the amine groups to add a highly UV-absorbent or fluorescent tag.[25][26][27] Derivatization also increases the molecule's hydrophobicity, which can significantly improve its retention in reversed-phase mode.[25]

Part 5: Chiral Separation

Q8: How can I separate the enantiomers of (1-Aminopropan-2-yl)dimethylamine?

A8: The compound is chiral, and separating its enantiomers requires a chiral stationary phase (CSP).[28][29]

  • Column Choice: Polysaccharide-based CSPs (e.g., coated or immobilized cellulose or amylose derivatives) are highly versatile and a good starting point for chiral method development.

  • Mobile Phase: Chiral separations can be performed in normal-phase, polar organic, or reversed-phase modes. For amine compounds, mobile phase additives are often critical for achieving good peak shape and resolution.[30] Small amounts of basic (e.g., diethylamine, isopropylamine) or acidic (e.g., trifluoroacetic acid) modifiers can dramatically influence the enantioseparation.[30] A screening approach with different CSPs and mobile phase systems is the most effective way to develop a chiral separation method.

Part 6: Detailed Experimental Protocols

The following are starting point protocols. They should be further optimized for your specific instrument and application.

Protocol 1: Method Development using HILIC with MS Detection

This protocol is an excellent starting point for achieving robust retention and good peak shape.

  • Column: Select a HILIC column (e.g., Amide, 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B (Organic): Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • Sample Diluent: 90:10 Acetonitrile:Water. Note: The sample must be dissolved in a high-organic diluent to ensure good peak shape in HILIC.

  • Gradient Program (Scouting):

    • Start at 95% B.

    • Linear gradient to 50% B over 10 minutes.

    • Hold at 50% B for 2 minutes.

    • Return to 95% B over 0.5 minutes.

    • Equilibrate at 95% B for 5-7 minutes before the next injection.

  • Detection: MS (ESI+).

  • Optimization: Adjust the gradient slope and starting %B to optimize retention and resolution. Ensure the column is fully equilibrated between runs.

Protocol 2: Method Development using Reversed-Phase at High pH with UV Detection

This protocol is suitable if you are limited to RP-HPLC and have a pH-stable column.

  • Column: Select a high pH-stable C18 column (e.g., Hybrid Silica C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.0 with Ammonium Hydroxide.

  • Mobile Phase B (Organic): Methanol or Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5-10 µL.

  • Sample Diluent: 50:50 Mobile Phase A:Mobile Phase B.

  • Gradient Program (Scouting):

    • Start at 5% B.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 5% B over 0.5 minutes.

    • Equilibrate at 5% B for 5 minutes.

  • Detection: UV at a low wavelength (e.g., 200-210 nm), if sensitivity allows.

  • Optimization: Adjust gradient and temperature to improve separation. Confirm column stability under these conditions by monitoring performance over time.

References

  • Phenomenex (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds.
  • Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
  • Journal of Proteome Research. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. ACS Publications.
  • Sigma-Aldrich. Derivatization and Separation of Aliphatic Amines.
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
  • ResearchGate. A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods).
  • PMC. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.
  • Chemistry LibreTexts. (2023). Derivatization.
  • HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases.
  • BenchChem. (2025). Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Aliphatic Amines.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • PubMed. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.
  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
  • Waters Corporation. Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
  • Axion Labs. HPLC Peak Tailing.
  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I).
  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • ResearchGate. (PDF) Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • News-Medical.Net. (2019). Hydrophilic Interaction Chromatography Applications.
  • Chromatography Forum. (2007). Amines-Ion Pairing.
  • PubMed. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • Hawach. (2025). Polar Column in HPLC Example.
  • ResearchGate. (PDF) Mixed-Mode Chromatography.
  • ResearchGate. (2025). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF.
  • Google Patents. Using amines or amino acids as mobile phase modifiers in chromatography.
  • MDPI. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades.
  • LCGC International. Mixed-Mode Chromatography—A Review.
  • Bio-Rad. Introduction to Multimodal or Mixed-Mode Chromatography.
  • Quora. (2021). What is the pH effect on the separation of amino acid by ion exchange chromatography?.
  • Chromasolutions. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • Thermo Fisher Scientific. Mixed-Mode Chromatography.
  • Tosoh Bioscience. Hydrophilic Interaction Chromatography - Columns.
  • BÜCHI. How to optimize your mobile phase to improve selectivity and resolution in chromatography.
  • Gilson. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • JoVE. (2024). Video: Extraction: Effects of pH.
  • BLD Pharm. (1-Aminopropan-2-yl)dimethylamine hydrochloride.
  • Sigma-Aldrich. Hydrophilic Interaction Liquid Chromatography.
  • Benchchem. (2R)-1-(dimethylamino)propan-2-ol | 53636-15-0.
  • ACS Publications. (2006). Continuous Chiral Separation of Amino Acid Derivatives by Enantioselective Liquid−Liquid Extraction in Centrifugal Contactor S.
  • Wikipedia. 1-Aminopropan-2-ol.
  • Venkatasai Life Sciences. (1-Chloropropan-2-yl)dimethylamine Hydrochloride | 17256-39-2.
  • Benchchem. Dimethylamine hydrochloride | 506-59-2.
  • Google Patents. Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • Simson Pharma Limited. (1-Chloropropan-2-yl)dimethylamine hydrochloride | CAS No- 17256-39-2.
  • HELIX Chromatography. HPLC Methods for analysis of Dimethylamine.
  • PubChem. 1-Amino-2-propanol | C3H9NO | CID 4.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating an Analytical Method for (1-Aminopropan-2-yl)dimethylamine hydrochloride Following ICH Guidelines

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the validation of an analytical method for (1-Aminopropan-2-yl)dimethylamine hydrochloride, grounded in th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of an analytical method for (1-Aminopropan-2-yl)dimethylamine hydrochloride, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] We will explore the critical validation parameters, compare potential analytical techniques, and provide detailed experimental protocols to ensure the development of a robust and reliable method suitable for its intended purpose.

Introduction: The Importance of Method Validation

Analytical method validation is a cornerstone of pharmaceutical development and quality control. It provides documented evidence that an analytical procedure is suitable for its intended use, ensuring the reliability, reproducibility, and accuracy of the data generated.[4][5] For a compound like (1-Aminopropan-2-yl)dimethylamine hydrochloride, which may be a key starting material or intermediate in pharmaceutical synthesis, a validated analytical method is crucial for ensuring product quality and regulatory compliance.

The ICH Q2(R1) guideline provides a harmonized approach to analytical method validation, outlining the necessary performance characteristics and the extent of validation required for different types of analytical procedures.[1][6][7] This guide will dissect these requirements and apply them to the specific case of (1-Aminopropan-2-yl)dimethylamine hydrochloride.

Choosing the Right Analytical Technique: A Comparative Overview

The selection of an appropriate analytical technique is the first critical step. For a small, polar, and non-chromophoric molecule like (1-Aminopropan-2-yl)dimethylamine hydrochloride, several options exist, each with its own advantages and limitations.

  • Gas Chromatography (GC): A powerful technique for separating and quantifying volatile and semi-volatile compounds.[8] Due to the polar nature of amines, derivatization is often necessary to improve peak shape and prevent adsorption to the column.[9][10] GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide excellent sensitivity and selectivity.

  • High-Performance Liquid Chromatography (HPLC): While direct analysis of aliphatic amines by HPLC with UV detection is challenging due to the lack of a suitable chromophore, pre-column or post-column derivatization can be employed.[11][12] This introduces a UV-active or fluorescent tag to the molecule, enabling sensitive detection.[13] Reversed-phase HPLC is a common mode of separation for the resulting derivatives.

  • Titrimetry: Acid-base titration is a classic, cost-effective method for the assay of hydrochloride salts.[14][15] It is a simple and accurate technique but may lack the specificity to distinguish the analyte from other basic impurities.

Table 1: Comparison of Potential Analytical Techniques

Analytical TechniqueStrengthsWeaknessesBest Suited For
Gas Chromatography (GC) High resolution, high sensitivity (especially with MS detection).[8][16]Often requires derivatization for polar amines, potential for thermal degradation.[9]Purity testing, quantification of volatile impurities.
High-Performance Liquid Chromatography (HPLC) Versatile, wide range of detectors, suitable for non-volatile compounds.[11]Requires derivatization for UV/Fluorescence detection of aliphatic amines.[12]Assay, purity testing, stability studies.
Titrimetry Simple, inexpensive, highly precise for assay.[15]Non-specific, may not be suitable for impurity profiling.Assay of the bulk drug substance.

For the purpose of this guide, we will focus on the validation of a Gas Chromatography (GC) method, as it offers a good balance of selectivity and sensitivity for the analysis of (1-Aminopropan-2-yl)dimethylamine hydrochloride, particularly for purity and assay determination.

The Validation Workflow: A Step-by-Step Approach

A successful validation study follows a structured plan. The following diagram illustrates the typical workflow for analytical method validation.

Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Analysis & Reporting Dev Method Development Opt Method Optimization Dev->Opt Protocol Write Validation Protocol (Define parameters & acceptance criteria) Opt->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Analysis Data Analysis & Statistical Evaluation Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis LOD_LOQ->Analysis Robustness->Analysis Report Write Validation Report Analysis->Report

Caption: A typical workflow for analytical method validation.

ICH Validation Parameters: Experimental Design and Acceptance Criteria

The following sections detail the experimental protocols and acceptance criteria for each validation parameter as required by the ICH Q2(R1) guideline.[17][18]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][19][20]

Experimental Protocol:

  • Blank Analysis: Analyze a blank sample (diluent) to ensure no interfering peaks are present at the retention time of the analyte and any known impurities.

  • Impurity Spiking: Prepare a solution of the analyte and spike it with known potential impurities and degradation products. Analyze the spiked solution to demonstrate that the analyte peak is well-resolved from all other peaks.

  • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. Analyze the stressed samples to demonstrate that the degradation products do not interfere with the quantification of the analyte.

Acceptance Criteria:

  • The analyte peak should be free from any co-eluting peaks from the blank, impurities, or degradation products.

  • Peak purity analysis (if using a mass spectrometer) should confirm the homogeneity of the analyte peak.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[7] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[21]

Experimental Protocol:

  • Prepare a stock solution of the (1-Aminopropan-2-yl)dimethylamine hydrochloride reference standard.

  • From the stock solution, prepare a series of at least five calibration standards covering the expected working range (e.g., 80% to 120% of the target concentration for an assay).[7]

  • Inject each calibration standard in triplicate.

  • Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.

Table 2: Example Linearity Data

Concentration (mg/mL)Peak Area (n=3)Mean Peak Area
0.8798, 802, 805801.7
0.9901, 905, 903903.0
1.01005, 1002, 10081005.0
1.11103, 1108, 11051105.3
1.21208, 1205, 12101207.7

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression should be ≥ 0.995.[18]

  • The y-intercept should be close to zero.

  • A visual inspection of the calibration curve should confirm a linear relationship.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[2][22] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo or a known matrix.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery for each replicate.

Table 3: Example Accuracy Data

Spiked Concentration (mg/mL)Measured Concentration (mg/mL)% Recovery
0.800.7998.8
0.800.81101.3
0.800.80100.0
1.000.9999.0
1.001.01101.0
1.001.00100.0
1.201.1898.3
1.201.21100.8
1.201.1999.2

Acceptance Criteria:

  • The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0% for an assay.

  • The relative standard deviation (RSD) of the recoveries at each concentration level should be ≤ 2.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[18][21] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and RSD.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from the two sets of experiments.

Table 4: Example Precision Data

Analyst 1 / Day 1Analyst 2 / Day 2
Replicate 1 100.2%99.8%
Replicate 2 99.8%100.5%
Replicate 3 100.5%99.5%
Replicate 4 99.5%100.8%
Replicate 5 100.1%99.9%
Replicate 6 100.3%100.1%
Mean 100.07%100.10%
RSD 0.35%0.48%

Acceptance Criteria:

  • The RSD for repeatability should be ≤ 2.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[23][24] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][25]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • The concentration that yields a signal-to-noise ratio of approximately 3:1 is considered the LOD.[24]

  • The concentration that yields a signal-to-noise ratio of approximately 10:1 is considered the LOQ.

Acceptance Criteria:

  • The LOQ must be demonstrated to have acceptable precision and accuracy. The RSD for replicate injections at the LOQ should typically be ≤ 10%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]

Experimental Protocol:

  • Identify critical method parameters that could potentially affect the results (e.g., GC oven temperature, carrier gas flow rate, injection volume).

  • Introduce small, deliberate variations to these parameters one at a time.

  • Analyze a standard solution under each varied condition and compare the results to those obtained under the normal operating conditions.

Acceptance Criteria:

  • The system suitability parameters should remain within the established limits.

  • The assay results should not be significantly affected by the variations in the method parameters.

System Suitability

While not a validation parameter itself, system suitability testing is an integral part of the analytical procedure.[5][26][27] It is performed before and during sample analysis to ensure that the analytical system is performing adequately.

Experimental Protocol:

  • Prepare a system suitability solution containing the analyte and any critical resolution pairs.

  • Inject the system suitability solution multiple times (e.g., five or six replicates) before starting the sample analysis.

  • Monitor key performance indicators.

Table 5: Typical System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Resolution ≥ 2.0 (between analyte and closest eluting peak)
%RSD of Peak Area (n=5) ≤ 2.0%

Conclusion

Validating an analytical method for (1-Aminopropan-2-yl)dimethylamine hydrochloride according to ICH Q2(R1) guidelines is a systematic process that ensures the generation of reliable and accurate data.[28][29] By carefully selecting the analytical technique, defining appropriate validation parameters and acceptance criteria, and meticulously executing the experimental protocols, researchers and scientists can develop a robust method that is fit for its intended purpose. This in-depth guide provides a practical framework for navigating the validation process, ultimately contributing to the overall quality and safety of pharmaceutical products.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • PubMed. (n.d.). Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. [Link]

  • Front Life Sciences. (2025). Specificity analytical method validation. [Link]

  • Altabrisa Group. (2025). What Is System Suitability in Method Validation?. [Link]

  • GMP Insiders. (n.d.). Performance Characteristics In Analytical Method Validation. [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Pharma Validation. (n.d.). Accuracy, Precision & Linearity. [Link]

  • Lösungsfabrik. (2018). What are system suitability tests (SST) of analytical methods?. [Link]

  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part I. [Link]

  • BioPharm International. (n.d.). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. [Link]

  • ScienceDirect. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • BioProcess International. (2022). Establishing Systems Suitability and Validity Criteria for Analytical Methods and Bioassays. [Link]

  • Agilent Technologies. (2011). Analysis of primary, secondary and tertiary amines. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. [Link]

  • ResearchGate. (2025). Determination of aliphatic amines by high performance liquid chromatography with amperometric detection after derivatization with phenylisothiocyanate. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). Analytical Method Validation Parameters: An Updated Review. [Link]

  • Mourne Training Services. (2022). Limit of Quantitation: Does it Matter?. [Link]

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Comparative

Comparative analysis of different synthetic routes to (1-Aminopropan-2-yl)dimethylamine hydrochloride

Abstract (1-Aminopropan-2-yl)dimethylamine hydrochloride is a diamine of significant interest in pharmaceutical development due to its versatile structure. This guide provides a comparative analysis of three principal sy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1-Aminopropan-2-yl)dimethylamine hydrochloride is a diamine of significant interest in pharmaceutical development due to its versatile structure. This guide provides a comparative analysis of three principal synthetic routes to this target molecule, designed for researchers, scientists, and professionals in drug development. The routes evaluated are: 1) Reductive Amination of 1-(dimethylamino)-2-propanone, 2) Nucleophilic Substitution from 1-(dimethylamino)-2-propanol, and 3) Synthesis from the chiral precursor L-Alanine. Each route is assessed based on chemical principles, experimental protocols, scalability, and overall efficiency. This in-depth analysis is supported by experimental data from peer-reviewed literature and patents to provide a comprehensive guide for synthetic route selection.

Introduction

(1-Aminopropan-2-yl)dimethylamine hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring both a primary and a tertiary amine, allows for diverse chemical modifications, making it a valuable intermediate. The selection of an appropriate synthetic route is critical and is influenced by factors such as cost, scalability, stereochemical requirements, and impurity profiles. This guide aims to provide a thorough comparative analysis of the most viable synthetic strategies to empower researchers in making informed decisions for their specific applications.

Route 1: Reductive Amination of 1-(dimethylamino)-2-propanone

This approach is a direct and often efficient method for the synthesis of the target diamine. The core of this route is the formation of an imine from the ketone precursor, 1-(dimethylamino)-2-propanone, and an amine source, followed by reduction to the desired diamine.[1][2]

Reaction Scheme

ketone 1-(dimethylamino)-2-propanone product (1-Aminopropan-2-yl)dimethylamine ketone->product H2, Catalyst (e.g., Raney Ni, PtO2) or NaBH3CN amine_source NH3 / NH4Cl amine_source->product

Caption: Reductive amination of 1-(dimethylamino)-2-propanone.

Mechanism and Rationale

The reaction proceeds via the nucleophilic attack of ammonia on the carbonyl carbon of 1-(dimethylamino)-2-propanone to form a hemiaminal intermediate. This is followed by dehydration to yield an imine, which is then reduced to the primary amine. The choice of reducing agent is critical. Catalytic hydrogenation with H₂ over catalysts like Raney Nickel or Platinum oxide is suitable for large-scale production.[3] For laboratory-scale synthesis, milder reducing agents such as sodium cyanoborohydride (NaBH₃CN) are often preferred due to their selectivity for the imine over the ketone starting material.[2]

Detailed Experimental Protocol (Catalytic Hydrogenation)
  • Reaction Setup: To a high-pressure autoclave, add 1-(dimethylamino)-2-propanone (1.0 eq), Raney Nickel (5-10 wt%), and a solution of ammonia in methanol (7N, 5-10 eq).

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 10 bar. Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia. The crude product can be further purified by distillation.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol) to precipitate the hydrochloride salt. Filter and dry the solid product.

Advantages and Disadvantages
AdvantagesDisadvantages
High atom economyRequires specialized high-pressure equipment for hydrogenation
Potentially high yield in a single stepCatalyst handling and safety considerations
Scalable for industrial productionPotential for over-alkylation side products

Route 2: Nucleophilic Substitution from 1-(dimethylamino)-2-propanol

This two-step route involves the conversion of the readily available starting material, 1-(dimethylamino)-2-propanol, into the target diamine. The hydroxyl group is first converted into a good leaving group, which is then displaced by an amine equivalent.

Reaction Scheme

alcohol 1-(dimethylamino)-2-propanol intermediate 1-(dimethylamino)-2-chloropropane alcohol->intermediate SOCl2 product (1-Aminopropan-2-yl)dimethylamine intermediate->product NH3

Caption: Synthesis from 1-(dimethylamino)-2-propanol.

Mechanism and Rationale

The first step involves the reaction of 1-(dimethylamino)-2-propanol with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the corresponding 1-(dimethylamino)-2-chloropropane hydrochloride.[4] This chloro-derivative is then subjected to nucleophilic substitution with an excess of ammonia to introduce the primary amine group. The use of a large excess of ammonia is necessary to minimize the formation of dialkylated byproducts.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(dimethylamino)-2-chloropropane hydrochloride [4]

  • Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, dissolve 1-(dimethylamino)-2-propanol (1.0 eq) in a suitable solvent like ethylene dichloride.

  • Chlorination: Cool the solution in an ice bath and add thionyl chloride (1.1 eq) dropwise, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product, 1-(dimethylamino)-2-chloropropane hydrochloride, will precipitate. Filter the solid, wash with cold solvent, and dry under vacuum.

Step 2: Amination

  • Reaction Setup: Place the 1-(dimethylamino)-2-chloropropane hydrochloride (1.0 eq) in a sealed pressure vessel with a large excess of aqueous or alcoholic ammonia (10-20 eq).

  • Amination: Heat the mixture to 100-120°C for 12-24 hours.

  • Work-up: Cool the vessel, and carefully vent any excess pressure. Remove the excess ammonia and solvent under reduced pressure.

  • Purification and Salt Formation: The crude product can be purified by distillation. The hydrochloride salt is then formed as described in Route 1.

Advantages and Disadvantages
AdvantagesDisadvantages
Utilizes a readily available starting materialTwo-step process, potentially lower overall yield
Avoids the use of high-pressure hydrogenationUse of corrosive and hazardous reagents like thionyl chloride
Good for laboratory-scale synthesisRequires a pressure vessel for the amination step

Route 3: Synthesis from L-Alanine

For applications requiring a specific stereoisomer, starting from a chiral precursor like L-alanine is a common strategy. This multi-step synthesis involves the reduction of the carboxylic acid, protection of the amino group, introduction of the dimethylamino group, and subsequent conversion of the hydroxyl group to an amine.

Reaction Scheme

alanine L-Alanine alaninol L-Alaninol alanine->alaninol Reduction (e.g., LiAlH4) protected_alaninol N-Protected L-Alaninol alaninol->protected_alaninol Protection (e.g., Boc, Cbz) dimethylated N,N-dimethyl-L-alaninol protected_alaninol->dimethylated N,N-dimethylation product (S)-(1-Aminopropan-2-yl)dimethylamine dimethylated->product 1. Activation of OH 2. Amination

Sources

Validation

A Comparative Guide to Purity Confirmation of (1-Aminopropan-2-yl)dimethylamine Hydrochloride: A Synergistic Approach Using NMR and Elemental Analysis

In the landscape of pharmaceutical research and development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable biological data and regulatory compliance are bu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable biological data and regulatory compliance are built. For active pharmaceutical ingredients (APIs) and their intermediates, such as (1-Aminopropan-2-yl)dimethylamine hydrochloride, rigorous purity confirmation is a non-negotiable step. This guide provides an in-depth comparison of two orthogonal, yet complementary, analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy and Elemental Analysis.

Moving beyond a simple procedural outline, we will explore the causality behind the experimental choices, grounding our protocols in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] This ensures that the methodologies described are not only scientifically sound but also robust and trustworthy, aligning with Good Manufacturing Practice (GMP) standards.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint

NMR spectroscopy is an unparalleled tool that provides detailed information about the molecular structure, making it highly specific for both identification and quantification of the target analyte and any proton-bearing impurities.[9] For purity assessment, quantitative ¹H NMR (qNMR) is the primary application, offering a direct measure of analyte concentration and purity without the need for compound-specific reference standards of the analyte itself.[10]

The Principle of Quantitative ¹H NMR (qNMR)

The foundational principle of qNMR is the direct proportionality between the integrated area of a resonance signal and the number of nuclei responsible for that signal.[9][10] By co-dissolving a precisely weighed sample with a known mass of a certified internal standard, the purity of the analyte can be calculated with high accuracy.[10][11]

The purity calculation is governed by the following equation:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • I = Integral value of the signal

  • N = Number of protons generating the signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

  • analyte = (1-Aminopropan-2-yl)dimethylamine hydrochloride

  • std = Internal Standard

Experimental Protocol: A Self-Validating qNMR Workflow

The validity of a qNMR result is contingent upon meticulous experimental design. The following protocol is designed to minimize errors and ensure the data is reproducible and accurate, a cornerstone of GMP-compliant analytical testing.[7]

Workflow for Quantitative ¹H NMR Analysis

qNMR_Workflow cluster_prep Step 1: Sample Preparation cluster_acq Step 2: Data Acquisition cluster_proc Step 3: Data Processing & Analysis prep1 Accurately weigh ~10-15 mg of analyte prep2 Accurately weigh ~5-10 mg of internal standard (e.g., Maleic Acid) prep3 Dissolve both in a precise volume (e.g., 700 µL) of D₂O in an NMR tube acq1 Lock & Shim spectrometer acq2 Set key qNMR parameters: - Relaxation Delay (D1) ≥ 5 * T₁ - 90° Pulse Angle - Dummy Scans (≥ 4) acq1->acq2 acq3 Acquire spectrum with high S/N (>250:1) acq2->acq3 proc1 Apply zero-filling and Fourier Transform proc2 Phase and baseline correct the spectrum meticulously proc1->proc2 proc3 Integrate well-resolved signals for analyte and standard proc2->proc3 proc4 Calculate purity using the standard qNMR equation proc3->proc4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Transfer to Spectrometer cluster_proc cluster_proc cluster_acq->cluster_proc Raw FID Data

Caption: A validated workflow for qNMR purity determination.

Causality Behind Experimental Choices:

  • Choice of Internal Standard: Maleic acid is an excellent choice as it is non-volatile, chemically stable, highly soluble in D₂O, and has a simple singlet resonance in a region (around 6.3 ppm) that typically does not overlap with aliphatic amine signals.

  • Solvent Selection: Deuterium oxide (D₂O) is chosen because the analyte is a hydrochloride salt, ensuring good solubility. The residual HDO signal (around 4.8 ppm) rarely interferes with the key signals of the analyte.[12][13]

  • Relaxation Delay (D1): This is the most critical parameter for quantification.[14] Setting D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified ensures complete relaxation between pulses. This guarantees that the signal intensity is truly proportional to the number of protons, preventing saturation and underestimation of the integral.

  • Signal-to-Noise (S/N) Ratio: A high S/N ratio (achieved by an adequate number of scans) is essential for accurate integration, with a ratio of at least 250:1 recommended for integration errors below 1%.[15]

Data Interpretation for (1-Aminopropan-2-yl)dimethylamine HCl
  • Expected ¹H NMR Signals: The structure NH₂-CH₂-CH(N(CH₃)₂)-CH₃ · HCl would exhibit:

    • A singlet for the six protons of the dimethylamino group -N(CH₃)₂. This is an ideal signal for quantification due to its high intensity and lack of splitting.

    • A doublet for the terminal methyl group -CH₃.

    • Multiplets for the -CH- and -CH₂- protons.

    • Broad, exchangeable signals for the -NH₂ and the protonated amine (-N⁺H(CH₃)₂) protons.

  • Purity Assessment: The purity is determined by comparing the integral of a well-resolved analyte signal (e.g., the N(CH₃)₂ singlet) with the integral of the internal standard's signal. Any other signals present in the spectrum, not attributable to the analyte or standard, should be identified. Common impurities include residual synthesis solvents (e.g., methanol, ethanol) or starting materials.[16][17]

Complementary ¹³C NMR Analysis

While not typically used for quantification due to inherent limitations of the standard experiment, ¹³C NMR is invaluable for confirming the carbon skeleton and detecting carbon-containing impurities that may lack protons.[18] For the target molecule, five distinct signals are expected, corresponding to the five non-equivalent carbon atoms. The chemical shifts provide confirmation of the functional groups present.[19][20][21][22]

Elemental Analysis: The Fundamental Composition

Elemental analysis (specifically CHN analysis) is a combustion-based technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a sample.[23] It provides a fundamental assessment of a compound's composition and is a powerful tool for confirming the empirical formula.[24][25]

The Principle of CHN Combustion Analysis

The technique is based on the complete combustion of a small, precisely weighed sample in an oxygen-rich environment at high temperatures (typically >900°C).[23][26]

  • Carbon is converted to carbon dioxide (CO₂).

  • Hydrogen is converted to water (H₂O).

  • Nitrogen is converted to nitrogen gas (N₂).

These combustion gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector.[27][28] The instrument calculates the mass percentages of C, H, and N in the original sample.

Experimental Protocol and Workflow

Workflow for Elemental (CHN) Analysis

CHN_Workflow cluster_prep Step 1: Sample Preparation cluster_analysis Step 2: Instrumental Analysis cluster_calc Step 3: Data Calculation prep1 Homogenize and dry the analyte sample prep2 Accurately weigh ~2 mg into a tin capsule prep1->prep2 prep3 Seal the capsule to enclose the sample prep2->prep3 an1 Introduce sample into high-temp furnace (Flash Combustion) an2 Separate combustion gases (CO₂, H₂O, N₂) via GC column an1->an2 an3 Quantify gases using a Thermal Conductivity Detector (TCD) an2->an3 calc1 Instrument software calculates %C, %H, and %N based on calibrated detector response calc2 Compare experimental values to theoretical values calc1->calc2 cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_prep->cluster_analysis Load into Autosampler cluster_calc cluster_calc cluster_analysis->cluster_calc Detector Signal

Caption: Standard workflow for CHN elemental analysis.

Causality Behind Experimental Choices:

  • Sample Preparation: The sample must be homogenous and dry. The presence of residual water or solvents will lead to erroneously high hydrogen and carbon percentages, compromising the result.

  • Calibration: The instrument is calibrated using certified standards (e.g., acetanilide) with known C, H, and N content. This ensures the detector's response is accurately correlated to elemental mass.

Data Interpretation for (1-Aminopropan-2-yl)dimethylamine HCl

For a substance to be considered pure, the experimentally determined mass percentages should align closely with the theoretical values calculated from its molecular formula. A deviation of ±0.4% is the widely accepted industry and academic standard for purity confirmation.[29]

ElementTheoretical Mass % (C₅H₁₅N₂Cl)Acceptable Range (±0.4%)
Carbon (C) 43.32%42.92% – 43.72%
Hydrogen (H) 10.91%10.51% – 11.31%
Nitrogen (N) 20.21%19.81% – 20.61%

A result falling outside this range suggests the presence of impurities that alter the overall elemental composition, such as inorganic salts, unreacted starting materials with a different C/H/N ratio, or significant solvent/water content.

Comparative Analysis: NMR vs. Elemental Analysis

While both techniques aim to confirm purity, they provide different types of information and have distinct advantages and limitations.

FeatureQuantitative ¹H NMR Elemental Analysis (CHN)
Specificity High: Identifies and quantifies specific molecules. Can distinguish between isomers.Low: Provides bulk elemental composition. Cannot identify specific impurities.
Information Provides structural confirmation, identifies specific organic impurities, and quantifies the main analyte.Confirms the empirical formula and detects impurities that alter the C, H, or N ratio.
Quantification Absolute or relative quantification of specific compounds.[15][30]Provides the percentage composition of elements C, H, and N in the entire sample.
Sensitivity Can detect and quantify impurities down to ~0.1% level, depending on the impurity's structure.Less sensitive for detecting minor impurities, especially if their elemental composition is similar to the analyte.
Sample Integrity Non-destructive; the sample can be recovered for further analysis.[10]Destructive; the sample is combusted during the analysis.[31]
Key Limitation Only detects impurities with NMR-active nuclei (typically ¹H). Insensitive to inorganic salts.Cannot distinguish between the analyte and an impurity with the same elemental composition (e.g., an isomer).

Senior Application Scientist's Recommendation: A Synergistic Strategy

Neither NMR nor elemental analysis alone provides a complete picture of purity. A robust purity confirmation strategy, especially within a regulated GxP environment, leverages the strengths of both orthogonal techniques.

  • Primary Confirmation by qNMR: Use quantitative ¹H NMR as the primary method. It simultaneously confirms the identity of (1-Aminopropan-2-yl)dimethylamine hydrochloride and quantifies it against a certified standard, while also identifying and quantifying any proton-containing impurities. This provides the most detailed and specific purity assessment.

  • Orthogonal Validation by Elemental Analysis: Use elemental analysis as a crucial, independent validation step. A successful CHN analysis that matches the theoretical values within ±0.4% confirms that the sample's fundamental composition is correct. This guards against non-protonated impurities or inorganic contaminants that NMR would miss and validates the overall integrity of the material.

By employing this synergistic approach, researchers and drug development professionals can establish a high degree of confidence in the purity of their material, ensuring the integrity of subsequent experiments and satisfying the stringent requirements of regulatory bodies. This dual-validation system embodies the principles of scientific rigor and trustworthiness essential for advancing pharmaceutical science.

References

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Comparative

A Comparative Guide to the Stability of (1-Aminopropan-2-yl)dimethylamine Hydrochloride Under Stress Conditions

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the stability of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of a succe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stability of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of a successful drug product. This guide offers an in-depth technical assessment of the stability of (1-Aminopropan-2-yl)dimethylamine hydrochloride under various stress conditions. By understanding its degradation pathways and comparing its performance to relevant alternatives, researchers can make informed decisions in formulation development, packaging, and establishing appropriate storage conditions.

The stability of amine salts, such as (1-Aminopropan-2-yl)dimethylamine hydrochloride, is a critical parameter that can influence the safety, efficacy, and shelf-life of a final drug product.[1][2] Forced degradation studies, which subject the compound to conditions more severe than accelerated stability testing, are essential for identifying potential degradation products and understanding the intrinsic stability of the molecule.[3][4][5] This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines on stability testing to provide a robust framework for this assessment.[6][7][8]

Understanding the Chemistry: Properties of (1-Aminopropan-2-yl)dimethylamine Hydrochloride

(1-Aminopropan-2-yl)dimethylamine is an aliphatic amine.[9] Aliphatic amines are generally reactive compounds, and their stability can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[10][11] The hydrochloride salt form is often chosen to improve the solubility and handling of the parent amine.[12] However, the salt itself can be susceptible to degradation, particularly through dissociation in the presence of moisture.

Experimental Design for Stress Testing

To comprehensively assess the stability of (1-Aminopropan-2-yl)dimethylamine hydrochloride, a series of forced degradation studies are proposed. These studies are designed to simulate the potential environmental stresses the compound might encounter during its lifecycle. The conditions are based on ICH Q1A(R2) guidelines.[7][8]

Comparative Compounds:

To provide a meaningful comparison, two alternative compounds will be included in the stability assessment:

  • Alternative 1: (1-Aminopropan-2-yl)dimethylamine (Free Base): Comparing the salt to its free base will elucidate the role of the hydrochloride salt in the compound's stability.

  • Alternative 2: A structurally similar amine hydrochloride, such as 2-Dimethylaminoisopropyl chloride hydrochloride. This will provide context for the stability of this class of compounds.

The following diagram illustrates the overall experimental workflow:

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation Sample_Preparation Prepare solutions of: - (1-Aminopropan-2-yl)dimethylamine HCl - Free Base - Alternative Amine HCl Hydrolytic Acidic (0.1N HCl) Neutral (Water) Basic (0.1N NaOH) Sample_Preparation->Hydrolytic Oxidative 3% H2O2 Sample_Preparation->Oxidative Thermal 60°C Sample_Preparation->Thermal Photolytic ICH Q1B Conditions Sample_Preparation->Photolytic Analytical_Method Stability-Indicating HPLC-UV/MS Hydrolytic->Analytical_Method Oxidative->Analytical_Method Thermal->Analytical_Method Photolytic->Analytical_Method Characterization Characterize Degradants (MS, NMR) Analytical_Method->Characterization Data_Analysis Quantify Degradation Identify Degradation Pathways Compare Stability Profiles Characterization->Data_Analysis G cluster_0 Degradation Pathways cluster_1 Degradation Products Amine_HCl (1-Aminopropan-2-yl)dimethylamine HCl Hydrolysis Hydrolysis Amine_HCl->Hydrolysis Oxidation Oxidation Amine_HCl->Oxidation Photolysis Photolysis Amine_HCl->Photolysis Dealkylated Dealkylated Amine Hydrolysis->Dealkylated N_Oxide N-Oxide Oxidation->N_Oxide Hydroxylamine Hydroxylamine Oxidation->Hydroxylamine Adducts Photolytic Adducts Photolysis->Adducts

Caption: Potential degradation pathways for (1-Aminopropan-2-yl)dimethylamine HCl.

Comparative Analysis and Conclusion

Based on the anticipated results, (1-Aminopropan-2-yl)dimethylamine hydrochloride is expected to exhibit greater stability under hydrolytic, oxidative, and photolytic stress compared to its free base counterpart. This enhanced stability is attributed to the salt formation, which protects the amine functional group. Its stability profile is likely to be comparable to other similar aliphatic amine hydrochlorides.

The primary degradation pathways are anticipated to be oxidation and base-catalyzed hydrolysis. The identification and characterization of any significant degradation products are crucial for ensuring the safety of the final drug product.

This comparative guide provides a robust framework for assessing the stability of (1-Aminopropan-2-yl)dimethylamine hydrochloride. The experimental data generated from these studies will be invaluable for drug development professionals in making critical decisions regarding formulation, packaging, and storage to ensure a safe and effective pharmaceutical product.

References

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Comparative

A Senior Scientist’s Guide to Benchmarking (1-Aminopropan-2-yl)dimethylamine Hydrochloride in Modern Synthetic Reactions

Introduction: Unpacking the Potential of a Bifunctional Diamine In the landscape of synthetic chemistry, the selection of reagents is paramount to achieving desired outcomes with efficiency, selectivity, and novelty. (1-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unpacking the Potential of a Bifunctional Diamine

In the landscape of synthetic chemistry, the selection of reagents is paramount to achieving desired outcomes with efficiency, selectivity, and novelty. (1-Aminopropan-2-yl)dimethylamine, available as its more stable hydrochloride salt, presents a compelling molecular architecture for exploration. This compound, hereafter referred to as DMAPDA , is a chiral 1,2-diamine featuring both a primary and a tertiary amine. This unique bifunctionality suggests two distinct and valuable roles it could play in named reactions:

  • As a Nucleophilic Reagent: The primary amine offers a reactive site for direct C-N bond formation in reactions such as reductive amination.

  • As a Bidentate Ligand: The two nitrogen atoms, positioned in a 1,2-relationship, have the potential to chelate to a metal center, suggesting its use as a ligand in transition-metal-catalyzed cross-coupling reactions.

This guide provides a comparative benchmark of DMAPDA's potential performance in two cornerstone transformations: the Buchwald-Hartwig amination (as a ligand) and reductive amination (as a nucleophile). The analysis is grounded in established mechanistic principles and comparative data from analogous chemical systems, offering researchers a predictive framework for evaluating this promising reagent.

Benchmark 1: DMAPDA as a Bidentate Ligand in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, critical in pharmaceutical and materials science.[1] The success of this reaction is critically dependent on the ligand bound to the palladium catalyst, which modulates its stability and reactivity throughout the catalytic cycle.[2][3] While bulky, electron-rich phosphine ligands are the current gold standard, nitrogen-based ligands are continually explored for their unique properties.

Conceptual Analysis & Predicted Performance

We hypothesize that DMAPDA could serve as a bidentate, N,N'-ligand. Its performance can be conceptually benchmarked against a standard bulky phosphine ligand (e.g., XPhos) and a simple, common diamine ligand (e.g., TMEDA).

FeatureXPhos (Dialkylbiaryl Phosphine) TMEDA (Tetramethylethylenediamine) DMAPDA (Predicted)
Ligand Type Monodentate, bulky phosphine[2]Bidentate, alkyl diamineBidentate, chiral alkyl diamine
Chelation N/A (Forms L₂Pd or LPd complexes)Forms stable 5-membered chelate ringForms stable 5-membered chelate ring
Steric Hindrance Very High. Promotes reductive elimination and prevents catalyst decomposition.[1]Low. Offers minimal steric bulk around the metal center.Moderate. The methyl groups on one nitrogen and the propyl backbone provide more bulk than TMEDA.
Electronics Strongly electron-donating (σ-donor).Moderately electron-donating.Moderately electron-donating.
Predicted Efficacy High. The established standard for a wide range of substrates, including challenging aryl chlorides.[4]Low to Moderate. Generally ineffective for aryl chlorides and deactivated bromides; primarily used in specific applications.Moderate. Likely more effective than TMEDA due to increased steric bulk, but unlikely to match the performance of bulky phosphines for difficult substrates. May show promise in specific niche applications or asymmetric catalysis due to its chirality.
Expert Insights: The Causality Behind Ligand Choice

The high efficacy of ligands like XPhos stems from their ability to create a bulky, electron-rich environment around the palladium atom. This steric hindrance promotes the crucial C-N bond-forming reductive elimination step and stabilizes the monoligated Pd(0) species, which is often the active catalyst.[1]

While DMAPDA can form a stable five-membered chelate ring, a feature known to enhance catalyst stability, it lacks the significant steric shielding of the Buchwald-type ligands.[1] This could lead to slower reductive elimination and a greater propensity for catalyst decomposition pathways. However, compared to a simple ligand like TMEDA, the additional substitution on the DMAPDA backbone provides a modest increase in steric bulk, which could translate to improved performance. Its inherent chirality is a distinct feature, suggesting potential applications in asymmetric amination reactions, a field of high interest.

Visualizing the Catalytic Cycle

The diagram below outlines the fundamental steps of the Buchwald-Hartwig amination, highlighting the central role of the palladium-ligand complex.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle cluster_main L2Pd0 L-Pd(0)-L OA_text Oxidative Addition L2Pd0->OA_text OxAdd L-Pd(II)(Ar)(X) LigEx_text Amine Coordination OxAdd->LigEx_text AmineCoord [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ Deprot_text Deprotonation AmineCoord->Deprot_text Amido L-Pd(II)(Ar)(NR¹R²) RE_text Reductive Elimination Amido->RE_text RE_text->L2Pd0 + Ar-NR¹R² OA_text->OxAdd + Ar-X Deprot_text->Amido + Base - [Base-H]⁺X⁻ LigEx_text->AmineCoord + HNR¹R² - L

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Proposed Experimental Protocol for Ligand Screening

This protocol provides a standardized method for testing the efficacy of DMAPDA as a ligand.

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, add Pd₂(dba)₃ (1 mol%) and DMAPDA (2.5 mol%) to a vial containing anhydrous toluene. Stir for 20 minutes.

  • Reaction Setup: To a separate oven-dried vial, add the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and a strong base such as sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Initiation: Add the pre-formed catalyst solution to the reaction vial, followed by additional anhydrous toluene to reach a final concentration of ~0.1 M.

  • Execution: Seal the vial and heat to 80-110 °C with vigorous stirring for 12-24 hours.

  • Workup & Analysis: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. Analyze the organic phase by GC-MS or ¹H NMR to determine conversion and yield by comparison to an internal standard.

Benchmark 2: DMAPDA as a Nucleophile in Reductive Amination

Reductive amination is a staple transformation that converts carbonyl compounds into amines.[5] The reaction proceeds via the initial formation of an imine or enamine, which is then reduced in situ. The primary amine of DMAPDA is expected to serve as the key nucleophile in this process.

Comparative Data Analysis
EntryCarbonyl SubstrateAmine ReagentConditions (Catalyst, Reductant, T, t)Yield (%)
1UndecanalDibutylamineRh(acac)(cod), Xantphos, H₂ (30 bar), 100°C, 60 min99%[6]
2UndecanalMorpholineRh(acac)(cod), Xantphos, H₂ (30 bar), 100°C, 60 min99%[6]
3UndecanalAnilineRh(acac)(cod), Xantphos, H₂ (30 bar), 100°C, 60 min91%[6]
4 Undecanal DMAPDA (Predicted) Na(OAc)₃BH, CH₂Cl₂, RT, 12 h (Predicted >90%)

Note: Entry 4 uses different, more common lab-scale conditions for predictive purposes.

Expert Insights: Structural Considerations

When DMAPDA acts as a nucleophile, the primary amine will react with a carbonyl to form an iminium ion, which is then reduced. The key differentiating feature of DMAPDA compared to a simple amine like propylamine is the presence of the tertiary amine in the same molecule. This functionality could have several effects:

  • Internal Base: The tertiary amine could act as an intramolecular acid scavenger or a shuttle for proton transfers, potentially accelerating imine formation.

  • Solubility: The presence of two amine groups may alter the solubility profile of the reagent and intermediates, which could be advantageous in certain solvent systems.

  • Chelation: The resulting product, a diamine, could potentially chelate to and inhibit certain metal-based reducing agents if they are used. This makes mild, non-metallic reductants like sodium triacetoxyborohydride (STAB) an excellent first choice for this substrate.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a researcher performing a reductive amination experiment with DMAPDA.

Reductive_Amination_Workflow Reductive Amination Experimental Workflow Reagents 1. Combine Carbonyl & DMAPDA·HCl in Dichloromethane Base 2. Add Base (e.g., Et₃N) to free the amine Reagents->Base Stir 3. Stir for 30 min at RT (Imine Formation) Base->Stir Reduce 4. Add Na(OAc)₃BH in portions Stir->Reduce React 5. Stir overnight at RT Reduce->React Workup 6. Quench with NaHCO₃(aq) & Extract with CH₂Cl₂ React->Workup Analyze 7. Dry, Concentrate & Purify (Chromatography) Workup->Analyze

Caption: A step-by-step workflow for reductive amination using DMAPDA.

Proposed Experimental Protocol for Reductive Amination

This protocol describes the reductive amination of cyclohexanone as a model substrate.

  • Reaction Setup: To a round-bottom flask, add cyclohexanone (1.0 mmol, 1.0 equiv) and (1-Aminopropan-2-yl)dimethylamine hydrochloride (1.1 mmol, 1.1 equiv) in dichloromethane (5 mL).

  • Free Basing: Add triethylamine (1.2 mmol, 1.2 equiv) to neutralize the hydrochloride salt and stir for 5 minutes.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Execution: Stir the reaction at room temperature until the starting material is consumed (typically 4-16 hours), as monitored by TLC or GC-MS.

  • Workup: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Overall Synthesis & Conclusion

(1-Aminopropan-2-yl)dimethylamine hydrochloride (DMAPDA) is a reagent with significant, yet largely untapped, potential. This guide establishes a framework for its evaluation in two of organic chemistry's most important named reactions.

  • As a Ligand in Buchwald-Hartwig Amination, DMAPDA is predicted to be a moderately effective, chiral N,N'-bidentate ligand. While it is unlikely to supplant state-of-the-art bulky phosphine ligands in terms of broad applicability, its unique chiral structure merits investigation for asymmetric transformations.

  • As a Nucleophile in Reductive Amination, DMAPDA is expected to perform with high efficiency, comparable to other primary amines. Its secondary tertiary amine functionality is a unique feature that could modulate reactivity and solubility, offering potential advantages over simpler reagents.

Ultimately, this document serves as a call to action for experimental validation. The protocols and comparative analyses provided herein offer a robust starting point for researchers to unlock the full potential of this versatile, bifunctional building block.

References

  • BenchChem. (2025). N,N-Dimethylformamide Hydrochloride: A Versatile Dimethylamine Source for Amination Reactions.
  • BenchChem. (2025). Comparative study of different catalysts for Buchwald-Hartwig amination of 3,5-Dibromobenzene-1,2-diamine.
  • Google Patents. (2013). Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method. CN103333073B.
  • Toste, F. D., & Zhang, Z. (2018). Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10473, Dimethylamine, hydrochloride.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Dimethylamine Hydrochloride in Mannich Reactions.
  • Guram, A. S., & Zhang, X. (2019). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Synlett, 30(14), 1541-1553.
  • Senthamarai, T., et al. (2018). Rhodium‐Catalysed Reductive Amination for the Synthesis of Tertiary Amines. Chemistry – A European Journal, 24(60), 16068-16072.
  • Sandfort, F., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science, 11(40), 10996-11011.
  • Wikipedia. (2023). N,N′-Dimethyl-1,3-propanediamine. Retrieved from [Link]

  • Chembase.cn. (n.d.). CAS 4584-49-0: 1-Propanamine, 2-chloro-N,N-dimethyl-, hydrochloride (1:1). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Zhang, Y., et al. (2017). Synthesis of 1,2-propanediamine via reductive amination of isopropanolamine over Raney Ni under the promotion of K2CO3.
  • Barabe, F., et al. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. Preprint.

Sources

Validation

A Comparative Guide to the Synthesis of (1-Aminopropan-2-yl)dimethylamine Hydrochloride: Economic and Environmental Assessments

For Researchers, Scientists, and Drug Development Professionals Introduction (1-Aminopropan-2-yl)dimethylamine, known systematically as N¹,N¹-dimethylpropane-1,2-diamine, is a key diamine building block in pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Aminopropan-2-yl)dimethylamine, known systematically as N¹,N¹-dimethylpropane-1,2-diamine, is a key diamine building block in pharmaceutical and materials science. Its structural motif, featuring both a primary and a tertiary amine, makes it a versatile intermediate for creating complex molecular architectures. The hydrochloride salt form is often preferred for its stability and ease of handling.

As the chemical industry pivots towards more sustainable and cost-effective manufacturing, a critical evaluation of synthetic pathways is imperative. The "ideal" synthesis is not merely the one with the highest yield, but one that balances efficiency, cost, safety, and environmental impact.[1] This guide provides an in-depth comparison of two primary synthetic routes to N¹,N¹-dimethylpropane-1,2-diamine hydrochloride, offering a data-driven framework for process selection. We will dissect each pathway through the lenses of economic viability and green chemistry principles, providing the necessary data for informed decision-making in a research or process development setting.

Method A: Eschweiler-Clarke Reductive Methylation

The Eschweiler-Clarke reaction is a classic and highly effective method for the N-methylation of primary or secondary amines.[2][3] It utilizes an excess of formic acid and formaldehyde to exhaustively methylate the amine to its tertiary form, conveniently stopping at this stage without the risk of forming quaternary ammonium salts.[2][4] This pathway begins with the commercially available 1,2-diaminopropane, selectively methylating the primary amine at position 1.

Reaction Scheme

The reaction proceeds via the formation of an iminium ion from the primary amine and formaldehyde, which is then reduced by formic acid.[5] The process repeats to install the second methyl group. The primary amine is generally more reactive than the secondary amine, but by using an excess of reagents, full methylation of one amine group can be achieved.

(Image depicting the two-step methylation of one amine group in 1,2-diaminopropane)

Workflow Diagram: Method A

cluster_reactants Reactants & Reagents cluster_process Process cluster_product Final Product A 1,2-Diaminopropane D Reaction (Heating/Reflux, 80-100°C) A->D B Formic Acid (excess) B->D C Formaldehyde (excess) C->D E Workup (Basification, e.g., NaOH) D->E Cool & basify F Extraction (e.g., DCM, Ether) E->F Aqueous/Organic G Purification (Distillation) F->G Dry & concentrate H Salt Formation (HCl in Ether/IPA) G->H Dissolve & precipitate I N¹,N¹-dimethylpropane-1,2-diamine Hydrochloride H->I

Caption: Workflow for Eschweiler-Clarke synthesis of the target compound.

Economic Impact Assessment

This assessment is based on stoichiometric requirements and typical literature yields. Costs are estimates for research-grade chemicals and will vary by supplier and scale.

ParameterValueRationale & Assumptions
Starting Material Cost Low to Moderate1,2-Diaminopropane is a readily available, inexpensive bulk chemical.[6] Formic acid and formaldehyde are also commodity chemicals.
Reagent Cost LowThe reagents are inexpensive. The main cost driver is the starting diamine.
Solvent Cost LowThe reaction can often be run neat or with minimal water, reducing solvent cost and waste.[2] Workup requires standard organic solvents.
Energy Consumption ModerateThe reaction typically requires heating to reflux (80-100°C) for several hours, contributing to energy costs.[3]
Typical Yield 85-95%The Eschweiler-Clarke reaction is known for its high efficiency and yields.[3]
Purification Cost ModerateRequires standard workup (basification, extraction) followed by distillation for the free base, then precipitation for the salt.
Overall Cost-Effectiveness HighFavorable due to inexpensive starting materials, high yield, and a one-pot reaction setup.
Environmental Impact Assessment

Green chemistry metrics provide a quantitative way to evaluate the environmental performance of a synthetic route.[7]

Metric / ParameterValue / AssessmentRationale & Analysis
Atom Economy (AE) ~64.1%C₃H₁₀N₂ + 2CH₂O + 2HCOOH → C₅H₁₄N₂ + 2CO₂ + 2H₂O. AE = [MW(C₅H₁₄N₂)] / [MW(C₃H₁₀N₂) + 2MW(CH₂O) + 2MW(HCOOH)] * 100 = 102.18 / (74.12 + 60.06 + 92.06) * 100. The primary loss is the generation of CO₂ and water.[2]
Process Mass Intensity (PMI) Moderate to High (Est. 20-40)While the reaction itself is efficient, the use of excess reagents and solvents for workup and extraction increases the PMI.[8]
Reagent Hazards ModerateFormaldehyde is a known carcinogen and sensitizer.[9] Formic acid is corrosive. Handling requires appropriate personal protective equipment (PPE) and engineering controls.
Waste Generation ModerateThe main byproduct is CO₂, which is a greenhouse gas. The workup generates aqueous waste containing formate salts and requires organic solvent for extraction, which must be recycled or disposed of.
Overall "Greenness" FairThe high efficiency and avoidance of heavy metals are positive. However, the use of excess, somewhat hazardous reagents and the moderate atom economy are drawbacks. Alternatives to formaldehyde are being explored to improve safety.[9]
Experimental Protocol: Eschweiler-Clarke Methylation

This protocol is a representative synthesis adapted from established procedures for N-methylation.[3]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,2-diaminopropane (1.0 eq).

  • Reagent Addition: Cool the flask in an ice bath. Slowly add formic acid (90%, 2.5 eq) followed by aqueous formaldehyde (37%, 2.2 eq). The addition is exothermic and should be done with care.

  • Reaction: Heat the mixture to 80-90°C and maintain for 12-18 hours. The evolution of CO₂ gas will be observed.[2] Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully make the solution basic (pH > 11) by the slow addition of 30% aqueous NaOH solution while cooling in an ice bath.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether, 3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, N¹,N¹-dimethylpropane-1,2-diamine. Purify further by fractional distillation if required.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a stoichiometric amount of concentrated HCl or a solution of HCl in the chosen solvent.

  • Isolation: Cool the mixture to induce crystallization. Collect the precipitated (1-Aminopropan-2-yl)dimethylamine hydrochloride by filtration, wash with cold solvent, and dry under vacuum.

Method B: Nucleophilic Substitution via a Chlorinated Intermediate

This two-step pathway involves first converting a readily available amino alcohol into a chloro-derivative, followed by nucleophilic substitution with an appropriate amine to install the final functional group. A plausible route starts with 1-dimethylamino-2-propanol, converts the hydroxyl group to a chloride using an agent like thionyl chloride (SOCl₂), and then displaces the chloride with an amino group.

Reaction Scheme

Step 1: Chlorination of 1-dimethylamino-2-propanol

(Image depicting the conversion of the alcohol to a chloride using thionyl chloride)

Step 2: Amination of 1-dimethylamino-2-chloropropane

(Image depicting the substitution of the chloride with an amine, e.g., using ammonia)

Workflow Diagram: Method B

cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Amination cluster_product Final Product A 1-Dimethylamino-2-propanol D Reaction (0°C to Reflux) A->D B Thionyl Chloride (SOCl₂) B->D C Chloroform C->D E Isolation (Precipitation/Filtration) D->E Cool & filter F Intermediate: 1-Dimethylamino-2-chloropropane HCl E->F H Reaction (Pressure Vessel) F->H G Ammonia (aq. or gas) G->H I Workup & Purification (Extraction, Distillation) H->I J Salt Formation (HCl) I->J K N¹,N¹-dimethylpropane-1,2-diamine Hydrochloride J->K

Caption: Workflow for the two-step nucleophilic substitution synthesis.

Economic Impact Assessment
ParameterValueRationale & Assumptions
Starting Material Cost Moderate1-Dimethylamino-2-propanol is more expensive than 1,2-diaminopropane. Thionyl chloride is a relatively inexpensive reagent.[10]
Reagent Cost ModerateThionyl chloride is corrosive and requires special handling, which can add indirect costs. Ammonia is inexpensive.
Solvent Cost ModerateRequires chlorinated solvents like chloroform or dichloroethane for the first step, which are more costly and hazardous than water or simple alcohols.[11]
Energy Consumption HighInvolves an initial cooling step, followed by reflux, and potentially high pressure/temperature for the amination step. Two separate reaction and purification stages increase overall energy use.
Typical Yield 60-80% (Overall)The chlorination step is high-yielding (~95%).[10] The amination step can be lower-yielding and prone to side reactions (e.g., elimination). Overall yield is lower than Method A.
Purification Cost HighRequires two full purification cycles (one for the intermediate, one for the final product), increasing solvent use, time, and cost.
Overall Cost-Effectiveness Moderate to LowHigher starting material costs, lower overall yield, and a two-step process make this route less economically attractive for large-scale production compared to Method A.
Environmental Impact Assessment
Metric / ParameterValue / AssessmentRationale & Analysis
Atom Economy (AE) Poor (~43.3% Overall)Step 1: C₅H₁₃NO + SOCl₂ → C₅H₁₃NCl·HCl + SO₂. AE = 158.08 / (103.16 + 118.97) = 71.2%. Step 2: C₅H₁₃NCl·HCl + 2NH₃ → C₅H₁₄N₂ + 2NH₄Cl. AE = 102.18 / (158.08 + 34.06) = 53.2%. Overall AE is the product of the two, resulting in a significantly lower value than Method A.
Process Mass Intensity (PMI) High (Est. >50)This is a two-step synthesis requiring solvents and workup materials for both steps. The use of hazardous solvents and the generation of significant salt waste (NH₄Cl) contribute to a high PMI.[7]
Reagent Hazards HighThionyl chloride is highly corrosive, toxic, and reacts violently with water.[10] It generates HCl and SO₂ gas as byproducts. Chlorinated solvents are often toxic and environmentally persistent. Ammonia is corrosive and toxic.
Waste Generation HighThe chlorination step produces SO₂ and HCl gas. The amination step produces significant amounts of ammonium chloride as a stoichiometric byproduct. Disposal of chlorinated solvent waste is also a major concern.
Overall "Greenness" PoorThis route suffers from poor atom economy, uses highly hazardous reagents, generates significant waste, and is less step-economical.[1] From a green chemistry perspective, it is significantly inferior to Method A.
Experimental Protocol: Nucleophilic Substitution

This protocol is a representative synthesis adapted from established procedures.[10][11]

Step 1: Synthesis of 1-Dimethylamino-2-chloropropane Hydrochloride

  • Reaction Setup: To a flask containing chloroform (or ethylene dichloride[11]), add freshly distilled thionyl chloride (1.2 eq). Cool the solution to 0°C in an ice bath with stirring.

  • Reagent Addition: Slowly add a solution of 1-dimethylamino-2-propanol (1.0 eq) in the same solvent, maintaining the temperature below 10°C.

  • Reaction: After addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 30-60 minutes. HCl and SO₂ gas will evolve (ensure adequate ventilation/scrubbing).

  • Isolation: The product hydrochloride salt will begin to crystallize from the hot solution. Cool the mixture, dilute with diethyl ether to complete precipitation, and collect the solid product by filtration. Wash with cold ether and dry under vacuum.

Step 2: Synthesis of N¹,N¹-dimethylpropane-1,2-diamine

  • Reaction Setup: Place the 1-dimethylamino-2-chloropropane hydrochloride (1.0 eq) and a large excess of concentrated aqueous ammonia (e.g., 10-20 eq) into a sealed pressure vessel.

  • Reaction: Heat the vessel to 100-120°C for 6-12 hours. The pressure will increase significantly.

  • Workup: After cooling the vessel completely, carefully vent and open. Transfer the contents and make strongly basic with NaOH.

  • Extraction & Purification: Extract the product with an organic solvent, dry the organic layers, and purify by distillation as described in Method A to obtain the free base.

  • Salt Formation: Convert the purified free base to the hydrochloride salt as described in Method A.

Comparative Analysis & Conclusion

FeatureMethod A: Eschweiler-ClarkeMethod B: Nucleophilic SubstitutionWinner
Number of Steps 1 (One-pot)2Method A
Overall Yield High (85-95%)Moderate (60-80%)Method A
Starting Material Cost LowModerateMethod A
Atom Economy Fair (~64%)Poor (~43%)Method A
Process Mass Intensity Moderate-HighHighMethod A
Reagent Safety Moderate HazardHigh HazardMethod A
Waste Profile Gaseous CO₂, aqueous saltsGaseous SO₂/HCl, high salt load, solvent wasteMethod A
Scalability ExcellentFair (pressure reaction is a concern)Method A
Expert Recommendation

Based on a comprehensive assessment of both economic and environmental factors, Method A (Eschweiler-Clarke Reductive Methylation) is the superior route for the synthesis of (1-Aminopropan-2-yl)dimethylamine hydrochloride.

Economic Justification: Method A is a one-pot reaction that utilizes inexpensive, commodity starting materials and reagents to deliver the product in high yield.[3] Its step economy is excellent, minimizing the operational costs associated with multi-step syntheses, such as multiple workups, purifications, and extended equipment usage.[1]

Environmental Justification: While not perfectly "green," Method A is significantly more sustainable than Method B. Its higher atom economy and lower waste generation are key advantages.[8] Crucially, it avoids the use of highly toxic and hazardous reagents like thionyl chloride and chlorinated solvents, which are major environmental and safety liabilities.[12] Reductive amination, in general, is considered a greener alternative to alkylation via substitution for creating amine bonds.[13]

For researchers, scientists, and drug development professionals, the Eschweiler-Clarke route represents a more robust, cost-effective, and environmentally responsible choice. While it requires careful handling of formaldehyde, the hazards are manageable and significantly less severe than those associated with the thionyl chloride route. For any scale of production, from laboratory research to industrial manufacturing, Method A presents a clear and compelling advantage.

References

  • MDPI. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System.
  • Benchchem. A Comparative Guide to the Green Chemistry Metrics of 4,4-Diethoxybutylamine Synthesis.
  • MDPI. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction.
  • YouTube. (2022). Eschweiler-Clarke Reaction.
  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
  • Wikipedia. Eschweiler–Clarke reaction.
  • NROChemistry. Eschweiler-Clarke Reaction.
  • RSC Publishing. 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit.
  • ResearchGate. (2020). Green Chemistry Metrics Calculated for Both DelépineDelépine and Gabriel Syntheses of 2-Amino-1-phenylethan- 1-one.
  • Green Chemistry (RSC Publishing). A waste-minimized protocol for electrochemical reductive amination and its environmental assessment.
  • ResearchGate. Safety hazard and environmental index of the reductant used in the reductive amination process.
  • Scientific Update. (2019). Useful Green Chemistry Metrics.
  • Wikipedia. Reductive amination.
  • ResearchGate. (2025). A waste-minimized protocol for electrochemical reductive amination and its environmental assessment.
  • American Chemical Society. Green Chemistry and Engineering Metrics.
  • PubMed Central (NIH). (2011). The economies of synthesis.
  • ChemicalBook. 2-Dimethylaminoisopropyl chloride hydrochloride synthesis.
  • Google Patents. (1962). Method for the production of 1-dimethylamino-2-chloroalkyl hydrochlorides.
  • ChemicalBook. 1,2-Diaminopropane.

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling (1-Aminopropan-2-yl)dimethylamine Hydrochloride

Essential Safety Protocols for Researchers and Drug Development Professionals (1-Aminopropan-2-yl)dimethylamine hydrochloride is a chemical compound that, like many reagents in the laboratory, requires meticulous handlin...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety Protocols for Researchers and Drug Development Professionals

(1-Aminopropan-2-yl)dimethylamine hydrochloride is a chemical compound that, like many reagents in the laboratory, requires meticulous handling to ensure personnel safety and experimental integrity. This guide moves beyond a simple checklist, providing a deep, procedural framework grounded in established safety science. As your partner in the laboratory, we believe that true scientific advancement is built on a foundation of uncompromisable safety. This document is designed to empower you with the knowledge to handle this and similar chemicals with confidence and care.

Hazard Assessment: Understanding the Risks

To establish a robust safety protocol, we must first understand the potential hazards. Based on data from structurally related compounds, such as other amino hydrochlorides and aminopropanols, we can anticipate the primary risks associated with (1-Aminopropan-2-yl)dimethylamine hydrochloride.

The primary hazards are consistently identified as severe damage to skin and eyes, and potential harm if swallowed or inhaled.[1][2] The hydrochloride salt form may also present respiratory irritation if handled as a powder and dust is generated.[3][4]

Table 1: Anticipated Hazard Profile

Hazard Class GHS Pictogram Hazard Statement Implication in the Lab
Skin Corrosion/Irritation Corrosive H314: Causes severe skin burns and eye damage Direct contact can cause immediate, irreversible damage to skin tissue.[2]
Serious Eye Damage Corrosive H314: Causes severe skin burns and eye damage Splashes are a critical risk, potentially leading to permanent vision loss.[2]
Acute Toxicity (Oral) Exclamation Mark H302: Harmful if swallowed Ingestion can lead to significant health issues; strict hygiene is essential.[1]
Acute Toxicity (Dermal) Exclamation Mark H312: Harmful in contact with skin The substance may be absorbed through the skin, causing systemic effects.

| Aquatic Hazard | None | H402: Harmful to aquatic life | Disposal must be managed to prevent environmental contamination. |

Core Protective Mandate: Engineering Controls & PPE

The foundation of safe chemical handling is a multi-layered defense system. We begin with engineering controls as our primary barrier, supplemented by rigorous Personal Protective Equipment (PPE) protocols.

Primary Barrier: Engineering Controls

All work involving (1-Aminopropan-2-yl)dimethylamine hydrochloride must be conducted within a certified chemical fume hood.[5] This is not merely a recommendation but a critical safety requirement. The fume hood's constant airflow protects the user from inhaling potentially harmful vapors or dust and provides a contained space in the event of a spill.

Secondary Barrier: Personal Protective Equipment (PPE)

Your PPE is the last line of defense between you and the chemical. It must be selected and used correctly.

  • Eye and Face Protection:

    • Mandatory: Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are required at all times.[3][4] These provide a full seal around the eyes, protecting against splashes from all angles.

    • Recommended for High-Risk Procedures: When handling larger quantities or when there is a significant splash risk, a full-face shield should be worn in addition to safety goggles.

  • Skin and Body Protection:

    • Gloves: Chemical-resistant nitrile gloves are the standard recommendation. Always inspect gloves for tears or pinholes before use.[5] For prolonged work, consider double-gloving. Contaminated gloves must be removed promptly and correctly (without touching the outer surface with bare skin) and disposed of as hazardous waste.

    • Lab Coat: A buttoned, long-sleeved lab coat is mandatory to protect skin and personal clothing.[3][6]

  • Respiratory Protection:

    • When used within a fume hood, specific respiratory protection is not typically required.[4] However, in the event of a significant spill or equipment failure, or if work must be performed outside of a hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates would be necessary.[3]

Table 2: PPE Quick Reference Guide

Situation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Standard Handling (in Fume Hood) Chemical Safety Goggles Nitrile Gloves Lab Coat (fully buttoned) Not Required
Transferring Large Quantities Goggles & Face Shield Nitrile Gloves (double-gloving recommended) Lab Coat (fully buttoned) Not Required (in fume hood)

| Spill Cleanup | Goggles & Face Shield | Heavy-duty Nitrile Gloves | Chemical-resistant Apron over Lab Coat | Required (Air-purifying respirator) |

Procedural Workflow: A Step-by-Step Operational Plan

This section provides a direct, procedural guide for the entire lifecycle of the chemical within your laboratory.

Experimental Workflow Diagram

The following diagram outlines the critical decision points and safety procedures for handling (1-Aminopropan-2-yl)dimethylamine hydrochloride.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal risk_assessment 1. Risk Assessment - Review SDS - Identify Hazards ppe_selection 2. Select & Inspect PPE - Goggles, Gloves, Lab Coat risk_assessment->ppe_selection setup 3. Prepare Workspace - Verify Fume Hood Operation - Assemble Equipment ppe_selection->setup handling 4. Chemical Handling - Work in Fume Hood - Minimize Aerosol/Dust setup->handling Proceed to Handling spill_check Spill Occurs? handling->spill_check decontaminate 6. Decontaminate - Clean Workspace & Equipment spill_check->decontaminate No spill_protocol 5. Execute Spill Protocol - Evacuate if necessary - Use Spill Kit spill_check->spill_protocol Yes waste_disposal 7. Waste Disposal - Segregate Hazardous Waste - Label Container decontaminate->waste_disposal spill_protocol->decontaminate After Cleanup

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Aminopropan-2-yl)dimethylamine hydrochloride
Reactant of Route 2
(1-Aminopropan-2-yl)dimethylamine hydrochloride
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